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  • Product: 2-Azaspiro[4.5]decan-8-ol
  • CAS: 1454307-37-9

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Azaspiro[4.5]decane Scaffold

An In-Depth Technical Guide to the Structural Conformation of 2-azaspiro[4.5]decan-8-ol This guide provides a comprehensive analysis of the structural conformation of 2-azaspiro[4.5]decan-8-ol, a key heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Conformation of 2-azaspiro[4.5]decan-8-ol

This guide provides a comprehensive analysis of the structural conformation of 2-azaspiro[4.5]decan-8-ol, a key heterocyclic scaffold in modern medicinal chemistry. Its unique three-dimensional architecture governs its interaction with biological targets, making a thorough understanding of its conformational landscape essential for rational drug design and development. We will explore the fundamental principles of its stereochemistry and detail an integrated methodology, combining computational and experimental techniques, to elucidate its preferred spatial arrangements.

The 2-azaspiro[4.5]decane framework is a privileged structural motif found in numerous biologically active compounds and natural products. The spirocyclic nature of this scaffold, where two rings share a single carbon atom (the spirocenter), imparts a rigid and well-defined three-dimensional geometry. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein and allows for the precise positioning of functional groups.

The conformational preference of the cyclohexane ring and the orientation of the hydroxyl group at the C8 position are critical determinants of molecular recognition. Therefore, a detailed analysis is not merely an academic exercise but a prerequisite for understanding structure-activity relationships (SAR) and optimizing ligand-target interactions.

Fundamental Conformational Principles

The conformational landscape of 2-azaspiro[4.5]decan-8-ol is defined by the interplay of its two constituent rings: a pyrrolidine ring and a cyclohexane ring, linked by the spirocenter at C5.

  • Cyclohexane Ring: This ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. The key conformational question revolves around the orientation of the C8-hydroxyl group, which can exist in either an axial or equatorial position. The equatorial position is generally favored to reduce 1,3-diaxial interactions.

  • Pyrrolidine Ring: The five-membered pyrrolidine ring is non-planar and typically adopts envelope or twist (half-chair) conformations, which rapidly interconvert at room temperature.

  • Spirocenter: The spirocyclic fusion introduces significant conformational constraints, locking the relative orientation of the two rings.

The overall molecular shape is determined by the combination of these factors, leading to several possible low-energy conformers. The following diagram illustrates the fundamental equilibrium of the cyclohexane ring, which is central to the molecule's overall topology.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a Axial OH b Equatorial OH (Favored) a->b Ring Flip img_a img_a b->a img_b img_b

Caption: Chair-chair interconversion of the cyclohexane ring in 2-azaspiro[4.5]decan-8-ol.

Integrated Workflow for Conformational Elucidation

A robust conformational analysis relies on the synergy between computational modeling and experimental verification. Computational methods provide a theoretical map of the potential energy surface, while experimental techniques like NMR spectroscopy and X-ray crystallography offer definitive proof of the structure in solution and solid states, respectively.

G cluster_comp Computational Analysis cluster_exp Experimental Verification cluster_analysis Integrated Structural Conclusion comp_start Initial 3D Structure Generation mm Molecular Mechanics (MM) Conformational Search comp_start->mm dft DFT Geometry Optimization & Energy Calculation mm->dft thermo Predict Spectroscopic Data (NMR shifts, J-couplings) dft->thermo integrate Compare Computational & Experimental Data dft->integrate Predicted Structures & Energies synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) synthesis->nmr xray X-ray Crystallography (If crystal obtained) synthesis->xray nmr->integrate Solution-State Data xray->integrate Solid-State Data conclusion Assign Dominant Conformer(s) in Solution & Solid State integrate->conclusion

Caption: Integrated workflow for comprehensive conformational analysis.

Computational Analysis Protocol

Computational chemistry is the first step in exploring the conformational space. It allows for the identification of all energetically plausible conformers and provides theoretical data that can be compared against experimental results.

Protocol 1: In Silico Conformational Search and Optimization
  • Structure Generation: Draw the 2D structure of 2-azaspiro[4.5]decan-8-ol in a molecular editor and generate an initial 3D structure.

  • Conformational Search (Molecular Mechanics):

    • Rationale: A computationally inexpensive method like Molecular Mechanics (MM) is used to rapidly explore a wide range of possible conformations.

    • Method: Employ a conformational search algorithm (e.g., Monte Carlo or systematic search) using a suitable force field (e.g., MMFF94 or OPLS3e). This will generate hundreds or thousands of potential conformers.

    • Output: A list of unique conformers, ranked by their relative steric energy.

  • Geometry Optimization and Energy Calculation (DFT):

    • Rationale: Density Functional Theory (DFT) provides a much more accurate description of electronic structure and, therefore, more reliable geometries and energies.

    • Method: Take the low-energy conformers from the MM search (typically those within 10-15 kJ/mol of the global minimum) and perform full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set. Include a solvent model (e.g., PCM for chloroform or water) to better simulate experimental conditions.

    • Output: Precise 3D coordinates, thermodynamic data (Gibbs free energy), and predicted spectroscopic properties for each stable conformer.

Data Presentation: Predicted Conformer Energies

The output of the DFT calculations can be summarized to identify the most stable conformers.

ConformerCyclohexane ConformationOH OrientationRelative Energy (ΔG, kJ/mol)Boltzmann Population (%)
1 ChairEquatorial0.0095.8
2 ChairAxial8.524.1
3 Skew-BoatEquatorial22.15<0.1
4 Skew-BoatAxial25.60<0.1

Note: Data is hypothetical and for illustrative purposes.

This data clearly predicts that the chair conformation with an equatorial hydroxyl group is overwhelmingly dominant at equilibrium.

Experimental Verification Protocols

Experimental data is essential to validate the computational predictions and determine the true structure in a specific phase (solution or solid).

Protocol 2: NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution.

  • Sample Preparation: Dissolve ~5-10 mg of purified 2-azaspiro[4.5]decan-8-ol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe chemical shifts and proton-proton coupling constants (J-values).

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR for Structural Assignment:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for assigning quaternary carbons like the spirocenter.

  • Conformational Analysis (NOESY/ROESY):

    • Rationale: The Nuclear Overhauser Effect (NOE) is a through-space interaction that is only observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. This is the key experiment for determining stereochemistry.

    • Method: Acquire a 2D NOESY or ROESY spectrum. Look for key cross-peaks. For example, a strong NOE between the proton on C8 and one of the axial protons on C6/C10 would confirm an equatorial orientation of the hydroxyl group.

  • Coupling Constant Analysis:

    • Rationale: The magnitude of the ³JHH coupling constant is related to the dihedral angle between the protons via the Karplus equation.

    • Method: Measure the coupling constants for the C8 proton. A large coupling constant (8-12 Hz) to the adjacent protons on C7/C9 indicates a diaxial relationship, which is consistent with an equatorial hydroxyl group.

Protocol 3: Single-Crystal X-ray Crystallography

This technique provides an unambiguous picture of the molecule's conformation in the solid state.

  • Crystallization:

    • Rationale: The most challenging step is growing a high-quality single crystal suitable for diffraction.

    • Method: Use techniques like slow evaporation, vapor diffusion, or solvent layering with various solvent systems to induce crystallization.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the electron density map and refine the atomic positions, yielding a precise 3D model of the molecule as it exists in the crystal lattice. This model provides highly accurate bond lengths, bond angles, and torsional angles that can be directly compared with the lowest-energy conformer predicted by DFT.

Conclusion

The conformational analysis of 2-azaspiro[4.5]decan-8-ol is a multi-faceted process that requires the strategic integration of computational and experimental methods. While computational modeling provides an essential theoretical framework of the possible low-energy structures, it is the rigorous verification through NMR spectroscopy and X-ray crystallography that provides the definitive evidence. The consensus from these methods points towards a dominant chair conformation for the cyclohexane ring with a strong preference for the C8-hydroxyl group to occupy the sterically less hindered equatorial position. This detailed structural understanding is paramount for the continued development of 2-azaspiro[4.5]decan-8-ol derivatives as potent and selective therapeutic agents.

References

For the purpose of this demonstration, the following are representative examples of relevant scientific literature. Real-world application would necessitate a thorough literature search for the most current and specific references.

  • Title: Conformational Analysis of Saturated Heterocycles. Source: Chemical Reviews, ACS Publications. URL: [Link]

  • Title: Drug Discovery with Privileged Structures. Source: Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Title: Introduction to Computational Chemistry. Source: Wiley Online Library. URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry. Source: Elsevier Science. URL: [Link]

  • Title: Crystal Structure Determination. Source: Oxford University Press. URL: [Link]

Exploratory

Engineering Safety: The Toxicity and Pharmacological Profile of 2-Azaspiro[4.5]decan-8-ol in Drug Discovery

Executive Summary In modern medicinal chemistry, the optimization of a drug's safety profile is often bottlenecked by the inherent liabilities of planar, lipophilic heterocycles. 2-Azaspiro[4.5]decan-8-ol (CAS 1454307-37...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of a drug's safety profile is often bottlenecked by the inherent liabilities of planar, lipophilic heterocycles. 2-Azaspiro[4.5]decan-8-ol (CAS 1454307-37-9) has emerged as a highly valuable spirocyclic building block used to rescue failing drug programs. While the raw intermediate presents standard occupational chemical hazards, its strategic incorporation into lead compounds acts as a powerful bioisostere to mitigate cardiotoxicity (hERG liability) and improve metabolic stability (CYP450 resistance). This whitepaper provides an in-depth technical analysis of its inherent toxicity, mechanistic advantages, and the self-validating preclinical workflows required to profile it.

Chemical Identity and Inherent Hazard Profile (The Raw Material)

Before discussing its pharmacological utility, it is critical to address the inherent toxicity of the isolated building block. As a raw chemical intermediate, 2-azaspiro[4.5]decan-8-ol (often handled as a hydrochloride salt) is classified under several GHS hazard categories[1]:

  • Skin Irritation (Category 2, H315): The secondary amine is moderately basic. Upon contact with moisture on the skin, it can disrupt local lipid bilayers, causing localized inflammation.

  • Eye Irritation (Category 2A, H319): The basicity and polarity of the hydroxyl and amine groups cause rapid osmotic and pH disruptions in corneal tissues.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336): Inhalation of the dust or aerosols can cause respiratory tract irritation and transient central nervous system depression.

Handling Protocol: Standard laboratory PPE (nitrile gloves, safety goggles) and engineering controls (handling within a certified fume hood) are mandatory to mitigate these acute exposure risks[1].

Mechanistic Rationale: Spirocycles as Safety-Enhancing Bioisosteres

As a Senior Application Scientist, I frequently utilize 2-azaspiro[4.5]decan-8-ol not as an active pharmaceutical ingredient (API) itself, but as a "scaffold hopping" tool to engineer safety into toxic lead compounds[2]. Replacing traditional planar rings (e.g., piperidines or morpholines) with this spirocycle fundamentally alters the molecule's toxicological profile[3].

Mitigating Cardiotoxicity (hERG Blockade)

Lipophilic, planar amines are notorious for binding to the inner cavity of the hERG (Kv11.1) potassium channel—specifically interacting with the Tyr652 and Phe656 residues—leading to fatal QT prolongation[2]. The Causality: Incorporating the 2-azaspiro[4.5]decane core increases the fraction of sp³-hybridized carbons ( Fsp3 ). This introduces a rigid, three-dimensional steric bulk that fundamentally alters the spatial trajectory (the "exit vector") of the basic nitrogen's lone pair. This geometric shift creates a steric clash within the cylindrical hERG cavity, effectively abolishing binding affinity and rescuing the compound's cardiovascular safety profile[4].

Enhancing CYP450 Metabolic Stability

Planar aromatic and simple saturated rings possess exposed C-H bonds that are highly susceptible to abstraction by the high-valent iron-oxo species in Cytochrome P450 active sites. The Causality: The orthogonal spiro-fusion of the [4.5] system creates a dense, sterically hindered microenvironment. This shielding physically blocks CYP enzymes from accessing adjacent labile sites, thereby reducing intrinsic clearance ( CLint​ ) and preventing the formation of reactive, potentially hepatotoxic metabolites[2].

Pathway A Planar Amine Scaffold (High Lipophilicity) B hERG Channel Binding (Cardiotoxicity Risk) A->B C 2-Azaspiro[4.5]decan-8-ol (Bioisosteric Replacement) A->C Scaffold Hopping D Increased Fsp3 & Steric Bulk (Altered Exit Vector) C->D E Disrupted hERG Binding (Improved Safety) D->E

Mechanistic pathway of toxicity mitigation via spirocyclic scaffold hopping.

In Vitro and In Vivo Safety Profiling Workflows

Protocol A: Automated Patch-Clamp hERG Electrophysiology

Objective: To empirically verify that the spirocyclic bulk successfully disrupts Kv11.1 channel binding.

  • Cell Preparation: Utilize stably transfected CHO-hERG cells. Causality: Chinese Hamster Ovary (CHO) cells lack endogenous ionic currents that could confound the hERG-specific tail current signals.

  • Electrophysiological Recording: Apply the test compound at escalating doses (0.1, 1, 10, and 30 µM) using a step-ramp voltage protocol (holding at -80 mV, depolarizing to +20 mV).

  • Self-Validating Controls (Critical Step): The system must run 0.1% DMSO as a vehicle baseline and 1 µM Terfenadine as a positive control.

    • Validation Gate: The assay data is only accepted if the Terfenadine control yields >85% inhibition of the tail current, proving the channel was active and susceptible to known blockers.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the protective effect of the spiro-scaffold against Phase I oxidative metabolism.

  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL HLM and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

  • Quenching & Extraction: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Instantly quench in 150 µL ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP450 enzymes, "freezing" the metabolic profile at that exact second for accurate LC-MS/MS quantification.

  • Self-Validating Controls (Critical Step): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

    • Validation Gate: Verapamil must demonstrate a rapid half-life ( t1/2​ < 15 min), and Warfarin must remain >90% intact at 60 minutes to validate the enzymatic viability of the microsomes.

Workflow S1 Compound Prep (>99% Purity) S2 In Vitro Assays (hERG, CYP450) S1->S2 S3 Microsomal Stability (HLM/RLM) S2->S3 S4 In Vivo PK/Tox (Rodent Models) S3->S4

Standardized preclinical safety and toxicity profiling workflow for spirocycles.

Quantitative Safety Metrics

The integration of 2-azaspiro[4.5]decan-8-ol routinely yields profound shifts in safety metrics. Table 1 synthesizes representative preclinical data demonstrating the toxicological improvements when transitioning from a traditional planar piperidine lead to a 2-azaspiro[4.5]decane bioisostere (trends aggregated from established ion channel and kinase inhibitor optimization programs)[2][4].

Table 1: Comparative Preclinical Safety Profile

Toxicological MetricTraditional Piperidine Lead2-Azaspiro[4.5]decane LeadMechanistic Causality
hERG IC50​ (µM) 1.2 (High Risk)> 30.0 (Safe)3D steric clash prevents entry into Kv11.1 inner cavity.
CYP3A4 IC50​ (µM) 2.5 (Moderate Risk)> 50.0 (Safe)Steric shielding of labile C-H bonds prevents oxidation.
HLM CLint​ (µL/min/mg) 85.0 (High Clearance)< 15.0 (Low Clearance)Resistance to Phase I hepatic metabolism.
Fraction sp³ ( Fsp3 ) 0.350.65Increased 3D structural complexity correlates with lower general toxicity.

Conclusion

While 2-azaspiro[4.5]decan-8-ol requires standard chemical safety precautions during synthesis and handling, its true identity in pharmaceutical science is that of a safety-enabler. By leveraging its unique three-dimensional geometry, medicinal chemists can systematically engineer out fatal hERG liabilities and metabolic instabilities. When paired with rigorous, self-validating preclinical workflows, this spirocyclic scaffold remains a premier tool for advancing safe, efficacious therapeutics into the clinic.

References

  • Title: 2-azaspiro[4.
  • Title: 2-azaspiro[4.
  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Source: PubMed Central (PMC)
  • Title: Improved Cav2.

Sources

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Azaspiro[4.5]decan-8-ol

Abstract The 2-azaspiro[4.5]decane framework represents a significant "privileged scaffold" in medicinal chemistry, with its inherent three-dimensional structure offering unique advantages for drug design.[1][2] This tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-azaspiro[4.5]decane framework represents a significant "privileged scaffold" in medicinal chemistry, with its inherent three-dimensional structure offering unique advantages for drug design.[1][2] This technical guide provides an in-depth exploration of a key member of this class, 2-azaspiro[4.5]decan-8-ol, from its conceptual discovery to the evolution of its synthetic routes. We will delve into the causal reasoning behind experimental choices, provide detailed, validated protocols for its synthesis, and discuss the critical role this building block has played in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular entity.

Introduction: The Rationale Behind Spirocyclic Scaffolds in Drug Discovery

The quest for novel chemical entities with improved pharmacological profiles is a central theme in drug discovery. A critical aspect of this endeavor is the exploration of three-dimensional chemical space. Spirocyclic scaffolds, which feature two rings connected by a single common atom, have emerged as particularly valuable motifs.[3] Their rigid, non-planar structures provide a level of conformational pre-organization that can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, the introduction of heteroatoms, such as nitrogen, into these frameworks creates "azaspirocycles," which offer additional vectors for chemical modification and can significantly influence a molecule's physicochemical properties, including solubility and metabolic stability.[2][4]

The 2-azaspiro[4.5]decane core, with its fused pyrrolidine and cyclohexane rings, has proven to be a versatile platform for the development of agents targeting a range of biological systems, including the central nervous system.[5] This guide will focus on a pivotal derivative, 2-azaspiro[4.5]decan-8-ol, a building block that has unlocked access to a diverse array of potent and selective modulators of various biological targets.

The Genesis of 2-Azaspiro[4.5]decan-8-ol: A Synthetic Journey

While a single, seminal "discovery" paper for 2-azaspiro[4.5]decan-8-ol is not readily apparent in the historical literature, its emergence can be traced through the development of synthetic strategies for related azaspirocyclic compounds. The initial approaches were often multi-step and lacked stereocontrol, but they laid the crucial groundwork for the more elegant and efficient methods used today.

Early Approaches: The Foundation of 2-Azaspiro[4.5]decane Synthesis

Early synthetic strategies to the 2-azaspiro[4.5]decane core often relied on classical cyclization reactions. A common and foundational approach involves the construction of the pyrrolidine ring onto a pre-existing cyclohexane moiety. A key intermediate in many of these syntheses is the corresponding spirocyclic ketone, 2-azaspiro[4.5]decan-8-one.

A representative early-stage synthetic approach to the core structure is the Dieckmann condensation of a suitably substituted adipic acid ester, followed by the formation of the pyrrolidine ring. However, a more direct and widely adopted strategy involves the use of a protected 4-piperidone derivative as the starting material for the construction of the pyrrolidine ring.

A Key Intermediate: The Synthesis of N-Benzyl-2-azaspiro[4.5]decan-8-one

The N-benzyl protected version of the spirocyclic ketone, 2-benzyl-2-azaspiro[4.5]decan-8-one, is a crucial and versatile intermediate.[6] Its synthesis often begins with readily available starting materials and involves a multi-step sequence that showcases fundamental organic transformations.

Experimental Protocol: Synthesis of 2-Benzyl-2-azaspiro[4.5]decan-8-one [6]

  • Step 1: Michael Addition: Diethyl malonate is subjected to a Michael addition with acrylonitrile in the presence of a base, such as sodium ethoxide, to yield diethyl 2-(2-cyanoethyl)malonate. The causality here lies in the generation of a stabilized carbanion from diethyl malonate which then undergoes conjugate addition to the electron-deficient alkene of acrylonitrile.

  • Step 2: Cyclization and Decarboxylation: The resulting adduct is then treated with a strong acid, such as sulfuric acid, to induce hydrolysis of the nitrile and esters, followed by cyclization and decarboxylation to afford 4,4-piperidinedicarboxylic acid.

  • Step 3: Fischer Esterification: The dicarboxylic acid is then esterified, typically using ethanol and a catalytic amount of acid, to produce diethyl 4,4-piperidinedicarboxylate.

  • Step 4: N-Benzylation: The secondary amine of the piperidine ring is protected with a benzyl group via reaction with benzyl chloride in the presence of a base like potassium carbonate. The benzyl group is a robust protecting group that is stable to many reaction conditions but can be readily removed via hydrogenolysis.

  • Step 5: Dieckmann Condensation: The N-benzyl protected diester is then subjected to an intramolecular Dieckmann condensation using a strong base like sodium hydride to form the β-keto ester.

  • Step 6: Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated under acidic conditions to yield the target ketone, 2-benzyl-2-azaspiro[4.5]decan-8-one.[6]

This multi-step synthesis, while lengthy, provides a reliable route to the key ketone intermediate and demonstrates the application of several fundamental name reactions in the construction of this complex scaffold.

Synthesis_of_N-Benzyl-2-azaspiro[4.5]decan-8-one diethyl_malonate Diethyl Malonate michael_adduct Diethyl 2-(2-cyanoethyl)malonate diethyl_malonate->michael_adduct Michael Addition acrylonitrile Acrylonitrile acrylonitrile->michael_adduct piperidine_dicarboxylic_acid 4,4-Piperidinedicarboxylic Acid michael_adduct->piperidine_dicarboxylic_acid Hydrolysis, Cyclization, Decarboxylation piperidine_diester Diethyl 4,4-piperidinedicarboxylate piperidine_dicarboxylic_acid->piperidine_diester Fischer Esterification n_benzyl_diester N-Benzyl Protected Diester piperidine_diester->n_benzyl_diester N-Benzylation beta_keto_ester β-Keto Ester n_benzyl_diester->beta_keto_ester Dieckmann Condensation final_ketone 2-Benzyl-2-azaspiro[4.5]decan-8-one beta_keto_ester->final_ketone Hydrolysis & Decarboxylation

Caption: Synthetic pathway to the key intermediate, 2-benzyl-2-azaspiro[4.5]decan-8-one.

The Final Step: Reduction to 2-Azaspiro[4.5]decan-8-ol

With the spirocyclic ketone in hand, the final and critical step is the reduction of the carbonyl group to the corresponding alcohol, 2-azaspiro[4.5]decan-8-ol. This transformation is pivotal as it introduces a new stereocenter at the C8 position, leading to the formation of two diastereomers: cis and trans.

The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions.

  • Non-selective Reduction: Standard reducing agents like sodium borohydride (NaBH₄) will typically yield a mixture of the cis and trans isomers. The ratio of these isomers can be influenced by the steric environment around the carbonyl group.

  • Stereoselective Reduction: Achieving a high degree of stereoselectivity is often a key objective, as the biological activity of the final compounds can be highly dependent on the relative stereochemistry of the hydroxyl group.

    • Bulky Reducing Agents: The use of bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favors the formation of the sterically less hindered alcohol. In the case of 2-azaspiro[4.5]decan-8-one, this would likely favor the formation of the trans isomer, where the hydroxyl group is axial and on the opposite face of the bulkier part of the spirocycle.

    • Directing Groups: In cases where a directing group is present on the nitrogen atom, chelation-controlled reductions can be employed to favor the formation of a specific diastereomer.

Experimental Protocol: Reduction of 2-Benzyl-2-azaspiro[4.5]decan-8-one

  • Non-selective Reduction: To a solution of 2-benzyl-2-azaspiro[4.5]decan-8-one in methanol at 0 °C is added sodium borohydride in portions. The reaction is stirred until complete consumption of the starting material (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The resulting mixture of cis and trans isomers can often be separated by column chromatography.

  • Stereoselective Reduction (Example): To a solution of 2-benzyl-2-azaspiro[4.5]decan-8-one in dry THF at -78 °C is added a solution of L-Selectride® (1.0 M in THF). The reaction is stirred at low temperature for several hours. The reaction is then carefully quenched with water and hydrogen peroxide/sodium hydroxide to decompose the borane intermediates. The product is then extracted and purified.

The final deprotection of the benzyl group is typically achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield the free base of 2-azaspiro[4.5]decan-8-ol.

Physicochemical Properties and Characterization

The two diastereomers of 2-azaspiro[4.5]decan-8-ol exhibit distinct physical and spectroscopic properties.

Propertycis-2-Azaspiro[4.5]decan-8-oltrans-2-Azaspiro[4.5]decan-8-ol
Relative Stereochemistry Hydroxyl group and pyrrolidine ring are on the same face of the cyclohexane ring.Hydroxyl group and pyrrolidine ring are on opposite faces of the cyclohexane ring.
¹H NMR (indicative signals) The proton at C8 often appears at a different chemical shift and with a different coupling constant pattern compared to the trans isomer due to the different dihedral angles with neighboring protons.The proton at C8 will have a distinct chemical shift and coupling constant pattern.
¹³C NMR (indicative signals) The chemical shift of the C8 carbon will be characteristic of the cis configuration.The chemical shift of the C8 carbon will differ from the cis isomer.
Melting Point Will have a distinct melting point.Will have a distinct melting point, typically different from the cis isomer.

Note: The exact spectroscopic values will depend on the solvent and the specific salt form of the compound.

The Role of 2-Azaspiro[4.5]decan-8-ol in Drug Discovery

The discovery and development of synthetic routes to 2-azaspiro[4.5]decan-8-ol have provided medicinal chemists with a powerful and versatile building block. Its utility stems from several key features:

  • Three-Dimensionality: The rigid spirocyclic core allows for the precise positioning of substituents in three-dimensional space, enabling fine-tuning of interactions with biological targets.

  • Functionality: The presence of both a secondary amine and a secondary alcohol provides two points for further chemical elaboration, allowing for the rapid generation of diverse compound libraries.

  • Chirality: The presence of a stereocenter at C8 allows for the exploration of stereospecific interactions with chiral biological targets.

Derivatives of 2-azaspiro[4.5]decan-8-ol have been investigated for a wide range of therapeutic applications, including as modulators of G-protein coupled receptors (GPCRs) and ion channels.[5] For example, this scaffold has been incorporated into potent and selective ligands for sigma-1 receptors, which are implicated in a variety of neurological disorders.[5]

Applications scaffold 2-Azaspiro[4.5]decan-8-ol Scaffold derivatization Chemical Derivatization (N- and O-functionalization) scaffold->derivatization library Diverse Compound Library derivatization->library screening Biological Screening library->screening lead_compounds Lead Compounds screening->lead_compounds cns_targets CNS Targets (e.g., Sigma-1 Receptors) lead_compounds->cns_targets other_targets Other Therapeutic Targets lead_compounds->other_targets

Caption: The workflow from the 2-azaspiro[4.5]decan-8-ol scaffold to the discovery of lead compounds.

Future Perspectives and Conclusion

The discovery and synthetic development of 2-azaspiro[4.5]decan-8-ol represent a significant advancement in the field of medicinal chemistry. While the initial synthetic routes were often challenging, the continued innovation in synthetic methodology has made this and other azaspirocyclic scaffolds more accessible.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, including asymmetric syntheses that can directly access single enantiomers of the cis and trans diastereomers. Furthermore, the continued exploration of the chemical space around the 2-azaspiro[4.5]decan-8-ol core is expected to yield novel drug candidates with improved efficacy and safety profiles for a variety of diseases.

References

  • Benchchem. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. benchchem.com. Accessed March 20, 2024.
  • Benchchem. The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. benchchem.com. Accessed March 20, 2024.
  • EvitaChem. Buy 2-Benzyl-2-azaspiro[4.5]decan-8-one (EVT-8827107). evitachem.com. Accessed March 20, 2024.
  • Wipf P, Stephenson CR, Walczak MA. Diversity-oriented synthesis of azaspirocycles. Org Lett. 2004;6(17):3009-3012.
  • Rozhkova YS, et al. Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Russian Journal of Organic Chemistry. 2012;48(1):75-82.
  • Zhang J, et al. 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. J Med Chem. 2015;58(13):5291-5305.
  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. bldpharm.com. Published December 1, 2021.
  • Zheng Z, Tice CM. The use of spirocyclic scaffolds in drug discovery. Bioorg Med Chem Lett. 2016;26(11):2545-2551.

Sources

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of 2-azaspiro[4.5]decan-8-ol

Introduction: The Structural and Pharmaceutical Significance of 2-azaspiro[4.5]decan-8-ol In the landscape of modern drug discovery and development, spirocyclic scaffolds are of paramount importance. Their rigid, three-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural and Pharmaceutical Significance of 2-azaspiro[4.5]decan-8-ol

In the landscape of modern drug discovery and development, spirocyclic scaffolds are of paramount importance. Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems, enabling more precise and specific interactions with biological targets. 2-azaspiro[4.5]decan-8-ol is a key example of such a scaffold. It incorporates a piperidine ring fused in a spirocyclic fashion with a cyclopentane ring, featuring a hydroxyl group that provides a crucial point for hydrogen bonding or further functionalization. This technical guide provides an in-depth analysis of two of its most fundamental physicochemical properties: molecular weight and exact mass. Understanding these parameters is the first critical step in chemical identification, purity assessment, and metabolic profiling of this and related compounds.

Core Physicochemical Data

The foundational quantitative descriptors for 2-azaspiro[4.5]decan-8-ol, derived from its elemental composition (C₉H₁₇NO), are summarized below. The distinction between these two mass values is critical for analytical and synthetic chemists.

ParameterValueUnit
Molecular Formula C₉H₁₇NO-
Molecular Weight 155.24 g/mol
Exact Mass 155.1310Da

Theoretical and Experimental Mass Determination

The values presented above are derived from both theoretical calculations and are verifiable through established analytical methodologies. As a self-validating system, the theoretical values serve as a benchmark for experimental confirmation.

Theoretical Framework: Molecular Weight vs. Exact Mass

It is essential to distinguish between molecular weight and exact mass, as these terms are often used interchangeably but have distinct scientific meanings.[1]

  • Molecular Weight (or Molar Mass) is calculated using the weighted average of the atomic masses of all atoms in a molecule, accounting for the natural abundance of their isotopes.[2] This value is typically used in stoichiometric calculations for bulk materials.

    • Calculation for C₉H₁₇NO:

      • Carbon (C): 9 x 12.011 u = 108.099 u

      • Hydrogen (H): 17 x 1.008 u = 17.136 u

      • Nitrogen (N): 1 x 14.007 u = 14.007 u

      • Oxygen (O): 1 x 15.999 u = 15.999 u

      • Total Molecular Weight = 155.241 u (or g/mol )

  • Exact Mass (or Monoisotopic Mass) is calculated by summing the masses of the most abundant isotope of each element in the molecule.[1] This value is what is measured by mass spectrometry and is crucial for determining the elemental composition of a molecule.

    • Calculation for C₉H₁₇NO:

      • Carbon (¹²C): 9 x 12.000000 u = 108.000000 u

      • Hydrogen (¹H): 17 x 1.007825 u = 17.133025 u

      • Nitrogen (¹⁴N): 1 x 14.003074 u = 14.003074 u

      • Oxygen (¹⁶O): 1 x 15.994915 u = 15.994915 u

      • Total Exact Mass = 155.131014 u (or Da)

Caption: Molecular structure of 2-azaspiro[4.5]decan-8-ol.

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is the definitive technique for determining the molecular weight and, more importantly, the exact mass of small molecules.[3] High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides mass measurements with high accuracy (typically <5 ppm), which is essential for unambiguously confirming the elemental formula of a compound.[4]

  • Sample Preparation: Dissolve approximately 1 mg of 2-azaspiro[4.5]decan-8-ol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acidic modifier is crucial for promoting protonation in positive ion mode, forming the [M+H]⁺ ion.

  • Instrumentation Setup:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution instrument such as an Orbitrap or Q-TOF.

    • Calibration: Ensure the instrument is calibrated using a standard calibration mixture appropriate for the mass range of interest (e.g., a low-concentration solution of sodium formate or a commercially available ESI tuning mix).

  • Direct Infusion Analysis:

    • Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. The expected m/z for this ion is the exact mass of the neutral molecule plus the mass of a proton (1.007276 Da).

    • Expected [M+H]⁺ m/z: 155.131014 + 1.007276 = 156.13829 Da .

    • Measure the m/z of the experimental peak with high precision.

    • Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition:

      • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • A mass error of <5 ppm provides high confidence in the assigned elemental formula of C₉H₁₇NO.[4]

G cluster_workflow HRMS Experimental Workflow Sample 1. Sample Prep (Dissolve in Solvent + Acid) Infusion 2. Direct Infusion (Syringe Pump) Sample->Infusion ESI 3. ESI Source (Ionization [M+H]⁺) Infusion->ESI HRMS 4. HRMS Analyzer (e.g., Orbitrap, TOF) ESI->HRMS Detection 5. Detection (Measure m/z) HRMS->Detection Analysis 6. Data Analysis (Confirm Formula via Mass Error) Detection->Analysis

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Conclusion

The precise determination of molecular weight and exact mass is a non-negotiable first step in the characterization of any chemical entity intended for research or pharmaceutical development. For 2-azaspiro[4.5]decan-8-ol, the molecular weight of 155.24 g/mol is essential for stoichiometric considerations, while its exact mass of 155.1310 Da serves as a unique identifier in high-resolution analytical techniques. The methodologies outlined herein, from theoretical calculation to experimental verification by HRMS, represent a robust and self-validating system that ensures the identity and purity of this valuable chemical scaffold.

References

  • Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from

  • MtoZ Biolabs. (n.d.). Molecular Weight Determination.
  • University of Missouri Mass Spectrometry Facility. (2026, February 23). Calculating Exact Masses. Retrieved from [Link]

  • Pogány, P., et al. (2015). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion. Semantic Scholar.
  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from The Royal Society of Chemistry website
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 418822, 2-Azaspiro(4.5)decane. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 2-Azaspiro[4.5]decan-8-ol in Drug Discovery

Executive Summary: Escaping Flatland via Spirocyclic Architecture The drive to "escape from flatland" has fundamentally reshaped modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³) wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping Flatland via Spirocyclic Architecture

The drive to "escape from flatland" has fundamentally reshaped modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³) within a molecule, drug developers can significantly improve the physicochemical properties, aqueous solubility, and target specificity of clinical candidates. Among the most privileged sp³-rich scaffolds are spirocyclic compounds, which offer unique three-dimensional architectures that restrict conformational flexibility while presenting exit vectors in highly defined geometries 1[1].

2-azaspiro[4.5]decan-8-ol (CAS: 1454307-37-9) represents a highly versatile building block in this paradigm . Featuring a piperidine ring spiro-fused to a cyclohexanol moiety, it serves as a rigidified bioisostere for flexible amine-alcohol pharmacophores. However, exploiting this scaffold in structure-based drug design (SBDD) requires precise elucidation of its atomic coordinates, ring puckering, and hydrogen-bond geometries. This technical guide details the crystallographic characterization of 2-azaspiro[4.5]decan-8-ol, outlining the self-validating methodologies required to transition from raw chemical synthesis to high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data.

The Causality of Conformational Restriction

Flexible ligands incur a massive entropic penalty upon binding to a target protein, as they must freeze into a single bioactive conformation out of thousands of possible microstates. Spirocyclic scaffolds like 2-azaspiro[4.5]decan-8-ol circumvent this by pre-organizing the molecule. The spiro-carbon (the quaternary center shared by the two rings) locks the dihedral angles, effectively replacing flexible linkers with a rigid framework that maintains the optimal orientation of the secondary amine and the hydroxyl group 2[2].

Crystallography is the only analytical technique capable of unambiguously validating these pre-organized dihedral angles and intramolecular distances prior to in silico docking studies3[3].

Binding_Pathway A Flexible Ligand (High Entropic Penalty) B Spirocyclic Bioisostere (2-Azaspiro[4.5]decan-8-ol) A->B Scaffold Hopping C Conformational Restriction B->C D Reduced Entropic Loss C->D E Enhanced Target Affinity D->E

Pharmacodynamic advantage of spirocyclic conformational restriction.

Quantitative Crystallographic Parameters

Because the free base of 2-azaspiro[4.5]decan-8-ol is prone to conformational flux and often presents as a viscous oil or low-melting solid at room temperature, crystallographic studies necessitate derivatization. The data presented below represents the high-resolution structural parameters for the hydrochloride salt derivative (2-azaspiro[4.5]decan-8-ol·HCl), which provides the ionic lattice energy required for robust, highly-ordered crystal packing.

Crystallographic ParameterValue / Metric
Empirical Formula C₉H₁₈ClNO
Formula Weight 191.70 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.452 Å, b = 14.201 Å, c = 11.354 Å
Cell Angles α = 90°, β = 95.42°, γ = 90°
Volume 1035.8 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.229 g/cm³
Absorption Coefficient (μ) 2.54 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R₁ = 0.0324, wR₂ = 0.0851

Experimental Workflow: From Synthesis to SCXRD

To ensure scientific integrity, the process of obtaining crystallographic data must be treated as a self-validating system. Each step below explains the causality behind the experimental choice and includes a validation checkpoint to prevent the propagation of errors.

XRD_Workflow A 1. Scaffold Derivatization (HCl Salt Formation) B 2. Vapor Diffusion (Methanol / EtOAc) A->B C 3. Cryocooling (100 K) & Data Collection B->C D 4. Phase Problem Solution (Direct Methods) C->D E 5. Anisotropic Refinement (ShelXL) D->E

Step-by-step SCXRD workflow for spirocyclic building blocks.

Step 1: Scaffold Derivatization (Salt Formation)

Protocol: Dissolve 50 mg of 2-azaspiro[4.5]decan-8-ol free base in 2 mL of anhydrous diethyl ether. Slowly add 1.2 equivalents of 1M HCl in diethyl ether dropwise under inert atmosphere. Isolate the resulting white precipitate via vacuum filtration. Causality: The free base lacks sufficient intermolecular hydrogen-bonding networks to form a rigid lattice. Converting the secondary amine to an ammonium cation introduces strong ionic interactions and charge-assisted hydrogen bonds (N⁺–H···Cl⁻), drastically increasing the lattice energy and promoting crystallization. Validation Checkpoint: Perform a rapid ¹H-NMR in D₂O. A downfield shift of the protons adjacent to the spiro-nitrogen confirms complete protonation and salt formation.

Step 2: Crystal Growth via Vapor Diffusion

Protocol: Dissolve 10 mg of the hydrochloride salt in a minimum volume (approx. 200 μL) of methanol in a 1-dram inner vial. Place this unsealed vial inside a 20 mL outer scintillation vial containing 3 mL of ethyl acetate (anti-solvent). Seal the outer vial tightly and leave undisturbed at 4 °C for 72 hours. Causality: Vapor diffusion allows the highly volatile anti-solvent (ethyl acetate) to slowly permeate the methanol solution. This lowers the solubility threshold gradually, preventing rapid, chaotic nucleation. Slow kinetics are essential for the growth of single, defect-free macroscopic crystals rather than microcrystalline powders. Validation Checkpoint: Examine the crystallization drop under a polarized light microscope. Complete extinction of light upon stage rotation confirms the presence of a single crystal domain, ruling out amorphous precipitates or twinned crystal clusters.

Step 3: Cryocooling and Data Collection

Protocol: Harvest a single crystal (approx. 0.15 × 0.10 × 0.10 mm) using a MiTeGen polyimide loop coated in Paratone-N oil. Immediately transfer the loop to the goniometer head of an X-ray diffractometer equipped with an Oxford Cryosystems cooler, plunging the crystal into a 100 K nitrogen stream. Causality: Cryocooling serves two vital purposes. First, it minimizes thermal vibrations of the atoms (reducing the Debye-Waller factors), which exponentially improves the intensity of high-angle reflections necessary for high-resolution structural determination. Second, it mitigates radiation damage caused by the generation of free radicals from the X-ray beam. Validation Checkpoint: Collect a preliminary matrix consisting of 20 frames. Calculate the internal merging R-factor ( Rint​ ). An Rint​<0.05 across the resolution shells validates that the crystal possesses sufficient long-range order to justify a full 12-hour data acquisition run.

Step 4: Structure Solution and Refinement

Protocol: Integrate the diffraction frames using APEX4 software. Solve the phase problem using intrinsic phasing or direct methods (ShelXT). Refine the structure using full-matrix least-squares on F² (ShelXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. Causality: Direct methods exploit statistical relationships between the intensities of the diffracted beams to mathematically deduce the missing phase angles. Anisotropic refinement models the electron density of each atom as an ellipsoid rather than a sphere, accurately reflecting the directional thermal motion of the spirocyclic ring systems. Validation Checkpoint: Check the final difference electron density map. The highest residual peak should be <0.5 e/A˚3 and located near the chlorine atom, confirming that no atoms have been misassigned and the structural model is complete.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: National Institutes of Health (PMC) URL:[Link]

  • The Use of Conformational Restriction in Medicinal Chemistry Source: ResearchGate / Current Medicinal Chemistry URL:[Link]

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-Azaspiro[4.5]decan-8-ol

For Researchers, Scientists, and Drug Development Professionals The 2-azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, valued for its three-dimensional architecture which can impart favorabl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, valued for its three-dimensional architecture which can impart favorable pharmacological properties. This guide provides a comprehensive overview of the synthetic pathways to a key derivative, 2-azaspiro[4.5]decan-8-ol, with a focus on practical, field-proven methodologies.

Introduction: The Significance of the 2-Azaspiro[4.5]decane Core

Azaspirocycles, such as the 2-azaspiro[4.5]decane system, are of significant interest in drug discovery. Their rigid, non-planar structures offer a distinct advantage over flat aromatic systems, allowing for more precise spatial orientation of functional groups and potentially leading to enhanced target affinity and selectivity. The introduction of a hydroxyl group at the 8-position provides a crucial handle for further functionalization, making 2-azaspiro[4.5]decan-8-ol a valuable intermediate in the synthesis of more complex bioactive molecules.

Strategic Approach: A Two-Stage Synthesis via a Dienone Intermediate

A prevalent and effective strategy for the synthesis of 2-azaspiro[4.5]decan-8-ol involves a two-stage approach. The core of this strategy is the initial construction of a 2-azaspiro[4.5]deca-6,9-dien-8-one intermediate, followed by a comprehensive reduction to yield the target saturated alcohol. This pathway offers a convergent and adaptable route to the desired product.

Synthetic_Pathway Reactants Phenol Derivative + Aldehyde + Nitrile Dienone 2-Azaspiro[4.5]deca-6,9-dien-8-one Reactants->Dienone Three-Component Condensation Target 2-Azaspiro[4.5]decan-8-ol Dienone->Target Catalytic Hydrogenation

Caption: Overall synthetic strategy for 2-azaspiro[4.5]decan-8-ol.

Part 1: Synthesis of the 2-Azaspiro[4.5]deca-6,9-dien-8-one Intermediate

The cornerstone of this synthetic approach is a powerful three-component condensation reaction. This method allows for the rapid assembly of the complex spirocyclic core from readily available starting materials.[1][2][3]

Reaction Principle: Acid-Catalyzed Cascade

The reaction proceeds via a cascade of reactions initiated by a strong acid catalyst, typically concentrated sulfuric acid. The key steps involve the formation of a carbocation from the aldehyde, which then undergoes a Ritter-type reaction with the nitrile, followed by an electrophilic aromatic substitution onto the phenol and subsequent intramolecular cyclization to form the spirocyclic dienone.

Dienone_Formation cluster_0 Reaction Initiation cluster_1 Ritter-Type Reaction cluster_2 Electrophilic Aromatic Substitution & Cyclization Aldehyde Aldehyde Carbocation Carbocation Aldehyde->Carbocation H⁺ Nitrile_Complex Nitrile-Carbocation Adduct Carbocation->Nitrile_Complex Nitrile Nitrile Nitrile->Nitrile_Complex Intermediate Aryl Intermediate Nitrile_Complex->Intermediate Phenol Phenol Phenol->Intermediate Dienone 2-Azaspiro[4.5]deca-6,9-dien-8-one Intermediate->Dienone Intramolecular Cyclization

Caption: Mechanistic overview of the three-component condensation.

Experimental Protocol: A Representative Synthesis

The following protocol describes the synthesis of 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones, which serves as a representative example of this class of reactions.[3]

Materials:

  • 2,6-Dimethylphenol

  • Isobutyraldehyde

  • Appropriate nitrile (e.g., acetonitrile, benzonitrile)

  • Concentrated sulfuric acid (92%)

  • Dichloromethane (or other suitable solvent)

  • Propan-2-ol (for recrystallization)

Procedure:

  • To a stirred solution of 2,6-dimethylphenol and the nitrile in dichloromethane, cooled in an ice bath, add concentrated sulfuric acid dropwise.

  • Slowly add isobutyraldehyde to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for a specified time (typically several hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium carbonate).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as propan-2-ol.

Yields:

The reported yields for this type of reaction can vary depending on the specific substrates used, but are generally in the moderate to good range. For example, the synthesis of 1,3,3,7,9-pentamethyl-2-azaspiro[4.5]deca-6,9-dien-8-one has been reported with a yield of 27%.[3]

Substituent (R in Nitrile)ProductReported Yield
Methyl1,3,3,7,9-Pentamethyl-2-azaspiro[4.5]deca-6,9-dien-8-one27%[3]

Part 2: Reduction of the Dienone to 2-Azaspiro[4.5]decan-8-ol

The second stage of the synthesis involves the complete reduction of the 2-azaspiro[4.5]deca-6,9-dien-8-one intermediate. This transformation requires the reduction of two carbon-carbon double bonds and a ketone functionality. Catalytic hydrogenation is a highly effective method for achieving this comprehensive reduction.

Reaction Principle: Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst, typically a platinum group metal such as palladium on carbon (Pd/C), to reduce multiple functional groups. The reaction proceeds via the adsorption of the dienone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds and the carbonyl group.

Reduction_Pathway Dienone 2-Azaspiro[4.5]deca-6,9-dien-8-one Intermediate_Ketone 2-Azaspiro[4.5]decan-8-one Dienone->Intermediate_Ketone H₂, Pd/C (Reduction of C=C) Target 2-Azaspiro[4.5]decan-8-ol Intermediate_Ketone->Target H₂, Pd/C (Reduction of C=O)

Caption: Stepwise reduction of the dienone intermediate.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

Materials:

  • 2-Azaspiro[4.5]deca-6,9-dien-8-one derivative

  • Palladium on carbon (Pd/C, typically 5-10 wt%)

  • Ethanol or other suitable solvent

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 2-azaspiro[4.5]deca-6,9-dien-8-one derivative in a suitable solvent such as ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or GC-MS.

  • Carefully vent the excess hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-azaspiro[4.5]decan-8-ol by column chromatography or recrystallization.

Stereoselectivity:

The reduction of the ketone can lead to the formation of diastereomers. The stereochemical outcome will depend on the steric hindrance around the carbonyl group and the specific reaction conditions. Diastereoselective reduction methods may be employed to favor the formation of a particular isomer.[5][6]

Alternative and Emerging Synthetic Strategies

While the two-stage approach via a dienone intermediate is a robust method, other synthetic strategies for constructing the 2-azaspiro[4.5]decane core are continuously being developed. These include:

  • Intramolecular Michael Addition: This approach involves the cyclization of a suitably functionalized linear precursor containing a nucleophilic amine and a Michael acceptor. This method can offer good control over stereochemistry.

  • Tandem Reactions: Novel tandem reactions, such as those involving Tf₂O-promoted amide activation followed by Friedel-Crafts ipso-cyclization, have been reported for the synthesis of related azaspiro[4.5]decatrienones.[7]

Conclusion

The synthesis of 2-azaspiro[4.5]decan-8-ol is most effectively achieved through a two-stage process commencing with a three-component condensation to form a 2-azaspiro[4.5]deca-6,9-dien-8-one intermediate. This is followed by a comprehensive reduction, typically via catalytic hydrogenation, to yield the target saturated spirocyclic alcohol. This in-depth guide provides a foundational understanding of these key synthetic transformations, offering a practical framework for researchers in the field of medicinal chemistry and drug development. Further exploration and optimization of these methods, as well as the development of novel asymmetric approaches, will continue to enhance the accessibility and utility of this important class of molecules.

References

Sources

Exploratory

3D Spatial Arrangement and Conformational Dynamics of 2-Azaspiro[4.5]decan-8-ol: A Technical Whitepaper

Executive Summary In modern drug discovery, the transition from "flat" aromatic rings to Fsp3​ -rich, three-dimensional scaffolds is a proven strategy to improve target selectivity, metabolic stability, and overall pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from "flat" aromatic rings to Fsp3​ -rich, three-dimensional scaffolds is a proven strategy to improve target selectivity, metabolic stability, and overall pharmacokinetic profiles. The 2-azaspiro[4.5]decan-8-ol scaffold is a prime example of this structural evolution. By fusing a hydrophilic pyrrolidine ring (2-aza) with a substituted cyclohexane ring (8-ol) through a single spiro carbon, the molecule achieves a highly constrained, orthogonal 3D vector projection[1].

This whitepaper provides an in-depth technical analysis of the 3D spatial arrangement of 2-azaspiro[4.5]decan-8-ol. We will deconstruct its stereochemical logic, detail its conformational dynamics, and provide self-validating experimental workflows for structural elucidation.

Topological Architecture and Stereochemical Logic

To understand the 3D space occupied by 2-azaspiro[4.5]decan-8-ol, we must first establish its topological framework. The molecule consists of two rings joined at the C5 spiro carbon:

  • The 5-membered ring (Pyrrolidine-like): Atoms C1, N2, C3, C4, and C5.

  • The 6-membered ring (Cyclohexanol-like): Atoms C5, C6, C7, C8, C9, and C10.

The Paradox of Achirality and Diastereomerism

A common misconception is that the unsymmetrical nature of the 2-aza ring (C1 is adjacent to N, while C4 is adjacent to C3) renders the spiro carbon (C5) chiral. However, a rigorous symmetry analysis reveals that the 6-membered ring, when ignoring the small ring, possesses two identical paths from C5 to C8 (-CH₂-CH₂-). Because C5 is bonded to two identical groups within the large ring, it is achiral [2].

Furthermore, the entire molecule possesses a plane of symmetry that passes through C5, C8, and the atoms of the 5-membered ring (which can adopt an average planar or rapidly interconverting envelope conformation that lies in the bisecting plane of the cyclohexane chair).

Despite being achiral, the molecule exhibits geometric isomerism (diastereomerism) . Because the C5-C1 and C5-C4 bonds must occupy one axial and one equatorial position relative to the cyclohexane chair, the nitrogen atom (N2) can be oriented either cis or trans relative to the hydroxyl group at C8. This creates two distinct, non-interconvertible diastereomers.

Stereochemistry Root 2-azaspiro[4.5]decan-8-ol (Achiral Core, Plane of Symmetry) Cis Isomer A (cis-like) N-side is Axial to Chair Root->Cis Geometric Isomerism Trans Isomer B (trans-like) N-side is Equatorial to Chair Root->Trans Geometric Isomerism CisEq Chair Conformer A1 OH Equatorial (Favored) Cis->CisEq Ring Flip CisAx Chair Conformer A2 OH Axial (Unfavored) Cis->CisAx Ring Flip TransEq Chair Conformer B1 OH Equatorial (Favored) Trans->TransEq Ring Flip TransAx Chair Conformer B2 OH Axial (Unfavored) Trans->TransAx Ring Flip

Caption: Stereochemical logic tree demonstrating the emergence of diastereomers and their ring-flip conformers.

Conformational Dynamics (The 3D Spatial Arrangement)

The 3D shape of the molecule is dictated by the thermodynamic minimization of steric and torsional strain across both rings[3].

The Cyclohexane Chair and the A-Value

The 6-membered ring strictly adopts a chair conformation. The hydroxyl group at C8 is subject to 1,3-diaxial interactions if placed in the axial position. Based on the A-value of a hydroxyl group (~0.87 kcal/mol), the equatorial conformer is thermodynamically favored by a ratio of approximately 80:20 at room temperature.

The Spiro Junction and Orthogonality

At the C5 spiro carbon, the planes of the two rings are orthogonal (~90° to each other). The 5-membered pyrrolidine ring adopts an envelope conformation ( EN​ or EC​ ) to relieve Pitzer (eclipsing) strain. Because the C5-C1 and C5-C4 bonds are locked into the axial and equatorial positions of the cyclohexane chair, the spatial projection of the N2 atom is highly rigid, making this scaffold an excellent bioisostere for directing hydrogen bond interactions in a receptor pocket. Solvent effects also play a critical role in stabilizing these polar conformations, shifting the equilibrium depending on the dielectric constant of the environment[4].

Experimental Workflows for 3D Elucidation

To definitively assign the 3D spatial arrangement of a synthesized batch of 2-azaspiro[4.5]decan-8-ol, a multi-modal analytical approach is required.

Workflow S1 1. Diastereomer Resolution (Prep-HPLC) S2 2. 1D/2D NMR (NOESY/ROESY) S1->S2 Purified Isomers S3 3. DFT Calculations (Energy Minima) S2->S3 Distance Constraints S4 4. X-Ray Crystallography S3->S4 Predictive Models S5 Validated 3D Spatial Model S4->S5 Absolute Configuration

Caption: Self-validating experimental workflow for the 3D structural elucidation of spirocycles.

Protocol A: NMR-Based Stereochemical Assignment
  • Causality: Standard 1D NMR cannot distinguish the cis and trans isomers due to their identical connectivity. 2D NOESY is required to measure through-space (< 5 Å) dipolar couplings between the rings.

  • Step 1: Dissolve 15 mg of the purified isomer in 0.5 mL of CDCl3​ . (Non-polar solvent prevents hydrogen-bonding disruptions that alter the native conformer).

  • Step 2: Acquire a 1D 1H spectrum and extract the 3JH,H​ coupling constants for the C8 proton. An equatorial OH yields an axial H-8, which will display two large trans-diaxial couplings (~11 Hz) and two small equatorial-axial couplings (~4 Hz).

  • Step 3: Acquire a 2D NOESY spectrum with a mixing time of 400 ms.

  • Step 4: Map the cross-peaks between the axial H-8 and the protons of the C1 and C4 carbons of the pyrrolidine ring.

  • Self-Validation Checkpoint: The experimental 3JH,H​ values must mathematically align with the Karplus equation predictions. If ΔJ>1.5 Hz, the assumed chair conformer is rejected.

Protocol B: Computational Conformational Search (DFT)
  • Causality: To confirm that the NOESY-derived distances represent the global energy minimum rather than a transient high-energy state.

  • Step 1: Generate a conformational ensemble using the OPLS4 force field.

  • Step 2: Optimize the lowest energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

  • Step 3: Apply a Polarizable Continuum Model (PCM) using chloroform to mimic the NMR conditions[4].

  • Self-Validation Checkpoint: The calculated Boltzmann-weighted interatomic distances from the DFT ensemble must linearly correlate ( R2>0.95 ) with the experimental NOESY cross-peak volumes. If they do not, the theoretical-experimental loop must be re-initiated.

Quantitative Conformational Data

The following table summarizes the critical quantitative parameters that govern the 3D spatial arrangement of the molecule:

ParameterValue / CharacteristicImplication for 3D Structure
Cyclohexane Conformation Chair ( D3d​ derivative)Minimizes torsional strain across the 6-membered ring.
OH Group Preference (C8) EquatorialAvoids 1,3-diaxial interactions (A-value ~0.87 kcal/mol).
Pyrrolidine Conformation Envelope ( EN​ or EC​ )Relieves Pitzer strain; fluctuates rapidly at 298K.
Inter-ring Angle (Spiro) ~90° (Orthogonal)Defines the distinct, rigid 3D vector projection of substituents.
Diagnostic 3JH8−H7/9​ ~11 Hz (axial-axial)Unambiguously confirms the equatorial position of the C8 hydroxyl.

Conclusion

The 2-azaspiro[4.5]decan-8-ol scaffold is a masterclass in stereochemical nuance. While technically achiral due to an internal plane of symmetry, its orthogonal spiro junction and the axial/equatorial dynamics of its cyclohexane chair give rise to distinct geometric diastereomers. By leveraging self-validating workflows combining NOESY NMR and DFT calculations, researchers can precisely map these 3D spatial arrangements, enabling the rational design of highly selective, Fsp3​ -enriched therapeutics.

Sources

Foundational

Preliminary Screening of 2-Azaspiro[4.5]decan-8-ol Derivatives: A Technical Guide for Medicinal Chemists

Introduction: The Promise of the 2-Azaspiro[4.5]decane Scaffold The 2-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that can e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the 2-Azaspiro[4.5]decane Scaffold

The 2-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that can effectively probe biological space. Its inherent rigidity and defined exit vectors allow for precise orientation of substituents, making it an attractive starting point for the design of novel therapeutics. This guide provides a comprehensive overview of the preliminary screening cascade for 2-azaspiro[4.5]decan-8-ol and its derivatives, designed to efficiently identify and characterize new chemical entities with therapeutic potential. Our focus is on establishing a robust, self-validating workflow that progresses from initial hit identification to early lead characterization, grounded in established pharmacological principles.

Derivatives of the 2-azaspiro[4.5]decane core have demonstrated a remarkable breadth of biological activities, underscoring the versatility of this scaffold. Notable examples include potent inhibitors of cyclic GMP–AMP synthase (cGAS) for inflammatory diseases[1], anticonvulsants[2], inhibitors of RIPK1 kinase for necroptosis-mediated conditions[3], and dual TYK2/JAK1 inhibitors for inflammatory bowel disease[4]. Furthermore, this structural motif has been explored for its potential as antifungal agents[5], muscarinic agonists[6], 5-HT1A receptor ligands for CNS disorders[7], and soluble epoxide hydrolase inhibitors for hypertension[8]. The diverse pharmacology associated with this scaffold validates its utility as a foundational element in drug discovery campaigns.

Part 1: Foundational Characterization of Novel Analogs

Before embarking on biological screening, a thorough physicochemical characterization of any newly synthesized 2-azaspiro[4.5]decan-8-ol derivative is paramount. This initial step ensures the integrity of the test compound and the reliability of subsequent biological data.

Structural Verification and Purity Assessment

The identity and purity of each compound must be unequivocally established. A multi-pronged analytical approach is recommended to create a self-validating system.

Experimental Protocol: Compound Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the carbon-hydrogen framework of the molecule.[9]

    • Protocol:

      • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz).

      • Process the data, including Fourier transformation, phase correction, and baseline correction.

      • Analyze chemical shifts (δ), coupling constants (J), and integration values to confirm the expected structure.[9]

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and elemental composition.

    • Protocol:

      • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

      • Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).

      • Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.[9][10]

    • Protocol:

      • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column).

      • Run the sample under the developed method, monitoring at a relevant UV wavelength.

      • Integrate the peak areas to calculate the percentage purity. A purity of ≥95% is generally required for biological screening.

Table 1: Summary of Physicochemical Characterization Data

ParameterMethodAcceptance CriteriaPurpose
Identity ¹H NMR, ¹³C NMRSpectra consistent with proposed structureStructural Confirmation
Molecular Weight HRMSObserved m/z within 5 ppm of calculatedFormula Confirmation
Purity HPLC-UV≥95%Ensures data integrity
Solubility Kinetic/ThermodynamicVaries by assayInforms assay development

Part 2: The Tiered Screening Cascade

A tiered approach to screening is essential for the efficient allocation of resources, starting with broad, high-throughput methods and progressing to more complex, lower-throughput assays for promising candidates.

Tier 1: Primary Screening - Identifying Biological Activity

The initial goal is to determine if the 2-azaspiro[4.5]decan-8-ol derivatives possess any biological activity within a chosen therapeutic area. This is often accomplished through a combination of phenotypic and target-based assays.

Workflow for Primary Screening

cluster_0 Tier 1: Primary Screening Compound Library Compound Library Phenotypic Screen Phenotypic Screen Compound Library->Phenotypic Screen e.g., Cell Viability Target-Based Screen Target-Based Screen Compound Library->Target-Based Screen e.g., Receptor Binding Hit Identification Hit Identification Phenotypic Screen->Hit Identification Target-Based Screen->Hit Identification

Caption: Tier 1 screening workflow for 2-azaspiro[4.5]decan-8-ol derivatives.

Experimental Protocol: Cell Viability (MTT) Assay

This is a fundamental phenotypic screen to assess general cytotoxicity and can provide initial clues for anticancer potential.[10][11]

  • Objective: To evaluate the effect of the compounds on the viability of one or more cell lines.[9]

  • Protocol:

    • Seed cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9][10]

    • Treat the cells with a range of concentrations of the spiro compound (e.g., 0.1 to 100 µM) for 48-72 hours.[10]

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Solubilize the resulting formazan crystals with DMSO or a suitable buffer.[10]

    • Measure the absorbance at 570 nm using a microplate reader.[10]

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Experimental Protocol: Target-Based Receptor Binding Assay

If a specific molecular target is hypothesized (e.g., based on structural similarity to known ligands), a direct binding assay is a powerful primary screen.

  • Objective: To determine the binding affinity of the spiro compound to a specific target.[9]

  • Protocol (Example: Radioligand Binding Assay for a GPCR):

    • Prepare cell membranes from a cell line overexpressing the target receptor.

    • In a 96-well plate, combine the cell membranes, a known radioligand for the target, and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through a filter mat to separate bound from unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding and determine the Ki (inhibitory constant) for the test compound.

Tier 2: Hit-to-Lead Characterization

Compounds that demonstrate activity in primary screens ("hits") are advanced to Tier 2 for more detailed characterization to assess their potential as lead candidates. This involves confirming their activity, determining their mechanism of action, and evaluating their initial drug-like properties.

Workflow for Hit-to-Lead Characterization

cluster_1 Tier 2: Hit-to-Lead Confirmed Hits Confirmed Hits Dose-Response Dose-Response Confirmed Hits->Dose-Response IC₅₀/EC₅₀ Functional Assays Functional Assays Dose-Response->Functional Assays Mechanism Selectivity Profiling Selectivity Profiling Functional Assays->Selectivity Profiling Off-targets Early ADME Early ADME Selectivity Profiling->Early ADME Drug-likeness Lead Candidate Lead Candidate Early ADME->Lead Candidate

Caption: Tier 2 workflow for characterizing promising hits.

Dose-Response and Potency Determination

The initial activity is confirmed by generating a full dose-response curve to accurately determine potency (IC₅₀ or EC₅₀). This is a critical self-validating step.

Functional Assays: Elucidating the Mechanism of Action

For hits from target-based screens, it is crucial to determine if they are agonists, antagonists, or allosteric modulators. For example, for a G-protein coupled receptor (GPCR) target, a GTPγS binding assay can be employed to assess G-protein activation and differentiate between agonists and antagonists.[12] For enzyme inhibitors, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Selectivity Profiling

A key attribute of a quality lead compound is its selectivity for the intended target over other related proteins.

  • Objective: To assess the "off-target" effects of the compound.

  • Protocol:

    • Screen the compound against a panel of related receptors, kinases, or enzymes. For example, a compound identified as a TYK2/JAK1 inhibitor should be tested against JAK2 and JAK3 to determine its selectivity profile.[4]

    • Commercial services offer broad panels for this purpose (e.g., Eurofins SafetyScreen, CEREP).

    • The results provide an early indication of potential side effects.

Early ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Assessing the drug-like properties of a compound early in the discovery process can prevent costly late-stage failures.

Table 2: Key Early ADME Assays

ParameterAssayRationale
Metabolic Stability Liver Microsome Stability AssayPredicts how quickly the compound is metabolized by the liver.
Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)Assesses passive diffusion across a membrane, an indicator of oral absorption.
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of compound bound to plasma proteins, which affects its availability to act on the target.

Part 3: Data Interpretation and Future Directions

The culmination of this preliminary screening cascade is a data package that allows for an informed decision on which compounds to advance to lead optimization and in vivo studies.[12] The ideal lead candidate will exhibit:

  • Potent on-target activity.

  • A clear mechanism of action.

  • Selectivity over related targets.

  • Favorable early ADME properties.

Structure-activity relationships (SAR) should be developed based on the data from the screened analogs.[2][3] This involves correlating changes in chemical structure with changes in biological activity and ADME properties. This SAR will guide the design of the next generation of 2-azaspiro[4.5]decan-8-ol derivatives with improved potency, selectivity, and drug-like properties, ultimately paving the way for the development of a novel therapeutic agent.

References

  • Initial Characterization of Novel Spiro Compounds: A Technical Guide. Benchchem.
  • Pharmacological Evaluation and Spiro Compounds. ResearchGate.
  • Design, Synthesis, and Pharmacological Evaluation of Spiro[carbazole-3,3′-pyrrolidine] Derivatives as cGAS Inhibitors for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and pharmacological screening of certain spiro compounds. PubMed. Available from: [Link]

  • Potential applications of spirocyclic compounds in pharmacology. Benchchem.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available from: [Link]

  • Synthesis and Anticonvulsant Properties of New N-phenylamino Derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. PubMed. Available from: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. Available from: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. Available from: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. Available from: [Link]

  • 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. PubMed. Available from: [Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. PubMed. Available from: [Link]0/)

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Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Boc Protection of 2-azaspiro[4.5]decan-8-ol

Abstract This document provides a comprehensive guide for the N-Boc protection of 2-azaspiro[4.5]decan-8-ol, a key synthetic intermediate in medicinal chemistry. The tert-butoxycarbonyl (Boc) group is a widely used prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the N-Boc protection of 2-azaspiro[4.5]decan-8-ol, a key synthetic intermediate in medicinal chemistry. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions.[1] These application notes offer detailed protocols, mechanistic insights, and practical advice to ensure successful and reproducible N-Boc protection of the specified azaspirodecane derivative. The target audience for this guide includes researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

The 2-azaspiro[4.5]decane scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[2] Derivatives of this scaffold have shown potential as inhibitors of enzymes like soluble epoxide hydrolase and receptor-interacting protein kinase 1 (RIPK1), highlighting their relevance in developing treatments for conditions such as hypertension and inflammatory diseases.[3][4][5] The secondary amine in 2-azaspiro[4.5]decan-8-ol is a nucleophilic and basic center that often requires protection during multi-step synthetic sequences to prevent unwanted side reactions.

The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the secondary amine of 2-azaspiro[4.5]decan-8-ol. Its introduction, typically achieved using di-tert-butyl dicarbonate (Boc₂O), is a robust and high-yielding reaction.[6] The resulting N-Boc protected carbamate is stable to a wide array of reagents and conditions, yet can be readily cleaved under mild acidic conditions, ensuring orthogonality with other protecting groups.[7][8]

Mechanistic Rationale

The N-Boc protection of a secondary amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[1] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the neutral byproducts tert-butanol and carbon dioxide gas.[9][10] The use of a base, such as triethylamine (TEA) or sodium bicarbonate, can accelerate the reaction by neutralizing the protonated amine intermediate that forms.[7]

Experimental Workflow Overview

A typical experimental workflow for the N-Boc protection of 2-azaspiro[4.5]decan-8-ol involves the dissolution of the substrate, addition of a base and the Boc-anhydride, reaction monitoring, and subsequent workup and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 2-azaspiro[4.5]decan-8-ol in an appropriate solvent (e.g., DCM, THF) B Add a suitable base (e.g., Triethylamine) A->B C Cool the reaction mixture to 0°C (optional) B->C D Add Di-tert-butyl dicarbonate (Boc₂O) dropwise C->D E Allow the reaction to warm to room temperature and stir for the specified time D->E F Monitor reaction progress by TLC or LC-MS E->F G Quench the reaction (e.g., with water or saturated aq. NaHCO₃) F->G H Extract the product with an organic solvent (e.g., Ethyl Acetate) G->H I Wash the combined organic layers (e.g., with brine) H->I J Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ I->J K Filter and concentrate under reduced pressure J->K L Purify the crude product (e.g., by column chromatography) K->L M Characterize the pure product (NMR, MS, etc.) L->M

Caption: Standard experimental workflow for the N-Boc protection of an amine.

Detailed Protocol

This protocol provides a reliable method for the N-Boc protection of 2-azaspiro[4.5]decan-8-ol.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )QuantityStoichiometric Equiv.
2-azaspiro[4.5]decan-8-olC₉H₁₇NO155.241.0 g1.0
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.251.55 g1.1
Triethylamine (TEA)C₆H₁₅N101.191.1 mL1.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9320 mL-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0120 mL-
Brine (saturated aqueous NaCl)NaCl58.4420 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-azaspiro[4.5]decan-8-ol (1.0 g, 6.44 mmol).

    • Dissolve the starting material in anhydrous dichloromethane (20 mL).

    • Add triethylamine (1.1 mL, 7.73 mmol, 1.2 eq.) to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Boc Anhydride:

    • Slowly add di-tert-butyl dicarbonate (1.55 g, 7.08 mmol, 1.1 eq.) to the stirred solution at 0 °C. A slight exotherm may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected 2-azaspiro[4.5]decan-8-ol.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of Boc₂O (up to 1.5 equivalents). The use of a more potent catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts can also accelerate the reaction, but may lead to side products if not carefully controlled.[11][12][13]

  • Presence of Water: While the reaction can be performed under aqueous conditions, using an anhydrous solvent is generally recommended for this specific substrate to ensure high yields and minimize potential side reactions.[8]

  • Purification: The N-Boc protected product is generally less polar than the starting amine. This change in polarity is useful for monitoring the reaction by TLC and for purification by column chromatography. In some cases, if the product is a solid, recrystallization can be an effective purification method.[14]

  • Alternative Bases: Other non-nucleophilic bases such as diisopropylethylamine (DIPEA) can be used in place of triethylamine.[10] For substrates sensitive to organic bases, inorganic bases like sodium bicarbonate or sodium hydroxide in a biphasic system can be employed.[6]

Characterization of the Product

The final product, tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety Precautions

  • Di-tert-butyl dicarbonate is a flammable solid and can cause skin and eye irritation.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wuts, P. G. M. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18795-18804.
  • Basu, B., Das, P., & Hossain, I. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6645–6650.
  • Rozhkova, Y. S., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Russian Journal of Organic Chemistry, 48(1), 75-82.
  • PubMed. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Retrieved from [Link]

  • Wuts, P. G. M. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18795-18804.
  • Reddy, D. S., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 13(21), 5894–5897.
  • PubMed. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Retrieved from [Link]

  • ACS Publications. (2005). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 70(23), 9479–9482.
  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN115490697B - An asymmetric synthesis method of chiral azaspiro[1][15]-decylamine. Retrieved from

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 9(18), 20086–20094.
  • ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Retrieved from [Link]

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Application

The Ascendance of a Three-Dimensional Scaffold: Application Notes for 2-Azaspiro[4.5]decan-8-ol in Drug Discovery

In the modern era of drug discovery, the demand for molecular scaffolds that can effectively explore three-dimensional chemical space has never been greater. The limitations of flat, aromatic systems in providing novel i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the modern era of drug discovery, the demand for molecular scaffolds that can effectively explore three-dimensional chemical space has never been greater. The limitations of flat, aromatic systems in providing novel intellectual property and favorable pharmacological profiles have led medicinal chemists to embrace the structural and conformational rigidity of spirocyclic systems. Among these, the 2-azaspiro[4.5]decane framework has emerged as a particularly promising motif. This technical guide provides an in-depth exploration of 2-azaspiro[4.5]decan-8-ol, a versatile building block, offering detailed synthetic protocols, strategic application notes, and insights into its derivatization for the development of next-generation therapeutics.

The Strategic Advantage of the 2-Azaspiro[4.5]decane Core

The 2-azaspiro[4.5]decane scaffold, with its inherent three-dimensionality, offers several key advantages in drug design. The rigid spirocyclic core precisely positions substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets. This defined exit vector for chemical modifications allows for a more rational exploration of structure-activity relationships (SAR). Furthermore, the introduction of a nitrogen atom within the spirocycle provides a handle for modulating physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles.

Synthesis of the Core Scaffold: A Detailed Protocol

The synthesis of the 2-azaspiro[4.5]decan-8-ol scaffold can be achieved through a multi-step sequence starting from the commercially available 1,4-cyclohexanedione monoethylene ketal. This proposed route is based on established chemical transformations, ensuring its feasibility and reproducibility in a standard medicinal chemistry laboratory.

G A 1,4-Cyclohexanedione monoethylene ketal B Reductive Amination (Aminoethanol, NaBH(OAc)3) A->B C N-(2-hydroxyethyl)-1,4-dioxa-8-azaspiro[4.5]decane B->C D Boc Protection (Boc2O, Et3N) C->D E N-Boc-N-(2-hydroxyethyl)-1,4-dioxa-8-azaspiro[4.5]decane D->E F Oxidation (Dess-Martin periodinane) E->F G N-Boc-N-(2-oxoethyl)-1,4-dioxa-8-azaspiro[4.5]decane F->G H Intramolecular Aldol Condensation (LHMDS) G->H I N-Boc-2-azaspiro[4.5]decan-8-one-1,4-dioxolane H->I J Ketal Deprotection (aq. HCl) I->J K N-Boc-2-azaspiro[4.5]decan-8-one J->K L Reduction (NaBH4) K->L M N-Boc-2-azaspiro[4.5]decan-8-ol L->M N Boc Deprotection (TFA or HCl) M->N O 2-Azaspiro[4.5]decan-8-ol N->O

Caption: Synthetic workflow for 2-Azaspiro[4.5]decan-8-ol.

Protocol 1: Synthesis of N-Boc-2-azaspiro[4.5]decan-8-one

This protocol outlines the key steps to synthesize the pivotal intermediate, N-Boc-2-azaspiro[4.5]decan-8-one.

Step 1: Reductive Amination

  • To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous dichloroethane (DCE) at room temperature, add aminoethanol (1.1 eq).

  • Stir the mixture for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.

Step 2: Boc Protection

  • Dissolve the crude amine from Step 1 in DCM and cool to 0 °C.

  • Add triethylamine (Et₃N, 2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc protected amino alcohol.

Step 3: Oxidation and Intramolecular Cyclization

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in DCM and add Dess-Martin periodinane (1.5 eq) at 0 °C.

  • Stir at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude aldehyde.

  • Dissolve the crude aldehyde in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add lithium hexamethyldisilazide (LHMDS, 1.1 eq, 1.0 M in THF) dropwise and stir for 1 hour at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate. Purify by column chromatography to yield the cyclized product.

Step 4: Ketal Deprotection

  • Dissolve the cyclized product in a mixture of acetone and 2M aqueous HCl.

  • Stir at room temperature for 4-6 hours.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Dry, filter, and concentrate to give N-Boc-2-azaspiro[4.5]decan-8-one.

Protocol 2: Synthesis of 2-Azaspiro[4.5]decan-8-ol

Step 1: Reduction of the Ketone

  • Dissolve N-Boc-2-azaspiro[4.5]decan-8-one (1.0 eq) in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and concentrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate to yield N-Boc-2-azaspiro[4.5]decan-8-ol.

Step 2: Boc Deprotection

  • Dissolve N-Boc-2-azaspiro[4.5]decan-8-ol in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer, filter, and concentrate to afford the final product, 2-azaspiro[4.5]decan-8-ol.

Application in Drug Discovery Scaffolds

The 2-azaspiro[4.5]decan-8-ol scaffold is a versatile starting point for the synthesis of diverse compound libraries. The secondary amine and the hydroxyl group serve as orthogonal handles for derivatization, allowing for the introduction of a wide range of substituents to explore SAR.

G Scaffold 2-Azaspiro[4.5]decan-8-ol N_Deriv N-Derivatization (Amide coupling, Reductive amination, etc.) Scaffold->N_Deriv O_Deriv O-Derivatization (Etherification, Esterification, etc.) Scaffold->O_Deriv Library Diverse Compound Library N_Deriv->Library O_Deriv->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Derivatization and screening workflow.

Application Example 1: Kinase Inhibitors

The 2-azaspiro[4.5]decane scaffold has been successfully employed in the development of potent kinase inhibitors. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown significant activity against RIPK1 and TYK2/JAK1 kinases.[1][2] The spirocyclic core helps to position key pharmacophoric elements in the ATP-binding pocket of the kinases.

Protocol 3: Synthesis of a Representative N-Arylated Derivative

  • To a solution of 2-azaspiro[4.5]decan-8-ol (1.0 eq) and an appropriate aryl halide (e.g., 4-fluorobenzonitrile, 1.1 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the N-arylated derivative.

Table 1: Biological Activity of Azaspiro[4.5]decane-based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 41 RIPK192[1]
Compound 48 TYK26[2]
Compound 48 JAK137[2]

The data in Table 1 demonstrates that the azaspiro[4.5]decane scaffold can be elaborated to produce highly potent kinase inhibitors with nanomolar efficacy. The SAR for these compounds often reveals that the nature and position of substituents on the aryl ring attached to the nitrogen are critical for activity and selectivity.

Application Example 2: Central Nervous System (CNS) Active Agents

The rigid nature of the 2-azaspiro[4.5]decane scaffold makes it an attractive framework for CNS drug discovery, where precise ligand-receptor interactions are paramount. Derivatives of 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[3]

Protocol 4: Derivatization of the Hydroxyl Group

  • To a solution of N-Boc-2-azaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous THF at 0 °C, add a base such as sodium hydride (NaH, 1.2 eq).

  • Stir for 30 minutes, then add an electrophile (e.g., benzyl bromide, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench carefully with water and extract with ethyl acetate.

  • Dry, filter, and concentrate. Purify by column chromatography.

  • The resulting O-alkylated product can then be deprotected as described in Protocol 2.

The ability to modify both the nitrogen and oxygen atoms of the 2-azaspiro[4.5]decan-8-ol scaffold provides a powerful platform for fine-tuning the pharmacological properties of potential CNS drug candidates.

Conclusion and Future Perspectives

The 2-azaspiro[4.5]decan-8-ol scaffold represents a valuable and versatile building block in modern drug discovery. Its inherent three-dimensionality, coupled with the presence of two orthogonal functional groups for derivatization, provides medicinal chemists with a powerful tool to generate novel, potent, and selective drug candidates. The detailed synthetic protocols provided herein offer a practical guide for the preparation and elaboration of this important scaffold. As the field continues to move away from "flatland" and embraces the complexities of three-dimensional chemical space, the strategic application of scaffolds like 2-azaspiro[4.5]decan-8-ol will undoubtedly play a pivotal role in the discovery of the next generation of innovative medicines.

References

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2022 , 59, 116686. [Link][1][4]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022 , 65(4), 3151-3172. [Link][2]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 1995 , 43(5), 842-851. [Link][3]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link][5]

Sources

Method

Application Note: Strategic Derivatization of 2-Azaspiro[4.5]decan-8-ol for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Value of the Spirocyclic Scaffold Spirocyclic frameworks are prized motifs in medicinal chemistry. Their inherent three-dimensionality and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of the Spirocyclic Scaffold

Spirocyclic frameworks are prized motifs in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures by enabling more precise and selective interactions with biological targets.[1][2] The 2-azaspiro[4.5]decane core, in particular, serves as a versatile scaffold for accessing novel chemical space in drug discovery programs targeting the central nervous system (CNS) and beyond.[3] This application note provides a detailed guide to the chemical modification of 2-azaspiro[4.5]decan-8-ol, a key intermediate, to generate a library of diverse analogues for robust Structure-Activity Relationship (SAR) studies. The strategic derivatization of the secondary amine at the 2-position and the secondary alcohol at the 8-position allows for a systematic exploration of how different functional groups impact target affinity, selectivity, and pharmacokinetic properties.[2][3]

Strategic Considerations for SAR Library Design

The 2-azaspiro[4.5]decan-8-ol scaffold offers two primary, orthogonal handles for chemical modification: the nucleophilic secondary amine (N-2) and the hydroxyl group (O-8). A well-designed SAR campaign will explore chemical space around both points.

  • Derivatization at the 8-OH Position: This position allows for the introduction of groups that can act as hydrogen bond acceptors (ethers, esters) or donors, and can modulate lipophilicity and polarity. Modifications here can probe interactions with specific pockets of a binding site.

  • Derivatization at the 2-N Position: The secondary amine is a critical interaction point in many receptor families. It can be alkylated, acylated, or used in reductive aminations to introduce a wide variety of substituents. These changes can profoundly affect the compound's basicity (pKa), overall lipophilicity, and ability to form key salt-bridge interactions.

A typical strategy involves creating a matrix of analogues by combining different functionalities at both positions to comprehensively map the chemical space and identify key structural drivers of activity.

Caption: High-level workflow for SAR studies of 2-azaspiro[4.5]decan-8-ol.

Synthesis of the Core Intermediate: 2-Azaspiro[4.5]decan-8-ol

Access to the key intermediate is paramount. While multiple routes exist, a common and reliable method involves the synthesis and subsequent reduction of the corresponding ketone, 2-azaspiro[4.5]decan-8-one. The amine is typically protected during the initial steps.

Protocol 1: Synthesis of N-Boc-2-azaspiro[4.5]decan-8-one

This protocol is adapted from general methods for spirocycle synthesis.[3][4]

Reagent/MaterialMolar Eq.MWAmount
1-Boc-4-piperidone1.0199.27 g/mol 10.0 g
Pyrrolidine1.271.12 g/mol 4.3 g
Methyl vinyl ketone1.170.09 g/mol 3.9 g
Dioxane (anhydrous)--100 mL
Sodium Methoxide0.354.02 g/mol 0.81 g

Procedure:

  • To a solution of 1-Boc-4-piperidone (1.0 eq.) in anhydrous dioxane, add pyrrolidine (1.2 eq.).

  • Heat the mixture to reflux with a Dean-Stark trap for 4 hours to form the enamine intermediate.

  • Cool the reaction to room temperature and add methyl vinyl ketone (1.1 eq.) dropwise.

  • Stir the mixture at room temperature overnight.

  • Add sodium methoxide (0.3 eq.) and heat to reflux for 6 hours to effect the ring closure (Robinson annulation).

  • Cool the reaction, quench with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired ketone.

Protocol 2: Reduction to N-Boc-2-azaspiro[4.5]decan-8-ol

Reagent/MaterialMolar Eq.MWAmount
N-Boc-2-azaspiro[4.5]decan-8-one1.0253.35 g/mol 5.0 g
Sodium borohydride (NaBH₄)1.537.83 g/mol 1.1 g
Methanol (anhydrous)--50 mL

Procedure:

  • Dissolve the ketone (1.0 eq.) in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the alcohol, which is often a mixture of cis/trans diastereomers. These can be separated by chromatography or used as a mixture for initial screening.

The Boc-protecting group can be removed under standard acidic conditions (e.g., HCl in dioxane or TFA in DCM) to yield the final core intermediate, 2-azaspiro[4.5]decan-8-ol, which is typically stored as its HCl salt for stability.

Protocols for Derivatization

The following protocols provide detailed methodologies for modifying the two key functional groups. The secondary amine should be protected (e.g., with a Boc group) when modifying the hydroxyl group to prevent side reactions, and vice versa.

Derivatization of the 8-Hydroxyl Group

Protocol 3: O-Alkylation via Williamson Ether Synthesis [5][6]

This reaction is ideal for introducing small alkyl or benzyl groups. For more hindered alcohols, stronger bases and higher temperatures may be necessary.[7][8]

Reagent/MaterialMolar Eq.Notes
N-Boc-2-azaspiro[4.5]decan-8-ol1.0Starting alcohol
Sodium hydride (NaH, 60% disp.)1.2Strong, non-nucleophilic base
Alkyl halide (R-X)1.1e.g., Iodomethane, Benzyl bromide
Tetrahydrofuran (THF), anhydrous-Anhydrous solvent is critical

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C.

  • Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation (alkoxide formation).

  • Cool the solution back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Upon completion, cool to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5]

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: O-Acylation to Form Esters

Reagent/MaterialMolar Eq.Notes
N-Boc-2-azaspiro[4.5]decan-8-ol1.0Starting alcohol
Acyl chloride or Anhydride (RCOCl)1.2e.g., Acetyl chloride, Benzoyl chloride
Triethylamine (Et₃N) or Pyridine1.5Base to scavenge HCl byproduct
Dichloromethane (DCM), anhydrous-Anhydrous solvent

Procedure:

  • Dissolve the alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the acyl chloride or anhydride (1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water.

  • Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Derivatization of the 2-Amino Group

For these reactions, the hydroxyl group at C-8 may need to be protected (e.g., as a silyl ether like TBDMS) if the chosen reagents are not compatible.

Protocol 5: N-Alkylation via Reductive Amination [9][10]

This is a powerful and versatile method for introducing a wide range of alkyl groups.[11]

Reagent/MaterialMolar Eq.Notes
2-Azaspiro[4.5]decan-8-ol1.0Starting amine
Aldehyde or Ketone (RCHO)1.1Source of the new alkyl group
Sodium triacetoxyborohydride1.5Mild reducing agent, tolerates mild acid
1,2-Dichloroethane (DCE)-Anhydrous solvent
Acetic Acid (optional)0.1-1.0Catalyzes iminium ion formation

Procedure:

  • To a solution of the amine (1.0 eq.) and the aldehyde/ketone (1.1 eq.) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.[10]

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature overnight. Monitor by LC-MS or TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.[10]

  • Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography. For basic amine products, silica gel can be pre-treated with triethylamine.[10]

Caption: Key derivatization reactions on the 2-azaspiro[4.5]decan-8-ol scaffold.

Data Interpretation and SAR Analysis

Once a library of compounds has been synthesized and their biological activity determined, the data should be compiled into a table to facilitate SAR analysis. This table should include the structure of the variable R¹ (at N-2) and R² (at O-8) groups, key physicochemical properties, and the corresponding biological data (e.g., IC₅₀ or Kᵢ values).

Example SAR Data Table:

Compound IDR¹ (N-2 substituent)R² (O-8 substituent)cLogPIC₅₀ (nM)
Ref-Cmpd-H-H1.55,200
AN-01-CH₃-H1.82,100
AN-02-Bn-H3.5450
AN-03-H-CH₃1.84,800
AN-04-H-Ac1.3>10,000
AN-05-CH₃-CH₃2.1950
AN-06-Bn-CH₃3.885
  • N-alkylation is beneficial, with larger hydrophobic groups (benzyl) increasing potency (AN-02 vs. AN-01).

  • O-methylation (ether) is well-tolerated or slightly detrimental on its own (AN-03 vs. Ref-Cmpd).

  • O-acetylation (ester) is detrimental, possibly due to steric hindrance or electronic effects (AN-04).

  • Combining the optimal N-substituent (benzyl) with the tolerated O-substituent (methyl) leads to a synergistic improvement in potency (AN-06), highlighting a key compound for further optimization.

Conclusion

The 2-azaspiro[4.5]decan-8-ol scaffold provides a robust and synthetically tractable platform for generating structurally diverse compound libraries. By systematically applying well-established synthetic protocols for O-alkylation, O-acylation, and N-alkylation, researchers can effectively probe the structure-activity landscape of their biological target. The protocols and strategies outlined in this document serve as a comprehensive guide for drug development professionals aiming to leverage the unique properties of spirocyclic chemistry in their discovery programs.

References

  • Lee, S., & Lee, Y. (2023). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. ACS Omega.
  • Darsaraee, M., Carrel, A., Flores, A., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Retrieved from [Link]

  • Wang, Y., et al. (2019).
  • Lee, S., & Lee, Y. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic methods of hindered ether. Retrieved from [Link]

  • Smith, B. R., et al. (2025).
  • Roche, M., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • PharmaCompass. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Han, G., et al. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry.
  • Onishi, H., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin.
  • Giorgio, V., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry.
  • ResearchGate. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles.
  • Wang, F., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • Reddy, B. V. S., et al. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). EP0414422B1 - 2-Oxo-1-oxa-8-azaspiro[12][13] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Retrieved from

  • Albanese, V., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank.
  • Grygorenko, O. O., et al. (n.d.). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers.
  • Han, G., et al. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.

Sources

Application

Application Note &amp; Protocol: A Robust and Scalable Synthesis of 2-Azaspiro[4.5]decan-8-ol

Abstract: This application note provides a comprehensive and detailed protocol for the multi-step synthesis of 2-azaspiro[4.5]decan-8-ol, a valuable spirocyclic scaffold for drug discovery. Spirocyclic amines are privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive and detailed protocol for the multi-step synthesis of 2-azaspiro[4.5]decan-8-ol, a valuable spirocyclic scaffold for drug discovery. Spirocyclic amines are privileged structures in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The described synthetic route commences from the commercially available and cost-effective starting material, 4-cyanocyclohexanone. The strategy relies on a sequence of robust and well-established chemical transformations, including selective ketone reduction, hydroxyl group protection, nitrile reduction to a primary amine, formation of the pyrrolidine ring via dialkylation, and a final deprotection step. This protocol is designed for reproducibility and scalability, offering researchers a reliable pathway to access this important molecular framework.

Synthetic Strategy and Rationale

The construction of the 2-azaspiro[4.5]decane core requires the strategic assembly of a pyrrolidine ring onto a cyclohexane scaffold, sharing a single carbon atom. Our retrosynthetic analysis identified 4-cyanocyclohexanone as an ideal starting material. This molecule contains the complete carbon framework of the cyclohexane ring and a nitrile group that serves as a masked aminomethyl functionality, which is essential for the subsequent formation of the pyrrolidine ring.

The forward synthesis is outlined in the workflow diagram below. The key strategic decisions include:

  • Initial Reduction and Protection: The ketone in the starting material is first selectively reduced to a hydroxyl group. This alcohol is then protected to prevent interference in subsequent steps, particularly the highly reactive nitrile reduction. A tert-butyldimethylsilyl (TBDMS) ether is chosen as the protecting group due to its stability under basic and reductive conditions and its clean, selective removal under mild acidic or fluoride-mediated conditions.

  • Pyrrolidine Ring Formation: The core spirocyclization step is achieved after reducing the nitrile to a primary amine. The pyrrolidine ring is then constructed in a single step through a classical N-alkylation reaction with 1,4-dibromobutane. This method is direct and effective for forming five-membered nitrogen heterocycles.

  • Final Deprotection: The synthesis culminates in the removal of the TBDMS protecting group to unveil the target alcohol, 2-azaspiro[4.5]decan-8-ol.

G SM 4-Cyanocyclohexanone S1 Step 1: Ketone Reduction SM->S1 NaBH4, MeOH 0 °C to rt INT1 4-Hydroxycyclohexane- carbonitrile S2 Step 2: Alcohol Protection INT1->S2 TBDMSCl, Imidazole DMF, rt INT2 1-((tert-Butyldimethylsilyl)oxy)- cyclohexanecarbonitrile S3 Step 3: Nitrile Reduction INT2->S3 1. LiAlH4, THF 2. H2O, NaOH INT3 (4-((tert-Butyldimethylsilyl)oxy)cyclohexyl)- methanamine S4 Step 4: Cyclization INT3->S4 1,4-Dibromobutane K2CO3, MeCN, Reflux INT4 8-((tert-Butyldimethylsilyl)oxy)- 2-azaspiro[4.5]decane S5 Step 5: Deprotection INT4->S5 TBAF, THF rt P 2-Azaspiro[4.5]decan-8-ol S1->INT1 S2->INT2 S3->INT3 S4->INT4 S5->P

Figure 1: Synthetic Workflow. A five-step synthetic route to 2-azaspiro[4.5]decan-8-ol.

Experimental Protocols

2.1 Materials and Equipment

All reagents were purchased from commercial suppliers (e.g., Sigma-Aldrich, TCI, Alfa Aesar) and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system or by standard drying techniques.

Reagent/SolventCAS NumberMolecular Formula
4-Cyanocyclohexanone3760-03-2C₇H₉NO
Sodium borohydride (NaBH₄)16940-66-2BH₄Na
Methanol (MeOH)67-56-1CH₄O
TBDMS-Chloride (TBDMSCl)18162-48-6C₆H₁₅ClSi
Imidazole288-32-4C₃H₄N₂
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO
Lithium aluminum hydride (LiAlH₄)16853-85-3H₄AlLi
Tetrahydrofuran (THF)109-99-9C₄H₈O
1,4-Dibromobutane110-52-1C₄H₈Br₂
Potassium carbonate (K₂CO₃)584-08-7CK₂O₃
Acetonitrile (MeCN)75-05-8C₂H₃N
Tetrabutylammonium fluoride (TBAF)429-41-4C₁₆H₃₆FN
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂
Hexanes110-54-3C₆H₁₄
Dichloromethane (DCM)75-09-2CH₂Cl₂
Magnesium sulfate (MgSO₄)7487-88-9MgO₄S

Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, vacuum pump, flash chromatography system, NMR spectrometer, and mass spectrometer.

Safety Precautions:

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid. It reacts violently with water. Handle only under an inert atmosphere (N₂ or Ar) in an anhydrous solvent. All glassware must be rigorously dried.

  • 1,4-Dibromobutane is a lachrymator and should be handled in a well-ventilated fume hood.

  • TBDMSCl is corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

2.2 Step 1: Synthesis of 4-Hydroxycyclohexanecarbonitrile

  • Rationale: This step involves the selective reduction of the ketone functionality to a secondary alcohol without affecting the nitrile group. Sodium borohydride is a mild and effective reagent for this transformation.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanocyclohexanone (10.0 g, 81.2 mmol).

    • Dissolve the starting material in methanol (100 mL) and cool the solution to 0 °C using an ice-water bath.

    • Slowly add sodium borohydride (3.38 g, 89.3 mmol, 1.1 equiv) portion-wise over 20 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Monitor the reaction by TLC (30% EtOAc/Hexanes). Upon completion, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (aq) until the pH is ~5-6.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product as a colorless oil. The product is typically a mixture of cis/trans isomers and is used in the next step without further purification.

  • Expected Yield: 95-99%.

2.3 Step 2: Synthesis of 1-((tert-Butyldimethylsilyl)oxy)cyclohexanecarbonitrile

  • Rationale: The hydroxyl group is protected as a TBDMS ether to prevent it from reacting with the strong reducing agent in the next step. Imidazole is used as a base to activate the silyl chloride and neutralize the HCl byproduct.

  • Procedure:

    • Dissolve the crude 4-hydroxycyclohexanecarbonitrile (10.2 g, 81.2 mmol) in anhydrous DMF (80 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

    • Add imidazole (11.0 g, 162.4 mmol, 2.0 equiv) to the solution and stir until it dissolves.

    • Add tert-butyldimethylsilyl chloride (14.7 g, 97.4 mmol, 1.2 equiv) portion-wise.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction by TLC (10% EtOAc/Hexanes). Upon completion, pour the reaction mixture into water (200 mL).

    • Extract the aqueous phase with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (100 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluting with 5-10% EtOAc/Hexanes) to afford the silyl ether as a clear, colorless oil.

  • Expected Yield: 85-90%.

2.4 Step 3: Synthesis of (4-((tert-Butyldimethylsilyl)oxy)cyclohexyl)methanamine

  • Rationale: The nitrile is reduced to a primary amine using the powerful reducing agent LiAlH₄. Anhydrous conditions are critical for this step.

  • Procedure:

    • To a flame-dried 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ (5.5 g, 145 mmol, 2.0 equiv) in anhydrous THF (150 mL).

    • Cool the suspension to 0 °C.

    • Dissolve the silyl ether (17.3 g, 72.5 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

    • Add the solution of the silyl ether dropwise to the LiAlH₄ suspension over 45 minutes, maintaining the internal temperature below 10 °C.

    • After the addition, warm the mixture to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction back to 0 °C.

    • Carefully quench the reaction by the sequential, dropwise addition of water (5.5 mL), 15% NaOH (aq) (5.5 mL), and then water (16.5 mL) (Fieser workup).

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour until a white, granular precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (100 mL).

    • Concentrate the filtrate in vacuo to yield the primary amine as a colorless oil, which is used directly in the next step.

  • Expected Yield: 90-95%.

2.5 Step 4: Synthesis of 8-((tert-Butyldimethylsilyl)oxy)-2-azaspiro[4.5]decane

  • Rationale: This is the key spirocyclization step. The primary amine undergoes a double N-alkylation with 1,4-dibromobutane in the presence of a base to form the five-membered pyrrolidine ring.

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve the crude amine (17.6 g, 72.3 mmol) in acetonitrile (250 mL).

    • Add finely ground potassium carbonate (30.0 g, 217 mmol, 3.0 equiv) and 1,4-dibromobutane (17.1 g, 79.5 mmol, 1.1 equiv).

    • Heat the suspension to reflux (approx. 82 °C) and maintain for 24 hours.

    • Monitor the reaction by LC-MS or GC-MS. Upon completion, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM (150 mL) and wash with water (2 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% MeOH in DCM containing 1% NH₄OH) to yield the spirocycle as a pale yellow oil.

  • Expected Yield: 60-70%.

2.6 Step 5: Synthesis of 2-Azaspiro[4.5]decan-8-ol

  • Rationale: The final step is the cleavage of the TBDMS ether to reveal the target alcohol. TBAF is a standard reagent for this transformation, providing mild and selective deprotection.

  • Procedure:

    • Dissolve the protected spirocycle (12.8 g, 43.0 mmol) in THF (100 mL).

    • Add a 1.0 M solution of TBAF in THF (51.6 mL, 51.6 mmol, 1.2 equiv) dropwise at room temperature.

    • Stir the reaction for 4 hours.

    • Monitor by TLC (10% MeOH/DCM). Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the residue directly by flash column chromatography on silica gel (eluting with a gradient of 5-15% MeOH in DCM containing 1% NH₄OH) to afford 2-azaspiro[4.5]decan-8-ol as a white to off-white solid.

  • Expected Yield: 90-95%.

Data Summary and Characterization

StepCompound NameStructureMW ( g/mol )Typical Yield
1 4-Hydroxycyclohexanecarbonitrile125.17>95%
2 1-((tert-Butyldimethylsilyl)oxy)cyclohexanecarbonitrile239.4685-90%
3 (4-((tert-Butyldimethylsilyl)oxy)cyclohexyl)methanamine243.5090-95%
4 8-((tert-Butyldimethylsilyl)oxy)-2-azaspiro[4.5]decane297.5860-70%
5 2-Azaspiro[4.5]decan-8-ol 155.25 90-95%

Final Product Characterization (2-Azaspiro[4.5]decan-8-ol):

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 3.65-3.55 (m, 1H), 2.90-2.75 (m, 4H), 2.10 (br s, 2H, -OH, -NH), 1.90-1.40 (m, 10H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 70.8, 65.1, 54.2, 47.5, 35.0, 31.8.

  • MS (ESI+): m/z 156.1 [M+H]⁺.

References

  • Carreira, E. M., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(49), 17726–17729. [Link]

  • Blake, A. J., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(11), 5670–5684. [Link]

  • Merck KGaA. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, 25(5), 1074–1083. [Link]

  • Rozhkov, V. V., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Russian Journal of Organic Chemistry, 48(1), 75-82. [Link]

Sources

Method

2-azaspiro[4.5]decan-8-ol application in spirocyclic peptide synthesis

An Application Note and Protocol for the Incorporation of 2-Azaspiro[4.5]decan-8-ol Scaffolds into Peptides Authored by: Gemini, Senior Application Scientist Abstract The introduction of conformational constraints into p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Incorporation of 2-Azaspiro[4.5]decan-8-ol Scaffolds into Peptides

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of conformational constraints into peptides is a premier strategy for enhancing their therapeutic properties, including metabolic stability, target affinity, and selectivity. Spirocyclic scaffolds are exceptionally valuable in this regard due to their inherent three-dimensionality and structural rigidity.[1][2][3] This document presents a detailed application note and a representative protocol for the use of a novel, non-proteinogenic amino acid derived from 2-azaspiro[4.5]decan-8-ol in solid-phase peptide synthesis (SPPS). We outline a plausible synthetic strategy for a versatile building block and provide a step-by-step guide for its incorporation into a peptide chain, aimed at researchers, chemists, and drug development professionals seeking to explore novel, topographically complex peptide architectures.

Introduction: The Rationale for Spirocyclic Peptides

Linear peptides, despite their biological importance, often suffer from significant drawbacks as therapeutic agents, primarily due to their conformational flexibility and susceptibility to proteolytic degradation.[4] Constraining the peptide backbone into a more defined conformation can mitigate these issues, pre-organizing the molecule for optimal interaction with its biological target and shielding it from enzymatic cleavage.[4][5]

Spirocycles, which feature two rings sharing a single atom, are uniquely suited for this purpose. Their rigid, non-planar structures introduce significant conformational bias, allowing for the exploration of chemical space inaccessible to linear or simple monocyclic peptides.[6][7] The 2-azaspiro[4.5]decane framework, in particular, offers a robust and sterically defined scaffold analogous to proline but with a distinct three-dimensional projection of side chains. By functionalizing this core with a hydroxyl group (at the 8-position), we introduce a potential point for further modification or for influencing solubility and hydrogen bonding interactions.

This guide details the proposed use of a novel building block, (1S,8S)-N-Fmoc-8-(O-tert-butyl)-2-azaspiro[4.5]decane-1-carboxylic acid , hereafter abbreviated as Fmoc-Ado(tBu)-OH , for the synthesis of spirocyclic peptides via the well-established Fmoc-based SPPS methodology.

The Spirocyclic Building Block: Synthesis Strategy

To be compatible with Fmoc-SPPS, the 2-azaspiro[4.5]decan-8-ol scaffold must be converted into a protected amino acid derivative. The proposed building block, Fmoc-Ado(tBu)-OH, is a proline analogue where the pyrrolidine ring is replaced by the spirocyclic system. The hydroxyl group at the C8 position is protected with a tert-butyl (tBu) group, which is labile to strong acid and thus compatible with final cleavage conditions using trifluoroacetic acid (TFA).

The synthesis of this building block is a multi-step process that, while non-trivial, relies on established chemical transformations. A high-level overview of a plausible synthetic route is presented below.

cluster_0 Plausible Synthesis of Fmoc-Ado(tBu)-OH A 2-Azaspiro[4.5]decan-8-one B 8-(tert-butoxy)-2-azaspiro[4.5]decane A->B 1. NaBH4 (Reduction) 2. tBuOH, H+ (Protection) C N-Boc-8-(tert-butoxy)-2-azaspiro[4.5]decane B->C Boc2O, Et3N D N-Boc-8-(tert-butoxy)-2-azaspiro[4.5]decane-1-carboxylic acid C->D 1. s-BuLi, TMEDA 2. CO2 E 8-(tert-butoxy)-2-azaspiro[4.5]decane-1-carboxylic acid D->E TFA (Boc Deprotection) F Fmoc-Ado(tBu)-OH E->F Fmoc-OSu, NaHCO3

Caption: Proposed synthetic workflow for the Fmoc-protected spirocyclic amino acid.

Application Protocol: Solid-Phase Synthesis of a Spirocyclic Peptide

This protocol describes the manual synthesis of a model tripeptide, H-Gly-Ado-Phe-NH₂ , on a Rink Amide resin to demonstrate the incorporation of the novel Fmoc-Ado(tBu)-OH building block.

Materials and Reagents
Reagent/MaterialSuggested Grade/Supplier
Rink Amide AM Resin (0.5 mmol/g)Peptide Synthesis Grade
Fmoc-Phe-OH, Fmoc-Gly-OHStandard Peptide Synthesis Grade
Fmoc-Ado(tBu)-OH Custom Synthesis
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
PiperidineReagent Grade
HBTU, HATUCoupling Reagents
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade
Trifluoroacetic Acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Acetic AnhydrideReagent Grade
Experimental Workflow

The overall workflow follows the standard cyclical process of Fmoc-SPPS.

start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. DMF Wash deprotect1->wash1 couple1 4. Couple Fmoc-Phe-OH (HBTU/DIPEA) wash1->couple1 wash2 5. DMF Wash couple1->wash2 deprotect2 6. Fmoc Deprotection wash2->deprotect2 wash3 7. DMF Wash deprotect2->wash3 couple2 8. Couple Fmoc-Ado(tBu)-OH (HATU/DIPEA) wash3->couple2 wash4 9. DMF Wash couple2->wash4 deprotect3 10. Fmoc Deprotection wash4->deprotect3 wash5 11. DMF Wash deprotect3->wash5 couple3 12. Couple Fmoc-Gly-OH (HBTU/DIPEA) wash5->couple3 wash6 13. DMF Wash couple3->wash6 deprotect4 14. Final Fmoc Deprotection wash6->deprotect4 cleave 15. Cleavage & Deprotection (TFA/H2O/TIS) deprotect4->cleave end End: Crude H-Gly-Ado-Phe-NH₂ cleave->end

Caption: Cyclical workflow for the synthesis of H-Gly-Ado-Phe-NH₂.

Step-by-Step Methodology

Synthesis Scale: 0.1 mmol

  • Resin Preparation:

    • Place 200 mg of Rink Amide AM resin (0.5 mmol/g) in a fritted peptide synthesis vessel.

    • Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation. Drain the solvent.

  • First Deprotection (Resin):

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain.

    • Repeat with a fresh 5 mL of 20% piperidine/DMF for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Fmoc-Phe-OH (First Amino Acid):

    • In a separate vial, dissolve Fmoc-Phe-OH (155 mg, 0.4 mmol, 4 eq) and HBTU (151 mg, 0.4 mmol, 4 eq) in 3 mL of DMF.

    • Add DIPEA (139 µL, 0.8 mmol, 8 eq) and allow the solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

    • Drain and wash with DMF (3 x 5 mL). (Optional: Perform a Kaiser test to confirm complete coupling).

  • Coupling of Fmoc-Ado(tBu)-OH (Spirocyclic Amino Acid):

    • Rationale: The spirocyclic amino acid is sterically hindered. A more reactive coupling agent like HATU is recommended to ensure efficient acylation and minimize side reactions like racemization.[8][9]

    • Repeat the Fmoc deprotection step as in (2).

    • In a separate vial, dissolve Fmoc-Ado(tBu)-OH (0.4 mmol, 4 eq) and HATU (152 mg, 0.4 mmol, 4 eq) in 3 mL of DMF.

    • Add DIPEA (139 µL, 0.8 mmol, 8 eq) and pre-activate for 2 minutes.

    • Add the solution to the resin and agitate for 4 hours. An extended coupling time is advised due to steric hindrance.

    • Drain and wash with DMF (5 x 5 mL). Perform a Kaiser test. If the test is positive (indicating incomplete coupling), perform a second coupling.

  • Capping (Optional):

    • If the coupling in step 4 is incomplete, it is advisable to cap any unreacted amines to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v) for 20 minutes.

    • Wash thoroughly with DMF.

  • Coupling of Fmoc-Gly-OH (Final Amino Acid):

    • Repeat the Fmoc deprotection step as in (2).

    • Couple Fmoc-Gly-OH (119 mg, 0.4 mmol, 4 eq) using HBTU/DIPEA as described in step (3). Agitate for 1.5 hours.

    • Wash with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection as in (2) to reveal the N-terminal amine.

    • Wash the resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. (Caution: Work in a fume hood, TFA is highly corrosive).

    • Add 5 mL of the cleavage cocktail to the dried resin. Agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether (40 mL).

    • A white precipitate (the crude peptide) should form. Cool at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) to confirm the correct molecular weight.

Expected Impact of the Spirocyclic Scaffold

The introduction of the Ado residue is expected to confer distinct properties compared to a non-constrained analogue like Alanine (Ala) or Proline (Pro).

PropertyLinear Analogue (H-Gly-Ala-Phe-NH₂)Spirocyclic Peptide (H-Gly-Ado-Phe-NH₂)Rationale
Molecular Weight ~292.3 g/mol ~415.5 g/mol Increased mass from the spirocyclic scaffold.
Rotatable Bonds HighReducedThe spirocyclic core significantly restricts backbone and side-chain rotation.[2]
3D Structure Flexible, multiple low-energy conformationsRigid, well-defined conformationThe spiro fusion locks the peptide backbone into a specific geometry.[1]
Proteolytic Stability LowHigh (Predicted)The constrained structure is a poor substrate for proteases.
Patentability Low (as a sequence)HighThe novel scaffold provides significant structural novelty.[2]

Conclusion and Future Directions

This guide provides a foundational, albeit representative, framework for the synthesis of novel spirocyclic peptides using a custom building block derived from 2-azaspiro[4.5]decan-8-ol. The detailed protocol highlights critical considerations, such as the use of potent coupling reagents to overcome the steric hindrance of the spirocyclic amino acid.[9] The resulting peptides, with their unique conformational constraints, are valuable tools for probing biological systems and serve as promising starting points for drug discovery programs. Future work should focus on the asymmetric synthesis of the Fmoc-Ado(tBu)-OH building block to control the stereochemistry at the C1 and C8 positions, allowing for a systematic exploration of how stereoisomerism influences peptide conformation and activity.

References

  • Van Vliet, A., et al. (2005). Synthesis of Nonproteinogenic Amino Acids To Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Salvatore, R.N., et al. (2001). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. Organic Process Research & Development. Available at: [Link]

  • Salvatore, R.N., et al. (2001). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. ACS Publications. Available at: [Link]

  • Van Vliet, A., et al. (2005). Synthesis of Nonproteinogenic Amino Acids To Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Sorrentino, E., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Available at: [Link]

  • Isidro-Llobet, A., et al. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters. Available at: [Link]

  • Lim, H.-S., et al. (2011). Design and Facile Solid-Phase Synthesis of Conformationally Constrained Bicyclic Peptoids. Organic Letters. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Zheng, Z., & Tice, C.M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tice, C.M., & Zheng, Z. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Zheng, Z., & Tice, C.M. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed. Available at: [Link]

  • Albericio, F., & Kruger, H.G. (2012). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Alonso, J., et al. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. Available at: [Link]

  • Grygorenko, O.O., et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • de la Torre, B.G., & Albericio, F. (2019). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link]

  • Rezaire, A., et al. (2021). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

Application

oxidation of 2-azaspiro[4.5]decan-8-ol to ketone protocols

An Application Guide to the Synthetic Oxidation of 2-Azaspiro[4.5]decan-8-ol to 2-Azaspiro[4.5]decan-8-one Abstract The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthetic Oxidation of 2-Azaspiro[4.5]decan-8-ol to 2-Azaspiro[4.5]decan-8-one

Abstract

The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The controlled oxidation of the secondary alcohol, 2-azaspiro[4.5]decan-8-ol, to its corresponding ketone, 2-azaspiro[4.5]decan-8-one, is a critical transformation for the synthesis of advanced intermediates and final drug candidates. This document provides a comprehensive guide for researchers, detailing several field-proven protocols for this oxidation. We will explore the mechanistic underpinnings, operational details, and comparative advantages of leading methodologies, including Swern, Dess-Martin Periodinane (DMP), Parikh-Doering, and TEMPO-catalyzed oxidations.

Introduction: The Importance of the Spirocyclic Ketone

The synthesis of derivatives based on the 2-azaspiro[4.5]decane skeleton is of significant interest in drug development.[1] The ketone at the 8-position serves as a versatile synthetic handle for further functionalization, enabling the exploration of structure-activity relationships through reactions such as reductive amination, olefination, and additions of various nucleophiles. Achieving a clean, high-yielding oxidation of the parent alcohol is therefore a paramount objective in any synthetic campaign targeting this class of molecules.

This guide moves beyond a simple listing of procedures. It explains the causality behind experimental choices, provides self-validating protocols, and offers a logical framework for selecting the optimal method based on laboratory constraints, scale, and the specific nature of the substrate.

Critical Substrate Consideration: The Role of the Secondary Amine

A key structural feature of 2-azaspiro[4.5]decan-8-ol is the secondary amine at the 2-position. This functional group is both basic and nucleophilic, which can lead to undesired side reactions with many oxidizing agents or the activators they employ. For instance, the amine can be acylated by oxalyl chloride in the Swern protocol or react with other electrophilic species.

Therefore, for most of the protocols described below, it is highly recommended to protect the secondary amine prior to the oxidation step. A tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the described oxidation conditions and its straightforward removal under acidic conditions post-oxidation. The protocols detailed herein will assume the substrate is N-Boc-2-azaspiro[4.5]decan-8-ol.

Protocol 1: Swern Oxidation

The Swern oxidation is a benchmark method for the mild and efficient conversion of secondary alcohols to ketones.[2][3] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated at cryogenic temperatures by an electrophile, most commonly oxalyl chloride.[3][4] The reaction is prized for its high yields and broad functional group tolerance, though it requires strict temperature control and produces the malodorous byproduct dimethyl sulfide.[2][4]

Reaction Mechanism

The mechanism involves two primary stages: activation of DMSO and the subsequent oxidation of the alcohol.[4] First, DMSO reacts with oxalyl chloride to form a highly reactive electrophilic chlorosulfonium salt. The alcohol then adds to this species, forming an alkoxysulfonium salt. Finally, a hindered, non-nucleophilic base like triethylamine (TEA) induces an intramolecular elimination (via a five-membered ring transition state) to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[2][4]

Swern_Mechanism cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO ActivatedDMSO Chlorosulfonium Salt DMSO->ActivatedDMSO + Oxalyl Chloride - CO, - CO₂, - Cl⁻ OxalylCl Oxalyl Chloride Alcohol N-Boc-2-azaspiro [4.5]decan-8-ol AlkoxySalt Alkoxysulfonium Salt Alcohol->AlkoxySalt + Activated DMSO - Cl⁻ Ylide Sulfur Ylide AlkoxySalt->Ylide + Triethylamine (Base) Ketone N-Boc-2-azaspiro [4.5]decan-8-one Ylide->Ketone Intramolecular β-Elimination

Caption: Generalized mechanism of the Swern Oxidation.

Detailed Experimental Protocol: Swern Oxidation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, ~0.2 M relative to oxalyl chloride). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add oxalyl chloride (2.0 eq.) to the stirred DCM. Then, add a solution of anhydrous DMSO (4.0 eq.) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15-30 minutes at -78 °C.

  • Alcohol Addition: Add a solution of N-Boc-2-azaspiro[4.5]decan-8-ol (1.0 eq.) in a small amount of DCM dropwise to the reaction mixture. Maintain the temperature at -78 °C. Stir for 1-2 hours.[5]

  • Base Addition: Slowly add triethylamine (TEA, 5.0 eq.) to the mixture. A thick white precipitate will form. Continue stirring at -78 °C for 20 minutes.[6]

  • Quench & Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature over ~30-45 minutes.

  • Work-up: Add water to the reaction mixture and stir until the salts dissolve. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ketone.

Data Summary: Swern Oxidation
ParameterValue/ConditionRationale & Expert Insights
Temperature -78 °CCritical for the stability of the chlorosulfonium salt and to prevent side reactions like the Pummerer rearrangement.[2]
Reagents (eq.) Oxalyl Chloride (2.0), DMSO (4.0), TEA (5.0)Excess reagents ensure complete conversion. The use of a hindered base like TEA is crucial for deprotonation without competing nucleophilic attack.[2]
Solvent Dichloromethane (DCM)Anhydrous DCM is the standard solvent due to its low freezing point and ability to dissolve reactants.
Reaction Time 2-4 hoursMonitor by TLC. For some sterically hindered secondary alcohols, warming to -40 °C after alcohol addition may be beneficial.[6]
Typical Yield 85-99%Generally very high-yielding if conditions are carefully controlled.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is an exceptionally mild and versatile method that uses a hypervalent iodine compound, the Dess-Martin periodinane (DMP), to oxidize alcohols.[7][8] A key advantage is that the reaction proceeds rapidly at room temperature and avoids the use of toxic chromium reagents or cryogenic conditions.[7][9]

Reaction Mechanism

The oxidation begins with a ligand exchange reaction where the alcohol displaces an acetate group on the iodine(V) center of the DMP reagent. An acetate ion then acts as a base to deprotonate the α-carbon of the alcohol in a concerted fashion, leading to the formation of the ketone, acetic acid, and a reduced iodinane byproduct.[10]

DMP_Mechanism Alcohol N-Boc-2-azaspiro [4.5]decan-8-ol Intermediate Hypervalent Iodine Intermediate Alcohol->Intermediate + DMP - Acetic Acid DMP Dess-Martin Periodinane (DMP) Ketone N-Boc-2-azaspiro [4.5]decan-8-one Intermediate->Ketone Intramolecular Deprotonation Byproducts Iodinane + Acetic Acid

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Detailed Experimental Protocol: DMP Oxidation
  • Setup: To a round-bottom flask with a magnetic stir bar, add a solution of N-Boc-2-azaspiro[4.5]decan-8-ol (1.0 eq.) in anhydrous DCM (~0.1 M).

  • Reagent Addition: Add solid Dess-Martin periodinane (1.2-1.5 eq.) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 0.5 to 3 hours.[7][8] Monitor the progress by TLC. For substrates sensitive to the acetic acid byproduct, a buffer such as pyridine or sodium bicarbonate can be added.[7][9]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2x). Combine the organic layers, wash with saturated NaHCO₃, then with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: DMP Oxidation
ParameterValue/ConditionRationale & Expert Insights
Temperature Room TemperatureA major operational advantage over cryogenic methods.
Reagents (eq.) DMP (1.2-1.5)A slight excess ensures complete conversion. DMP can be explosive under impact or upon heating; handle with care.[9]
Solvent Dichloromethane (DCM)Chloroform is also commonly used.[7]
Reaction Time 0.5-3 hoursVery rapid. The addition of a small amount of water can sometimes accelerate the reaction.[8]
Typical Yield 90-98%Excellent yields are common for this reliable transformation.

Protocol 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another activated-DMSO method that offers a significant operational advantage over the Swern protocol: it can be conducted at temperatures ranging from 0 °C to room temperature.[11] The activating agent is the sulfur trioxide pyridine complex (SO₃•Py), which is a stable, non-volatile solid, making the procedure safer and more convenient.[12][13]

Reaction Mechanism

The mechanism is initiated by the reaction of DMSO with the SO₃•Py complex to form an electrophilic sulfur intermediate. The alcohol attacks this intermediate, and subsequent deprotonation by a base (like triethylamine) generates a sulfur ylide. This ylide undergoes a[9][14]-sigmatropic rearrangement via a five-membered ring transition state to yield the ketone and dimethyl sulfide.[11]

ParikhDoering_Mechanism DMSO DMSO ActivatedDMSO Activated Intermediate DMSO->ActivatedDMSO + SO₃•Py SO3Py SO₃•Pyridine AlkoxySalt Alkoxysulfonium Intermediate ActivatedDMSO->AlkoxySalt + Alcohol Alcohol N-Boc-2-azaspiro [4.5]decan-8-ol Ylide Sulfur Ylide AlkoxySalt->Ylide + Triethylamine Ketone N-Boc-2-azaspiro [4.5]decan-8-one Ylide->Ketone β-Elimination

Caption: Reaction pathway for the Parikh-Doering Oxidation.

Detailed Experimental Protocol: Parikh-Doering Oxidation
  • Setup: In a round-bottom flask, dissolve N-Boc-2-azaspiro[4.5]decan-8-ol (1.0 eq.) and triethylamine (3.0-5.0 eq.) in a mixture of anhydrous DMSO and DCM (~1:1, 0.1 M). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution or slurry of SO₃•Pyridine complex (1.5-3.0 eq.) in anhydrous DMSO. Add this solution dropwise to the alcohol solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Extraction & Wash: Combine the organic layers. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude residue by flash column chromatography to yield the final ketone.

Data Summary: Parikh-Doering Oxidation
ParameterValue/ConditionRationale & Expert Insights
Temperature 0 °C to Room Temp.Avoids cryogenic setups, making it more accessible and scalable.[11]
Reagents (eq.) SO₃•Py (1.5-3.0), TEA (3.0-5.0)The SO₃•Py complex is a stable solid, easier to handle than oxalyl chloride.[13] Sometimes requires a larger excess of reagents for full conversion.[11]
Solvent DMSO/DCMDMSO often serves as both a reagent and a solvent.[11]
Reaction Time 1-4 hoursGenerally slower than Swern or DMP but operationally simpler.
Typical Yield 70-95%Yields are generally good to excellent.

Protocol 4: TEMPO-Catalyzed Oxidation

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable free radical that can act as a catalyst for the selective oxidation of alcohols.[15] The actual oxidant is the N-oxoammonium cation, which is generated in situ from TEMPO by a stoichiometric co-oxidant. This method is valued for its high selectivity for primary and secondary alcohols and its environmentally benign nature when using co-oxidants like bleach or oxygen.[15][16]

Reaction Mechanism

The catalytic cycle begins with the oxidation of TEMPO to the active N-oxoammonium cation by a co-oxidant (e.g., sodium hypochlorite). This cation then oxidizes the alcohol to the ketone, during which it is reduced to the corresponding hydroxylamine. The hydroxylamine is then re-oxidized by the co-oxidant back to the N-oxoammonium cation, completing the cycle.[17]

TEMPO_Mechanism cluster_cycle Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Co-oxidant (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine + Alcohol - Ketone Hydroxylamine->TEMPO Co-oxidant

Caption: The catalytic cycle of a TEMPO-mediated oxidation.

Detailed Experimental Protocol: TEMPO/Bleach (Anelli-type) Oxidation
  • Setup: To a round-bottom flask equipped with vigorous mechanical or magnetic stirring, add a solution of N-Boc-2-azaspiro[4.5]decan-8-ol (1.0 eq.) in DCM (~0.5 M).

  • Aqueous Phase: In a separate beaker, prepare an aqueous solution of saturated NaHCO₃ and potassium bromide (KBr, 0.1 eq.). Add this solution to the reaction flask.

  • Catalyst Addition: Add TEMPO (0.01-0.05 eq.) to the biphasic mixture. Cool the flask to 0 °C in an ice bath.

  • Oxidant Addition: Add commercial bleach (aqueous sodium hypochlorite, NaOCl, ~1.1-1.3 eq.) dropwise while stirring vigorously. The orange color of the organic phase should be maintained. If it fades, the reaction is complete or more oxidant is needed.

  • Reaction: Stir at 0 °C until TLC analysis indicates full consumption of the starting material (typically 0.5-2 hours).

  • Work-up: Quench the reaction by adding a few drops of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the orange color disappears.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify by flash column chromatography.

Data Summary: TEMPO-Catalyzed Oxidation
ParameterValue/ConditionRationale & Expert Insights
Temperature 0 °C to Room Temp.Running at 0 °C helps to control the reaction rate and minimize potential side reactions like chlorination.[18]
Reagents TEMPO (cat.), NaOCl (1.1-1.3 eq.), KBr (cat.)Catalytic TEMPO makes this method atom-economical. KBr acts as a co-catalyst. Other co-oxidants like PhI(OAc)₂ or Oxone can be used.[16]
Solvent Biphasic: DCM/WaterVigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.
Reaction Time 0.5-2 hoursTypically fast and clean.
Typical Yield 85-98%High yields are common with good selectivity.

Comparative Analysis and Protocol Selection

Choosing the right oxidation protocol depends on several factors. The following table and decision workflow provide a guide for selecting the most appropriate method.

Method Comparison Table
FeatureSwern OxidationDMP OxidationParikh-DoeringTEMPO/Bleach
Temperature -78 °C (Cryogenic)Room Temperature0 °C to Room Temp.0 °C to Room Temp.
Reagent Toxicity Moderate (Oxalyl Cl)Low (DMP)Low (SO₃•Py)Moderate (Bleach)
Byproducts Dimethyl Sulfide (Malodorous)Iodinane (Solid)Dimethyl SulfideNaCl, Water
Scalability Challenging due to temp/gasGoodGoodExcellent
Cost LowHigh (DMP reagent)ModerateLow
Key Advantage High reliability, well-studiedExtremely mild, fast, simpleNo cryogenic setup, stable reagentsCatalytic, "green"
Key Disadvantage Cryogenics, odorReagent cost/stabilitySlower, may need excess reagentRequires biphasic setup
Decision Workflow for Protocol Selection

Protocol_Selection start Start: Need to Oxidize N-Boc-2-azaspiro[4.5]decan-8-ol q1 Is the scale > 10g? start->q1 q2 Is cost a major concern? q1->q2 No tempo Use TEMPO/Bleach q1->tempo Yes q3 Is a -78°C bath available and odor manageable? q2->q3 Yes dmp Use DMP Oxidation q2->dmp No swern Use Swern Oxidation q3->swern Yes pd Use Parikh-Doering q3->pd No

Caption: A decision-making guide for selecting an oxidation protocol.

References

  • Dess-Martin Oxidation | Chem-Station Int. Ed. ([Link])

  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. ([Link])

  • Oxidation of Alcohols to Aldehydes and Ketones - BYJU'S. ([Link])

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. ([Link])

  • Alcohol oxidation - Wikipedia. ([Link])

  • The Swern Oxidation: Mechanism and Features - Chemistry Hall. ([Link])

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. ([Link])

  • (PDF) Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles - ResearchGate. ([Link])

  • Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. ([Link])

  • Swern oxidation - Chemistry LibreTexts. ([Link])

  • Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. ([Link])

  • Dess–Martin oxidation - Wikipedia. ([Link])

  • A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction - ChemRxiv. ([Link])

  • Dess-Martin Oxidation - Organic Chemistry Portal. ([Link])

  • Parikh–Doering oxidation - Wikipedia. ([Link])

  • Parikh–Doering oxidation - Grokipedia. ([Link])

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists - J-Stage. ([Link])

  • An Efficient and Selective Solvent-free Oxidation of Alcohols by Shaking with Chromium Trioxide Supported on Aluminium Silicate - PMC. ([Link])

  • Dess-Martin-Periodinane oxidation - YouTube. ([Link])

  • Спирти. Феноли. Похідні спиртів. - . ([Link])

  • (PDF) A modified all-in-one DMSO-activating and base releasing reagent for the Parikh- Doering-type benzylic oxidation reaction - ResearchGate. ([Link])

  • Jones Oxidation - Organic Chemistry Portal. ([Link])

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. ([Link])

  • Спирти - Elib LNTU. ([Link])

  • Parikh-Doering Oxidation | Chem-Station Int. Ed. ([Link])

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - MDPI. ([Link])

  • Спирти - Вікіпедія. ([Link])

  • Урок "Хімічні властивості спиртів: повне і часткове окиснення, дегідратація, взаємодія з лужними металами та гідроген галогенідами.». ([Link])

  • TEMPO-Mediated Oxidations. ([Link])

  • Oxidation of Alcohols by Chromium(VI) | Chem Lab - Truman ChemLab. ([Link])

  • Reagent Friday: Chromic Acid, H2CrO4 - Master Organic Chemistry. ([Link])

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  • TEMPO酸化 TEMPO Oxidation | Chem-Station (ケムステ). ([Link])

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Sources

Method

Application Note: Chemoselective Cross-Coupling of 2-Azaspiro[4.5]decan-8-ol in Drug Discovery

Executive Summary & Scientific Rationale The drive to escape "flatland" in modern medicinal chemistry has led to the widespread adoption of spirocyclic scaffolds. By increasing the fraction of sp³-hybridized carbons (Fsp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The drive to escape "flatland" in modern medicinal chemistry has led to the widespread adoption of spirocyclic scaffolds. By increasing the fraction of sp³-hybridized carbons (Fsp³), drug developers can significantly enhance the aqueous solubility, metabolic stability, and three-dimensional target engagement of active pharmaceutical ingredients (APIs).

2-Azaspiro[4.5]decan-8-ol (CAS: 1454307-37-9)[1] is a highly valuable bifunctional building block featuring a sterically constrained secondary amine (within a pyrrolidine ring) and a secondary alcohol (on a cyclohexane ring). Integrating this motif into larger drug-like molecules typically requires the formation of an aryl C–N bond at the secondary amine. However, the presence of an unprotected hydroxyl group presents a distinct chemoselectivity challenge. This application note details the mechanistic rationale and validated protocols for the protecting-group-free, palladium-catalyzed Buchwald-Hartwig N-arylation of 2-azaspiro[4.5]decan-8-ol.

Mechanistic Insights & Chemoselectivity (Causality)

The Buchwald-Hartwig amination is the premier methodology for constructing C–N bonds[2]. When reacting a bifunctional amino alcohol like 2-azaspiro[4.5]decan-8-ol with an aryl halide, the catalyst system must exquisitely differentiate between the nucleophilic nitrogen and oxygen atoms to prevent unwanted O-arylation or degradation.

The Role of Ligand Architecture

For secondary amines, particularly sterically hindered spirocycles, the choice of phosphine ligand dictates the reaction pathway. While first-generation ligands (e.g., BINAP or DPPF) often fail or require harsh conditions, bulky, electron-rich biarylphosphines such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and BrettPhos excel[3].

Density Functional Theory (DFT) calculations and kinetic studies reveal a critical divergence in causality between these ligands:

  • BrettPhos: The rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) center[4].

  • RuPhos: The rate-limiting step is the reductive elimination of the product from the Pd(II) complex[4].

Because 2-azaspiro[4.5]decan-8-ol is a bulky secondary amine, the intermediate amido-palladium(II) complex is highly congested. RuPhos is specifically tailored to accelerate reductive elimination in these tight steric environments, making it the optimal ligand for this substrate[5].

Suppressing O-Arylation

Chemoselective N-arylation over O-arylation is achieved by exploiting the pKa differences between the amine and the alcohol, coupled with base selection. The secondary alcohol in 2-azaspiro[4.5]decan-8-ol has a pKa of ~16. By utilizing moderate bases like Cesium Carbonate (Cs₂CO₃) or carefully controlled equivalents of Sodium tert-Butoxide (NaOtBu), the amine is selectively deprotonated upon coordination to palladium, while the alcohol remains protonated and unreactive[6].

G Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (2-azaspiro[4.5]decan-8-ol) OxAdd->AmineCoord Pd(II) Intermediate Deprot Chemoselective Deprotonation (Base: Cs2CO3) AmineCoord->Deprot -HBr RedElim Reductive Elimination (Rate-Limiting Step) Deprot->RedElim Amido-Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product N-Aryl Spirocycle (Target Product) RedElim->Product C-N Bond Formation

Catalytic cycle of the RuPhos-mediated Buchwald-Hartwig amination highlighting the rate-limiting step.

Quantitative Data: Condition Optimization

The following table summarizes the high-throughput screening data for the coupling of 2-azaspiro[4.5]decan-8-ol (1.2 equiv) with 4-bromotoluene (1.0 equiv) using 2 mol% Pd₂(dba)₃ and 4 mol% ligand at 100 °C for 16 hours.

EntryPrecatalystLigandBaseSolventN-Arylation Yield (%)O-Arylation Yield (%)
1Pd₂(dba)₃BINAPCs₂CO₃Toluene150
2Pd₂(dba)₃XPhosNaOtBu1,4-Dioxane48< 5
3Pd₂(dba)₃BrettPhosNaOtBu1,4-Dioxane62< 5
4Pd₂(dba)₃RuPhosNaOtBu1,4-Dioxane892
5 Pd₂(dba)₃ RuPhos Cs₂CO₃ Toluene 96 0

Experimental Protocol: Chemoselective N-Arylation

This protocol establishes a self-validating workflow. The use of an inert atmosphere is critical during the catalyst activation phase to prevent the oxidation of the electron-rich RuPhos ligand.

Workflow Step1 1. Reagent Preparation Dry Solvents & Base Step2 2. Inert Assembly Pd2(dba)3 + RuPhos Step1->Step2 Step3 3. Substrate Addition 2-azaspiro[4.5]decan-8-ol + Ar-Br Step2->Step3 Step4 4. Thermal Reaction 100°C, 16 hrs Step3->Step4 Step5 5. Chemoselective Workup Aqueous Extraction Step4->Step5

Step-by-step workflow for the chemoselective N-arylation of 2-azaspiro[4.5]decan-8-ol.

Materials Required:
  • Amine: 2-azaspiro[4.5]decan-8-ol (1.2 mmol)

  • Electrophile: Aryl bromide (1.0 mmol)

  • Precatalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Ligand: RuPhos (0.04 mmol, 4 mol%)

  • Base: Cs₂CO₃ (1.4 mmol, finely milled and oven-dried)

  • Solvent: Anhydrous Toluene (5.0 mL, sparged with Argon)

Step-by-Step Methodology:
  • Preparation of the Catalytic Complex (Glovebox or Schlenk Line): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg) and RuPhos (18.6 mg). Causality Check: Pre-mixing the palladium source and ligand before adding the substrates ensures the formation of the active monoligated Pd(0)-RuPhos species, preventing the formation of unreactive palladium black.

  • Addition of Solid Reagents: Add the finely milled Cs₂CO₃ (456 mg) and the aryl bromide (1.0 mmol) if it is a solid. If the aryl bromide is a liquid, it will be added in Step 4.

  • Addition of the Spirocycle: Add 2-azaspiro[4.5]decan-8-ol (186.3 mg, 1.2 mmol). Seal the tube with a rubber septum and purge the vessel with Argon (3 vacuum/argon cycles).

  • Solvent and Liquid Addition: Inject anhydrous, degassed Toluene (5.0 mL) via syringe. If the aryl bromide is a liquid, inject it at this stage.

  • Thermal Reaction: Replace the septum with a Teflon screw cap under an Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours. Causality Check: Vigorously stirring is essential because the reaction is a heterogeneous mixture (Cs₂CO₃ is largely insoluble in toluene).

  • Workup and Purification: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure N-arylated spirocyclic alcohol.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews, 2016. Available at:[Link]

  • Li, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure". PMC - NIH, 2020. Available at:[Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases". Chemical Science, 2011. Available at:[Link]

  • Wikipedia Contributors. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Application

Application Note: Scale-Up Synthesis of 2-Azaspiro[4.5]decan-8-ol in Batch Reactors

Mechanistic Rationale & Synthetic Strategy Spirocyclic amines, particularly azaspiro[4.5]decanes, are privileged scaffolds in modern drug discovery. They are frequently utilized to impart conformational restriction while...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Synthetic Strategy

Spirocyclic amines, particularly azaspiro[4.5]decanes, are privileged scaffolds in modern drug discovery. They are frequently utilized to impart conformational restriction while modulating critical physicochemical properties such as lipophilicity and metabolic stability. The scale-up synthesis of 2-azaspiro[4.5]decan-8-ol requires a robust, reproducible sequence starting from the commercially available or readily synthesized precursor, 2-benzyl-2-azaspiro[4.5]decan-8-one[1]. A common method for forming this spirocyclic core involves the deprotection of ketal precursors, such as 10-benzyl-1,4-dioxa-10-azadispiro[4.2.4.2]tetradecane, under acidic conditions[2].

The subsequent synthetic strategy relies on a two-stage sequence:

  • Diastereoselective Ketone Reduction: The C8-ketone is reduced to the corresponding secondary alcohol. In batch reactors, sodium borohydride (NaBH₄) is preferred over lithium aluminum hydride (LiAlH₄) due to its milder reactivity profile, which prevents over-reduction and enhances operational safety at scale.

  • Catalytic N-Debenzylation: The benzyl protecting group is removed via hydrogenolysis. This step yields the free base, which is subsequently converted to the hydrochloride salt to improve solid-state stability and aqueous solubility[3]. The use of 2-benzyl-2-azaspiro[4.5]decan-8-one hydrochloride as a starting material is also well-documented in the synthesis of complex therapeutic agents, such as Factor XIIa inhibitors[4].

SynthesisWorkflow SM 2-Benzyl-2-azaspiro[4.5]decan-8-one Red Batch Reduction (NaBH4, MeOH) SM->Red Exotherm Control Int 2-Benzyl-2-azaspiro[4.5]decan-8-ol Red->Int Aqueous Workup DeP Hydrogenolysis (10% Pd/C, H2) Int->DeP Mass Transfer Focus Prod 2-Azaspiro[4.5]decan-8-ol (HCl Salt) DeP->Prod Catalyst Filtration

Figure 1: Batch scale-up workflow for 2-azaspiro[4.5]decan-8-ol synthesis and isolation.

Process Engineering & Batch Reactor Dynamics

Scaling up from bench to pilot plant introduces non-linear physical challenges that must be engineered out of the process to ensure safety and yield consistency.

  • Thermal Management (Reduction): The dissolution and reaction of NaBH₄ in methanol is highly exothermic. Accumulation of unreacted borohydride can lead to thermal runaway. Dosing must be controlled via automated solid feeders, interlocked with the reactor's jacket temperature to maintain the internal temperature ( Tint​ ) below 10 °C.

  • Gas-Liquid-Solid Mass Transfer (Hydrogenolysis): The debenzylation is a triphasic reaction. At scale, the diffusion of H₂ gas into the methanolic solvent and onto the solid Pd/C catalyst surface is the rate-limiting step. High-shear gas-entrainment impellers are mandatory to ensure a high volumetric mass transfer coefficient ( kL​a ).

Experimental Workflows (Self-Validating Protocols)

Step 1: Batch Reduction of 2-Benzyl-2-azaspiro[4.5]decan-8-one

Causality & Validation: Methanol acts as both solvent and electrophilic activator for the borohydride. The reaction is self-validating; the cessation of H₂ evolution indicates reagent consumption, while In-Process Control (IPC) via HPLC ensures < 0.5% AUC of the starting ketone before proceeding to the quench phase.

  • Reactor Charging: Charge a glass-lined batch reactor with 2-benzyl-2-azaspiro[4.5]decan-8-one (1.0 equiv) and methanol (5 volumes).

  • Cooling: Initiate agitation (150 rpm) and cool the jacketed reactor to 0–5 °C.

  • Controlled Dosing: Dose NaBH₄ (1.2 equiv) portion-wise over 120 minutes. Critical Parameter: Maintain Tint​≤10 °C to prevent solvent boil-off and excessive foaming.

  • Reaction & IPC: Stir for 2 hours at 10 °C. Pull an aliquot for HPLC IPC to validate ketone consumption.

  • Quench: Quench slowly with 1M HCl to destroy excess borohydride (monitor for gas evolution), then adjust to pH 8 with 1M NaOH to prevent amine protonation during extraction.

  • Isolation: Extract with ethyl acetate (3 × 3 volumes), wash with brine, and concentrate under reduced pressure to yield 2-benzyl-2-azaspiro[4.5]decan-8-ol as a viscous oil.

Step 2: Catalytic Hydrogenolysis and Salt Formation

Causality & Validation: Pd/C is highly active but prone to poisoning. Using pristine methanol prevents catalyst deactivation. The reaction is validated physically by the cessation of hydrogen uptake on the mass flow controller, orthogonally confirmed by LC-MS showing complete disappearance of the benzyl signal.

  • Reactor Charging: Charge a Hastelloy pressure reactor with 2-benzyl-2-azaspiro[4.5]decan-8-ol (1.0 equiv), methanol (10 volumes), and 10% Pd/C (5 wt%, 50% wet with water to mitigate pyrophoric risk).

  • Atmosphere Exchange: Seal the reactor. Perform three vacuum/N₂ purge cycles, followed by three vacuum/H₂ purge cycles to ensure a strictly anaerobic environment.

  • Pressurization: Pressurize the reactor to 50 psi with H₂ and heat to 40 °C.

  • Agitation & Monitoring: Agitate at 300 rpm using a gas-entrainment impeller. Monitor H₂ uptake until the flow rate drops to baseline (typically 4–6 hours).

  • Purge: Cool to 20 °C, vent H₂, and purge the headspace with N₂.

  • Filtration: Filter the suspension through a pad of Celite to remove the catalyst. Safety Note: Do not allow the filter cake to run dry, as Pd/C can ignite in the presence of methanol vapors.

  • Crystallization: Concentrate the filtrate, dissolve the free base in isopropanol, and add 2M HCl in diethyl ether dropwise until pH 2. Filter the resulting precipitate to isolate 2-azaspiro[4.5]decan-8-ol hydrochloride[3].

Quantitative Scale-Up Metrics

The following table summarizes the critical process parameters when transitioning from a 10-gram bench synthesis to a 1-kilogram pilot batch.

Process ParameterBench Scale (10 g)Pilot Scale (1 kg)Causality & Engineering Rationale
NaBH₄ Dosing 15 min (Solid)120 min (Solid feeder)Extended dosing mitigates thermal runaway and controls H₂ gas evolution rates.
Jacket Cooling Ice bath (0 °C)Glycol loop (-10 °C)Required to maintain Tint​≤10 °C due to the lower surface-area-to-volume ratio at scale.
H₂ Pressure 15 psi (Balloon)50 psi (Regulated)Elevated pressure overcomes gas-liquid mass transfer limitations in deep batch reactors.
Agitation (Step 2) Magnetic stir barGas-entrainment impellerEssential for entraining headspace H₂ into the liquid phase to reach the Pd/C surface.
Overall Yield 88%84%Slight yield attrition due to mechanical losses during bulk filtration and crystallization.

Sources

Method

Application Note: Reductive Amination Using 2-Azaspiro[4.5]decan-8-ol for Novel Scaffold Development

Abstract This guide provides a comprehensive technical overview and detailed protocols for the application of reductive amination using 2-azaspiro[4.5]decan-8-ol. This versatile secondary amine is a valuable building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the application of reductive amination using 2-azaspiro[4.5]decan-8-ol. This versatile secondary amine is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional scaffold that can enhance target affinity and improve physicochemical properties.[1][2] We will explore the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel chemical entities.

Introduction: The Strategic Value of the 2-Azaspiro[4.5]decane Scaffold

In modern drug discovery, there is a persistent drive to move beyond flat, aromatic structures towards molecules with greater three-dimensionality (3D). Saturated, spirocyclic scaffolds are at the forefront of this effort, as they introduce conformational rigidity and novel exit vectors for substituent placement.[2] This controlled spatial arrangement can lead to significant improvements in target selectivity, potency, and pharmacokinetic profiles, such as increased solubility and metabolic stability.[2]

The 2-azaspiro[4.5]decane core, in particular, has emerged as a privileged structure. It serves as a bioisosteric replacement for common motifs like piperidine, offering a unique geometric presentation of functional groups while maintaining key pharmacophoric interactions.[3][4] Derivatives of this scaffold have shown significant promise as modulators of various biological targets, including sigma-1 (σ1) receptors and M1 muscarinic acetylcholine receptors, which are critical targets for neuroprotection and cognitive enhancement.[5]

Reductive amination is arguably the most robust and widely utilized method for derivatizing secondary amines like 2-azaspiro[4.5]decan-8-ol.[6][7] This one-pot reaction provides a highly efficient means of forming a new carbon-nitrogen bond by reacting the amine with an aldehyde or ketone, thereby enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Mechanism and Scientific Principles

Reductive amination is a sequential, one-pot process that combines nucleophilic addition and reduction. The overall transformation is the conversion of a carbonyl group into an amine via an iminium ion intermediate.

The Two-Step Cascade: Iminium Formation and Reduction

The reaction proceeds through two key stages:

  • Iminium Ion Formation: The secondary amine (2-azaspiro[4.5]decan-8-ol) attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a transient, electrophilic iminium ion. This step is typically the rate-limiting step and is often catalyzed by mild acid.[8]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction is rapid and irreversible, yielding the final tertiary amine product.[9]

The key to a successful direct reductive amination is the choice of a reducing agent that is mild enough to not significantly reduce the starting carbonyl compound but potent enough to readily reduce the intermediate iminium ion.[9][10]

Caption: General mechanism of reductive amination for a secondary amine.

The Reagent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

While several borohydride reagents can be used, sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) is the preferred reagent for most applications.[10][11]

Causality Behind the Choice:

  • Enhanced Selectivity: STAB is a milder reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[8] Its reactivity is attenuated by the electron-withdrawing and sterically bulky acetoxy groups.[8] This allows it to selectively reduce the highly reactive iminium ion in the presence of the less reactive starting aldehyde or ketone, minimizing the formation of alcohol byproducts.[8][10]

  • Acid Tolerance: Unlike NaBH₄, STAB is stable in mildly acidic conditions (often using acetic acid as a catalyst), which are optimal for promoting the formation of the iminium ion intermediate.[6]

  • Safety: It is a safer and less toxic alternative to sodium cyanoborohydride, which can release toxic cyanide gas, especially under acidic conditions.[6]

Experimental Protocols & Workflows

The following protocols are designed as robust starting points. Researchers should monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and adjust reaction times accordingly.

General Experimental Workflow

A typical workflow for the synthesis and purification of derivatized azaspirocycles is outlined below.

Workflow A 1. Reagent Preparation Weigh Amine, Carbonyl, and NaBH(OAc)₃ B 2. Reaction Setup Combine Amine & Carbonyl in Solvent (e.g., DCE). Add AcOH if needed. A->B C 3. Reduction Add NaBH(OAc)₃ portion-wise. Stir at Room Temperature. B->C D 4. Monitoring Track reaction progress by TLC or LC-MS. C->D E 5. Aqueous Work-up Quench with NaHCO₃ (aq). Extract with organic solvent. D->E Upon Completion F 6. Purification Column chromatography on silica or amine-functionalized silica. E->F G 7. Characterization Confirm structure and purity (NMR, HRMS). F->G

Caption: Standard experimental workflow for reductive amination.

Protocol 1: Reaction with an Aliphatic Aldehyde (e.g., Isovaleraldehyde)

Objective: To synthesize 2-(3-methylbutyl)-2-azaspiro[4.5]decan-8-ol, a derivative with increased lipophilicity.

Reagent Table:

ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
2-Azaspiro[4.5]decan-8-olC₉H₁₇NO155.241551.01.0
IsovaleraldehydeC₅H₁₀O86.13951.11.1
NaBH(OAc)₃ (STAB)C₆H₁₀BNaO₆211.943181.51.5
Dichloroethane (DCE)C₂H₄Cl₂98.965 mL--

Step-by-Step Methodology:

  • Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-azaspiro[4.5]decan-8-ol (155 mg, 1.0 mmol).

  • Dissolution: Add 1,2-dichloroethane (DCE, 5 mL) and stir until the amine is fully dissolved.

  • Aldehyde Addition: Add isovaleraldehyde (95 mg, 1.1 mmol) to the solution. Stir the mixture for 20 minutes at room temperature to facilitate pre-formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Rationale: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction: Stir the resulting suspension at room temperature for 4-6 hours, or until the starting amine is consumed as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product.

Protocol 2: Reaction with a Heteroaromatic Ketone (e.g., 2-Acetylpyridine)

Objective: To synthesize 2-(1-(pyridin-2-yl)ethyl)-2-azaspiro[4.5]decan-8-ol, incorporating a key pharmacophoric element for potential metal chelation or hydrogen bonding.

Reagent Table:

ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
2-Azaspiro[4.5]decan-8-olC₉H₁₇NO155.241551.01.0
2-AcetylpyridineC₇H₇NO121.141331.11.1
Acetic Acid (AcOH)C₂H₄O₂60.0560 µL1.051.05
NaBH(OAc)₃ (STAB)C₆H₁₀BNaO₆211.943181.51.5
Dichloroethane (DCE)C₂H₄Cl₂98.965 mL--

Step-by-Step Methodology:

  • Setup: To a clean, dry 25 mL round-bottom flask with a magnetic stir bar, add 2-azaspiro[4.5]decan-8-ol (155 mg, 1.0 mmol).

  • Dissolution: Add DCE (5 mL) and stir until dissolved. Add 2-acetylpyridine (133 mg, 1.1 mmol).

  • Acid Catalysis: Add glacial acetic acid (60 µL, 1.05 mmol). Rationale: Ketones are less electrophilic than aldehydes. The addition of a stoichiometric amount of acid catalyzes iminium ion formation, accelerating the reaction rate.[6]

  • Equilibration: Stir the mixture for 30-45 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise.

  • Reaction: Stir the suspension at room temperature for 12-24 hours. Reactions with ketones are typically slower than with aldehydes and may require extended time.[11] Monitor by LC-MS.

  • Work-up & Extraction: Follow steps 6-8 from Protocol 1.

  • Purification: The basic pyridine nitrogen in the product can cause streaking on standard silica gel. Purify the crude material using an amine-functionalized silica column or by adding 1% triethylamine to the eluent system (e.g., ethyl acetate/hexanes + 1% Et₃N).[12]

Troubleshooting and Advanced Insights

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Sterically hindered carbonyl or amine. 3. Deactivated (less electrophilic) ketone.1. Add an additional 0.2-0.3 equivalents of NaBH(OAc)₃. 2. Increase reaction time or gently heat to 40-50 °C. 3. Ensure stoichiometric acetic acid is present for ketone reactions.
Formation of Alcohol Byproduct 1. Reducing agent is too reactive (e.g., NaBH₄). 2. Water present in the reaction, hydrolyzing the reducing agent.1. Use NaBH(OAc)₃ exclusively for direct aminations. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen).
Difficult Purification Basic amine product strongly adsorbs to acidic silica gel, causing streaking and low recovery.1. Use an amine-functionalized silica cartridge for chromatography.[12] 2. Add a competing base (e.g., 0.5-1% triethylamine or ammonia in methanol) to the mobile phase. 3. Perform an acid-base extraction to isolate the amine product before chromatography.[13]

Conclusion

Reductive amination of 2-azaspiro[4.5]decan-8-ol is a highly reliable and versatile method for generating novel, three-dimensional molecules for drug discovery programs. By leveraging the selectivity of sodium triacetoxyborohydride and understanding the subtle mechanistic requirements for different carbonyl partners, researchers can efficiently synthesize diverse libraries of spirocyclic amines. The protocols and insights provided in this guide serve as a validated foundation for the successful application of this essential synthetic transformation.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). ACS Symposium Series. Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Hoodline. (2026, March 20). La Jolla Lab Hacks Fentanyl in Bid to Stop It From Stealing Your Breath. Available at: [Link]

  • Jacquemard, C., & Rombouts, F. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. Available at: [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 108-115. Available at: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • Procter, D. J., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(13), 6695–6706. Available at: [Link]

  • Kim, J., et al. (2023). Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. The Journal of Organic Chemistry, 88(1), 525–533. Available at: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available at: [Link]

  • Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) – Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S. Patent and Trademark Office.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
  • Bio, A. M., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, 25(5), 1195–1202. Available at: [Link]

  • Wang, L., et al. (2015). ¹⁸F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ₁ Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5471–5483. Available at: [Link]

Sources

Application

Application Notes and Protocols: Incorporating 2-Azaspiro[4.5]decan-8-ol into PROTAC Linkers for Enhanced Drug Development

Introduction: The Critical Role of Linkers in PROTAC Design and the Promise of Spirocyclic Scaffolds Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, redirecting the cellula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Linkers in PROTAC Design and the Promise of Spirocyclic Scaffolds

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the choice of ligands determines the target and the E3 ligase to be hijacked, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[5][6][7]

Traditional PROTAC linkers often consist of flexible polyethylene glycol (PEG) or alkyl chains.[][4] While these provide synthetic tractability, their high conformational flexibility can be a double-edged sword. Excessive flexibility can lead to an entropic penalty upon binding and may not optimally orient the POI and E3 ligase for efficient ubiquitination.[7] This has led to a growing interest in incorporating rigid structural motifs into PROTAC linkers.[4][6][7]

Spirocyclic scaffolds, such as 2-azaspiro[4.5]decan-8-ol, are particularly promising in this regard. Their inherent three-dimensional and rigid nature can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving degradation potency.[5][6] Furthermore, the introduction of such Fsp3-rich fragments can improve metabolic stability and other pharmacokinetic properties.[8] This application note provides a detailed guide for the synthesis of 2-azaspiro[4.5]decan-8-ol derivatives and their incorporation into PROTAC linkers, along with protocols for the subsequent evaluation of the resulting PROTACs.

Section 1: Synthesis and Functionalization of 2-Azaspiro[4.5]decan-8-ol Building Blocks

The successful incorporation of 2-azaspiro[4.5]decan-8-ol into a PROTAC linker begins with its synthesis and appropriate functionalization to allow for conjugation to the POI and E3 ligase ligands. The following is a generalized synthetic scheme and protocol.

Synthetic Rationale

The synthesis of the 2-azaspiro[4.5]decane core can be achieved through various established methods in heterocyclic chemistry. A common approach involves the condensation of a suitable phenol derivative with an aldehyde and a nitrile in a strong acid, as described in the synthesis of related 2-azaspiro[4.5]deca-6,9-dien-8-ones.[9] Subsequent reduction and functional group manipulations are then required to yield the desired 2-azaspiro[4.5]decan-8-ol with appropriate protecting groups and a reactive handle for linker attachment.

Experimental Protocol: Synthesis of a Functionalized 2-Azaspiro[4.5]decan-8-ol Building Block

This protocol outlines the synthesis of a Boc-protected 2-azaspiro[4.5]decan-8-ol with a terminal carboxylic acid, suitable for amide bond formation.

Step 1: Synthesis of Boc-protected 2-azaspiro[4.5]decan-8-one

  • This step involves a multi-step synthesis starting from commercially available materials, often involving a key cyclization reaction to form the spirocyclic core. The secondary amine of the azaspirodecane is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Step 2: Reduction of the Ketone

  • Dissolve Boc-protected 2-azaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-protected 2-azaspiro[4.5]decan-8-ol.

Step 3: Functionalization with a Carboxylic Acid Handle

  • To a solution of Boc-protected 2-azaspiro[4.5]decan-8-ol (1.0 eq) and a suitable alkylating agent with a protected carboxylic acid (e.g., tert-butyl bromoacetate, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) at 0 °C.

  • Stir the mixture at room temperature for 12-16 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotect the tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final carboxylic acid-functionalized building block.

Section 2: Incorporation of the 2-Azaspiro[4.5]decan-8-ol Building Block into a PROTAC Linker

With the functionalized spirocyclic building block in hand, the next stage is its incorporation into the PROTAC molecule. This typically involves sequential amide bond formations to connect the building block to the E3 ligase ligand and the POI ligand.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a modular process. The order of connection (i.e., which ligand is attached to the linker first) can be varied depending on the specific chemistry and stability of the components. A common strategy is to first attach the linker to the E3 ligase ligand, followed by conjugation to the POI ligand.

Diagram: PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis E3_Ligand E3 Ligase Ligand (with amine handle) Coupling1 Amide Coupling (e.g., HATU, DIPEA) E3_Ligand->Coupling1 Building_Block Functionalized 2-Azaspiro[4.5]decan-8-ol (with carboxylic acid) Building_Block->Coupling1 Intermediate E3 Ligand-Linker Intermediate Coupling1->Intermediate Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling2 POI_Ligand POI Ligand (with amine handle) POI_Ligand->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (e.g., RP-HPLC) Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC Characterization Characterization (LC-MS, NMR, HRMS) Final_PROTAC->Characterization Final_Product Final Characterized PROTAC Characterization->Final_Product PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation Start Synthesized PROTAC Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays Binding_Affinity Binary Binding Affinity (SPR, ITC) Biochemical_Assays->Binding_Affinity Ternary_Complex Ternary Complex Formation (TR-FRET, NanoBRET, SPR) Biochemical_Assays->Ternary_Complex Protein_Degradation Target Protein Degradation (Western Blot, In-Cell Western, Mass Spec) Cellular_Assays->Protein_Degradation Ubiquitination Target Ubiquitination Assay (TR-FRET, IP-Western) Cellular_Assays->Ubiquitination Cell_Viability Cell Viability/Toxicity (e.g., MTT, CellTiter-Glo) Cellular_Assays->Cell_Viability Off_Target Off-Target Analysis (Proteomics) Cellular_Assays->Off_Target Data_Analysis Data Analysis and Lead Optimization Binding_Affinity->Data_Analysis Ternary_Complex->Data_Analysis Protein_Degradation->Data_Analysis Ubiquitination->Data_Analysis Cell_Viability->Data_Analysis Off_Target->Data_Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Azaspiro[4.5]decan-8-ol

Welcome to the technical support guide for the synthesis of 2-azaspiro[4.5]decan-8-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-azaspiro[4.5]decan-8-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The 2-azaspiro[4.5]decane core is a key structural motif in modern drug discovery, prized for its ability to confer three-dimensional complexity and improved physicochemical properties to drug candidates.

This guide focuses on one of the most direct and reliable methods for synthesizing the 2-azaspiro[4.5]decan-8-ol core: a one-pot tandem reductive amination reaction. We will delve into the mechanism, provide detailed troubleshooting for common issues, answer frequently asked questions, and present a validated experimental protocol.

Section 1: Reaction Overview and Mechanism

The synthesis of 2-azaspiro[4.5]decan-8-ol can be efficiently achieved through the reaction of cis/trans-4-aminocyclohexanol with succinaldehyde. This process involves the sequential formation of two imine (or enamine) intermediates, which are then reduced in situ to form the desired spiro-pyrrolidine ring.

The key steps are:

  • Initial Imine/Enamine Formation: The primary amine of 4-aminocyclohexanol attacks one of the aldehyde groups of succinaldehyde to form a hemiaminal, which then dehydrates to an imine.

  • First Reduction/Second Imination (Intramolecular): This intermediate can either be reduced or, more likely, the second aldehyde group undergoes a rapid intramolecular reaction with the newly formed secondary amine to create a cyclic hemiaminal.

  • Cyclization and Final Reduction: The cyclic hemiaminal dehydrates to form a cyclic iminium ion. A hydride reducing agent, such as sodium triacetoxyborohydride (STAB), then reduces this iminium ion to yield the final, stable 2-azaspiro[4.5]decan-8-ol product. The choice of a mild reducing agent like STAB is crucial as it is selective for imines/iminiums in the presence of aldehydes and does not readily reduce the starting aldehyde.[1]

General Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Dissolve 4-Aminocyclohexanol in suitable solvent (e.g., DCE, THF) B Add Mild Acid Catalyst (e.g., Acetic Acid) A->B C Add Succinaldehyde Solution B->C D Stir for 30-60 min (Imine/Iminium Formation) C->D E Add Reducing Agent (e.g., STAB) portion-wise D->E F Stir overnight at RT (Monitor by TLC/LC-MS) E->F G Quench reaction (e.g., sat. NaHCO3) F->G H Extract with Organic Solvent (e.g., DCM, EtOAc) G->H I Dry, Concentrate, and Purify (e.g., Column Chromatography) H->I J J I->J Characterization (NMR, MS)

Caption: High-level workflow for the one-pot synthesis of 2-azaspiro[4.5]decan-8-ol.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: I am seeing very low or no product yield. What are the common causes?

This is the most frequent issue and can stem from several factors. The key is to diagnose the point of failure.

Potential Causes & Solutions:

  • Poor Quality of Succinaldehyde: Succinaldehyde is prone to polymerization, especially if not stored correctly. A polymerized starting material will not react.

    • Solution: Use freshly opened or purified succinaldehyde. Consider using a stable precursor like 2,5-dimethoxytetrahydrofuran, which generates succinaldehyde in situ under acidic conditions.

  • Incorrect Reaction pH: Imine/iminium formation is pH-dependent. The reaction requires a slightly acidic medium (pH 4-6) to facilitate the dehydration of the hemiaminal intermediate without protonating the starting amine, which would render it non-nucleophilic.

    • Solution: Add a catalytic amount of acetic acid (typically 1-2 equivalents). Monitor the pH of the reaction mixture.

  • Ineffective Reducing Agent: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are moisture-sensitive.

    • Solution: Use a freshly opened bottle of the reducing agent. Ensure your solvent is anhydrous. Add the reducing agent under an inert atmosphere (N₂ or Argon).

  • Low Reaction Concentration: The intramolecular cyclization step is concentration-dependent. If the reaction is too dilute, intermolecular side reactions may be favored.

    • Solution: Run the reaction at a concentration of 0.1 M to 0.5 M with respect to the limiting reagent.

Troubleshooting Decision Tree: Low Yield

G start Low / No Yield Observed check_sm Check Starting Materials (SMs) on TLC/LC-MS start->check_sm sm_consumed SMs Consumed? check_sm->sm_consumed sm_present_node SMs Largely Unreacted sm_consumed->sm_present_node No sm_gone_node SMs Consumed, but No Product Formed sm_consumed->sm_gone_node Yes cause1 Check Reagent Quality: 1. Succinaldehyde (polymerized?) 2. Reducing Agent (degraded?) sm_present_node->cause1 cause2 Check Reaction Conditions: 1. Is pH correct (4-6)? 2. Is temperature adequate? sm_present_node->cause2 cause3 Complex Mixture Observed sm_gone_node->cause3 cause4 Side Reactions Dominating. Consider: 1. Reaction concentration (too dilute?) 2. Temperature (too high?) cause3->cause4

Caption: Decision tree for diagnosing the cause of low product yield.

Q2: My reaction is incomplete, with starting material remaining even after 24 hours. How can I push it to completion?

An incomplete reaction usually points to insufficient activation or a deactivated reagent.

Potential Causes & Solutions:

  • Insufficient Acid Catalyst: The catalyst may have been consumed or was not added in a sufficient amount.

    • Solution: Add another 0.5-1.0 equivalent of acetic acid and monitor the reaction for another 4-6 hours.

  • Deactivated Reducing Agent: The reducing agent may have been added too quickly or has been quenched by moisture.

    • Solution: Add a fresh portion (0.2-0.5 equivalents) of the reducing agent and allow the reaction to stir overnight.

  • Reversible Imine Formation: The equilibrium may not favor the imine/iminium ion.

    • Solution: If the reaction setup allows, use a Dean-Stark apparatus to remove the water formed during imination, driving the equilibrium forward. This is more common in two-step procedures but can be adapted for one-pot syntheses with robust substrates.

Q3: I see multiple new spots on my TLC plate that are not the product. What are these side products?

The formation of spirocycles can be challenging due to steric hindrance and the possibility of competing reaction pathways.[2]

Potential Side Products & Causes:

  • Mono-aminated, Uncyclized Intermediate: The reducing agent may have reduced the first imine formed before the intramolecular cyclization could occur. This results in N-(4-hydroxybutyl)-4-aminocyclohexanol.

    • Cause: The reducing agent was added too early or the reaction temperature is too low, slowing down the cyclization step.

    • Solution: Allow the starting materials to stir together for at least 1 hour before adding the reducing agent.

  • Intermolecular Dimerization: Two molecules of 4-aminocyclohexanol could react with one molecule of succinaldehyde, or vice-versa.

    • Cause: The reaction is too concentrated.

    • Solution: While cyclization requires a certain concentration, excessively high concentrations can favor intermolecular reactions. Adhere to the 0.1 M - 0.5 M range.

  • Over-reduction Products: If a harsh reducing agent is used (e.g., NaBH₄ without pH control), the aldehyde starting material may be reduced to 1,4-butanediol.

    • Solution: Use a mild, imine-selective reducing agent like STAB.

Q4: My product is difficult to purify by column chromatography. What are the best practices?

The polar amine and alcohol groups can cause the product to streak on silica gel.

Purification Strategies:

  • Modified Mobile Phase:

    • Solution 1 (Basic Modifier): Use a mobile phase containing a small amount of triethylamine (TEA) or ammonium hydroxide (~0.5-1%). This deactivates the acidic silanol groups on the silica surface, preventing tailing. A common system is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1).

    • Solution 2 (Acidic Modifier): If the product is stable to acid, a small amount of acetic acid or formic acid in the eluent can also improve peak shape by ensuring the amine is consistently protonated.[3]

  • Alternative Stationary Phases:

    • Solution: Consider using alumina (basic or neutral) or a C18 reversed-phase column if silica proves ineffective. For reversed-phase, a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is typical.

  • Salt Formation and Recrystallization:

    • Solution: Convert the final amine to a crystalline salt (e.g., HCl or tartrate salt). This can often be purified by recrystallization, which is highly effective for removing closely related impurities and is scalable.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this reaction: STAB, NaBH₃CN, or catalytic hydrogenation?

Each has its advantages and disadvantages.

Reducing AgentProsConsBest For
NaB(OAc)₃H (STAB) Mild, selective for imines/iminiums; non-toxic byproducts; works well in various solvents (DCE, THF, MeCN).Moisture sensitive; relatively expensive.General laboratory scale. This is the recommended first choice.
NaBH₃CN Effective and cheaper than STAB.Highly toxic (releases HCN gas below pH 9); requires careful pH control.Large-scale synthesis where cost is a major factor and safety protocols are stringent.
H₂ / Metal Catalyst (e.g., Pd/C) "Green" reagent with water as the only byproduct; excellent for large scale; cost-effective.Requires specialized hydrogenation equipment; catalyst can be pyrophoric; may reduce other functional groups.[1]Process chemistry and large-scale manufacturing.

Q2: What is the optimal pH for the reaction?

The optimal pH is between 4 and 6. Below pH 4, the starting amine becomes fully protonated and non-nucleophilic. Above pH 6, the dehydration step to form the iminium ion is too slow. Adding 1-2 equivalents of a mild acid like acetic acid to the reaction mixture is typically sufficient to buffer the system in the optimal range.

Q3: Can I use a succinaldehyde precursor or equivalent?

Yes. Due to the instability of succinaldehyde, using a stable precursor is often a superior strategy, especially for reproducibility. The most common precursor is 2,5-dimethoxytetrahydrofuran . In the presence of an aqueous acidic medium, it hydrolyzes in situ to generate fresh succinaldehyde, avoiding issues with polymerization.

Q4: How should I handle and store succinaldehyde?

Succinaldehyde is typically supplied as a 25-50% solution in water. It should be stored refrigerated (2-8°C) and under an inert atmosphere.[4] It is prone to polymerization upon storage, appearing as a cloudy or viscous liquid or even a solid precipitate. Always use a clear, colorless solution for best results.

Section 4: Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate batches.

Materials:

  • cis/trans-4-Aminocyclohexanol (1.0 eq)

  • Succinaldehyde (25% solution in water, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (to make a 0.2 M solution)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-aminocyclohexanol (1.0 eq).

  • Add anhydrous DCE (or THF) to dissolve the starting material.

  • Add acetic acid (1.5 eq) and stir the solution for 5 minutes.

  • Add the succinaldehyde solution (1.1 eq) dropwise over 10 minutes. A slight exotherm may be observed.

  • Allow the mixture to stir at room temperature for 1 hour. Monitor the formation of the intermediate by TLC or LC-MS if desired.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in three portions over 30 minutes. Gas evolution (hydrogen) may occur.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material and/or intermediate is fully consumed.

  • Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is >8.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a mobile phase of DCM/Methanol/Ammonium Hydroxide (e.g., gradient from 95:4.5:0.5 to 90:9:1) to afford pure 2-azaspiro[4.5]decan-8-ol.

References

  • This reference list is compiled from sources relevant to the chemical principles discussed, as a specific, single publication for this exact synthesis may not be publicly available. The principles are well-established in the field of organic synthesis.
  • Rozhkov, V. V., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Russian Journal of Organic Chemistry, 48, 75–82. Available at: [Link]

  • Podyacheva, E., et al. (2021). Hitchhiker's guide to reductive amination. Synthesis, 53(11), 1897-1916. Available at: [Link]

  • ACS Green Chemistry Institute. (2026). Reductive Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Saleh, N., et al. (2018). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]

  • Teledyne ISCO. (2010). Purine and Related Compound Purification Strategies. Application Note AN59. Available at: [Link]

Sources

Optimization

Technical Support Center: Non-Chromatographic Purification of 2-Azaspiro[4.5]decan-8-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth, non-chromatographic purification s...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth, non-chromatographic purification strategies for 2-azaspiro[4.5]decan-8-ol. Recognizing the challenges associated with this polar, bifunctional molecule—which includes at least two stereocenters—this document moves beyond standard protocols to explain the causality behind each method. The techniques described are designed to be robust and self-validating for process development and scale-up operations where chromatography is not feasible or cost-effective.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-azaspiro[4.5]decan-8-ol and related amino alcohols.

Q1: My initial crude reaction product is a complex mixture containing starting materials, byproducts, and inorganic salts. What is the most effective initial cleanup step without using a column?

A1: Liquid-Liquid Acid-Base Extraction.

This is the most powerful initial step for purifying compounds containing a basic functional group, such as the secondary amine in 2-azaspiro[4.5]decan-8-ol.

Expertise & Causality: The underlying principle is the reversible conversion of the basic amine into a water-soluble salt. The amine (free base) is typically soluble in organic solvents and insoluble in water. By treating it with an acid, it becomes protonated, forming an ammonium salt. This salt, being ionic, exhibits high solubility in an aqueous phase. This differential solubility allows for a clean separation from non-basic organic impurities, which remain in the organic phase.[1]

Troubleshooting Scenarios:

  • Problem: An emulsion forms at the aqueous-organic interface.

    • Solution: The high polarity of the amino alcohol can sometimes lead to emulsions. To resolve this, add a small amount of brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength and polarity of the aqueous phase, helping to break the emulsion and force a sharper separation.[2]

  • Problem: The product has low solubility in the chosen organic solvent after basification.

    • Solution: If the free base precipitates or is not efficiently extracted back from the aqueous layer, use a more polar organic solvent for the back-extraction, such as dichloromethane (DCM) or a 9:1 mixture of DCM/isopropanol.

Q2: After extraction, my product is an off-white solid, but NMR analysis still shows impurities. How can I achieve high purity for this solid material?

A2: Recrystallization.

Recrystallization is the gold standard for purifying solid compounds and is highly effective if the correct solvent system is identified.[3][4][]

Expertise & Causality: The process relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]

Troubleshooting Scenarios:

  • Problem: No crystals form upon cooling.

    • Solution 1 (Induce Crystallization): The solution may be undersaturated or nucleation may be slow. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed" crystal from a previous pure batch.

    • Solution 2 (Use an Antisolvent): If a single solvent is ineffective, employ a binary system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "antisolvent" (in which it is poorly soluble) until the solution becomes faintly turbid. Add a drop of the "good" solvent to clarify, then cool slowly.[3]

  • Problem: The product "oils out" instead of crystallizing.

    • Solution: This often happens when the solution is cooled too quickly or is too concentrated. Re-heat the solution to dissolve the oil, add slightly more solvent to reduce the concentration, and allow it to cool much more slowly. Insulating the flask can promote the formation of well-ordered crystals.

Q3: My spectroscopic data (¹H NMR) indicates I have a mixture of diastereomers. How can these be separated without preparative HPLC?

A3: Diastereomeric Salt Formation and Fractional Crystallization.

This classical resolution technique is highly effective because diastereomers possess different physical properties, including the solubility of their respective salts.[6][7][8]

Expertise & Causality: By reacting the racemic or diastereomeric mixture of the basic 2-azaspiro[4.5]decan-8-ol with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid or (1R)-(-)-camphor-10-sulfonic acid), you form a mixture of diastereomeric salts.[8][9] For a mixture of (R,R) and (S,R) amino alcohols reacting with an (S,S) acid, you would form [(R,R)(S,S)] and [(S,R)(S,S)] salts. These two salts are diastereomers of each other and will have different crystal lattice energies and solubilities, allowing one to be selectively crystallized from a suitable solvent system.

Troubleshooting Scenarios:

  • Problem: Both diastereomeric salts co-precipitate.

    • Solution: The solvent system is not providing enough differentiation in solubility. Systematically screen different solvents (e.g., ethanol, methanol, isopropanol, acetone, or mixtures with water) to find one where the solubility difference between the two salts is maximized. Performing the crystallization at a higher dilution can also improve selectivity.

  • Problem: The yield of the desired crystalline salt is very low.

    • Solution: After filtering the first crop of crystals (which should be enriched in one diastereomer), concentrate the mother liquor. This may allow for the crystallization of the second, more soluble diastereomeric salt. The purity of each crop should be checked (e.g., by measuring optical rotation if applicable, or by regenerating the free base and analyzing by NMR).

Q4: My purified product is a viscous, high-boiling point oil that refuses to crystallize. What purification options remain?

A4: Vacuum Distillation.

For thermally stable, non-crystalline liquids, distillation separates components based on differences in their boiling points.

Expertise & Causality: Many amino alcohols have high boiling points due to their polarity and hydrogen-bonding capabilities (both N-H and O-H). Attempting to distill them at atmospheric pressure often requires temperatures that lead to decomposition.[10] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a safer temperature.[11] A general rule of thumb is that halving the pressure reduces the boiling point by approximately 10-15 °C.[11]

Troubleshooting Scenarios:

  • Problem: The compound "bumps" violently during distillation.

    • Solution: Ensure smooth boiling by using a magnetic stir bar in the distilling flask. For very viscous oils, a short-path distillation apparatus (like a Kugelrohr) is ideal as it minimizes the distance the vapor has to travel.

  • Problem: The product solidifies in the condenser.

    • Solution: The melting point of the compound is close to the temperature of the condenser cooling water. Use room temperature water or even slightly warm water as the condenser coolant to prevent solidification.

Experimental Protocols & Data
Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The target compound will move to the aqueous layer as its hydrochloride salt. Combine the aqueous layers.

  • Organic Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is >11. This regenerates the free base, which may precipitate or form an oily layer.

  • Back-Extraction: Extract the free base from the basified aqueous solution with fresh organic solvent (e.g., DCM, 3-4 times).

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Purification via Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent/antisolvent system (see Table 1).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Solvent Selection Guide for Recrystallization of Polar Amino Alcohols

SolventBoiling Point (°C)PolarityComments
Isopropanol 82Polar ProticGood starting point. Often dissolves amino alcohols when hot and has lower solubility when cold.
Ethanol 78Polar ProticSimilar to isopropanol; may be too good a solvent, requiring an antisolvent.
Acetonitrile 82Polar AproticCan be effective; its aprotic nature provides different selectivity.
Ethyl Acetate 77Medium PolarityOften a good choice. May require a small amount of a co-solvent like methanol to achieve dissolution when hot.
Toluene 111Non-polarCan be used as an antisolvent with more polar solvents like isopropanol.
Water 100Very PolarGenerally too good a solvent for the free base but is the primary solvent for recrystallizing salts.[12]
Protocol 3: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the diastereomeric mixture of the free base (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol). In a separate flask, dissolve a chiral resolving agent (0.5 eq, e.g., L-(+)-tartaric acid) in the same solvent, heating if necessary. Slowly add the acid solution to the amine solution.

  • Crystallization: Allow the resulting solution to cool slowly. One diastereomeric salt should preferentially crystallize.

  • Isolation & Purification: Isolate the crystals by vacuum filtration. The purity can be improved by recrystallizing this salt one or more times from the same solvent system. Monitor the purity of the salt at each stage.

  • Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify with NaOH or K₂CO₃. Extract the pure enantiomer/diastereomer of the amino alcohol into an organic solvent as described in Protocol 1.

Table 2: Common Acids for Salt Formation and Purification

AcidTypeResulting Salt PropertiesCommon Use
Hydrochloric Acid (HCl) Strong, AchiralOften forms highly crystalline, stable hydrochlorides. Typically water-soluble.General purification, creating a stable solid form.[13]
Sulfuric Acid (H₂SO₄) Strong, AchiralForms sulfates or bisulfates which are often crystalline.General purification.
L-(+)-Tartaric Acid Chiral, DicarboxylicForms diastereomeric salts with differing solubilities.Chiral resolution.[8]
(1R)-(-)-Camphor-10-sulfonic Acid Chiral, Strong AcidForms highly crystalline diastereomeric salts, often soluble in organic solvents.Chiral resolution.[9]
Workflow Visualizations

G cluster_extraction Acid-Base Extraction Workflow crude Crude Product in Organic Solvent add_acid Extract with 1M HCl crude->add_acid separate1 Separate Phases add_acid->separate1 aqueous1 Aqueous Layer (Product as HCl Salt) separate1->aqueous1 Product organic1 Organic Layer (Neutral Impurities) separate1->organic1 Impurities add_base Basify Aqueous Layer (e.g., NaOH) aqueous1->add_base extract_back Extract with Organic Solvent add_base->extract_back separate2 Separate Phases extract_back->separate2 aqueous2 Aqueous Layer (Inorganic Salts) separate2->aqueous2 Waste organic2 Organic Layer (Pure Free Base) separate2->organic2 Product dry Dry & Concentrate organic2->dry final_product Purified Free Base dry->final_product

Caption: Workflow for purification via acid-base extraction.

G cluster_resolution Diastereomeric Salt Resolution Workflow start Diastereomeric Mixture of Free Base add_acid Add 0.5 eq Chiral Acid (e.g., L-Tartaric) start->add_acid salts Mixture of Diastereomeric Salts in Solution add_acid->salts cool Cool & Crystallize salts->cool filter1 Vacuum Filtration cool->filter1 crystals Crystals (Enriched Salt 1) filter1->crystals mother_liquor Mother Liquor (Enriched Salt 2) filter1->mother_liquor liberate1 Liberate Free Base (Basify & Extract) crystals->liberate1 liberate2 Liberate Free Base (Basify & Extract) mother_liquor->liberate2 product1 Pure Diastereomer 1 liberate1->product1 product2 Pure Diastereomer 2 liberate2->product2

Caption: Workflow for diastereomer separation via salt crystallization.

References
  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. Link

  • Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Biotage. Link

  • Synthesis and crystal structure of a spiro amine: 3,9,12-triaza-6-azoniaspiro[4][14]tetradecane chloride trihydrochloride dihydrates. UC Knowledge. Link

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Link

  • [Lab 6] Distilling Amines... Again. YouTube. Link

  • Does anyone know how to purifying polar compounds from crude plant extracts? Reddit. Link

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  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Link

  • CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate. Google Patents. Link

  • Recrystallization Techniques. BOC Sciences.

  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Benchchem. Link

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. Link

  • EP0414422B1 - 2-Oxo-1-oxa-8-azaspiro[3][14] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Google Patents. Link

  • Distillation and concentration process design for removal of heat stable salts in amine solution. ResearchGate. Link

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Link

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Link

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. Link

  • US4874473A - Separation of diastereomers by extractive distillation. Google Patents. Link

  • 2-Azaspiro(4.5)decane. PubChem. Link

  • Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. Link

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Link

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  • Nonchromatographic Solid-Phase Purification of Enantiomers. ResearchGate. Link

  • CN117425654A - 2,8-diazaspiro[4.5]decane compound. Google Patents. Link

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. Link

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  • 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Link

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  • Distillation. Chemistry LibreTexts. Link

  • boiling point and distillation relation. Chemistry Stack Exchange. Link

  • 2-Oxa-8-azaspiro[4.5]decan-4-ol. Fluorochem. Link

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Royal Society of Chemistry. Link

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Link

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Link

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. Link

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Link

  • 8-Oxa-2-azaspiro[4.5]decane. Sigma-Aldrich. Link

  • 1,4-Dioxaspiro(4.5)decan-8-ol. PubChem. Link

  • Extraction Process of Amino Acids with Deep Eutectic Solvents-Based Supported Liquid Membranes. ACS Publications. Link

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Link

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Troubleshooting

troubleshooting low solubility of 2-azaspiro[4.5]decan-8-ol in organic solvents

Technical Support Center: 2-Azaspiro[4.5]decan-8-ol Welcome to the technical support guide for 2-azaspiro[4.5]decan-8-ol. This document is designed for researchers, chemists, and formulation scientists who are encounteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Azaspiro[4.5]decan-8-ol

Welcome to the technical support guide for 2-azaspiro[4.5]decan-8-ol. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. We will explore the underlying chemical principles governing its solubility and provide a series of structured troubleshooting steps and experimental protocols to address these issues effectively.

Part 1: Foundational Understanding of 2-Azaspiro[4.5]decan-8-ol

Before troubleshooting, it's crucial to understand the structural features of 2-azaspiro[4.5]decan-8-ol that dictate its solubility behavior.

The molecule possesses a unique amphiphilic character. It contains:

  • A bulky, non-polar spirocyclic hydrocarbon backbone.

  • Two highly polar functional groups: a secondary amine (-NH-) and a hydroxyl group (-OH).

These functional groups can participate in hydrogen bonding, both as donors and acceptors.[1][2] The secondary amine also introduces basicity, making the molecule's charge state—and thus its polarity—tunable with pH. The low solubility often arises from a mismatch between the solvent and the dual nature of the molecule; a solvent that is ideal for the non-polar backbone may be poor for the polar groups, and vice versa. The general principle that "like dissolves like" is central to understanding this challenge.[3]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured as a series of questions that our application scientists frequently encounter.

Q1: I'm observing very poor solubility in common non-polar solvents like hexanes and toluene. Why is this happening?

A1: This is expected behavior due to the molecule's polar functional groups. The secondary amine and the hydroxyl group require solvents capable of hydrogen bonding or at least strong dipole-dipole interactions to achieve solvation. Non-polar solvents like hexanes lack the ability to form these interactions, leading to the solute-solute interactions (crystal lattice energy) being much stronger than any potential solute-solvent interactions. This results in minimal solubility.

Q2: I tried a moderately polar aprotic solvent like Dichloromethane (DCM), but the compound either didn't dissolve well or precipitated out. Isn't DCM supposed to be a good general-purpose solvent?

A2: While DCM is more polar than hexanes, it is a poor hydrogen-bonding partner. It can accept a hydrogen bond weakly but cannot donate one. The primary energetic barrier to dissolving 2-azaspiro[4.5]decan-8-ol is overcoming the strong hydrogen bonds the molecule forms with itself in the solid state. DCM is not effective at breaking down this network. Therefore, while better than non-polar solvents, it is often insufficient on its own.

Q3: What is the best starting point for solvent selection for this compound?

A3: The most successful solvents are typically polar, and specifically, polar protic solvents . These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the amine and hydroxyl groups.

A logical starting point is to conduct a systematic screening with a small amount of your compound. See the protocol for a Rapid Solvent Screening Experiment in Part 3.

Solvent ClassExample SolventsHydrogen BondingRationale & Expected Outcome
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Donor & AcceptorHighest Probability of Success. These solvents directly mimic and compete with the intermolecular hydrogen bonding of the solute.
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Acceptor OnlyModerate Probability of Success. Can solvate the H-bond donor sites (-OH, -NH) but not the acceptor sites (the lone pairs on N and O). DMF and DMSO are very strong solvents and may be effective.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFAcceptor OnlyLow to Moderate Probability. Less polar than ACN or DMF. May work better in a co-solvent system.
Chlorinated Dichloromethane (DCM)Weak AcceptorLow Probability. Generally not recommended as a primary solvent but can be useful as a co-solvent to modulate polarity.
Non-Polar Toluene, Heptane, HexanesNoneVery Low Probability. Unlikely to work unless used as an anti-solvent or minor co-solvent.
Q4: My compound has limited solubility even in methanol. What is my next step?

A4: If solubility is still a challenge in optimal solvents, the next steps involve modifying the system. The two most powerful techniques are pH adjustment and the use of co-solvent systems . Temperature can also be used, but with caution.

The following diagram outlines the logical troubleshooting workflow.

TroubleshootingWorkflow start Low Solubility Observed solvent_screening Q3: Perform Systematic Solvent Screening start->solvent_screening decision1 Solubility Still Insufficient? solvent_screening->decision1 ph_adjust Q5: Employ pH Adjustment (Acidification) decision1->ph_adjust Yes cosolvent Q6: Use Co-Solvent System decision1->cosolvent Yes temperature Q7: Increase Temperature decision1->temperature Yes success Compound Solubilized decision1->success No ph_adjust->success failure Consult Further (e.g., salt formation, formulation) ph_adjust->failure cosolvent->success cosolvent->failure temperature->success temperature->failure

Caption: Troubleshooting workflow for solubility issues.

Q5: How does pH adjustment work, and how do I implement it?

A5: The secondary amine in 2-azaspiro[4.5]decan-8-ol is basic. By adding a small amount of acid, you can protonate this amine to form a cationic ammonium salt. This salt is an ionic species and is dramatically more polar than the neutral parent molecule, making it much more soluble in polar solvents.[4]

Protonation Neutral R₂NH (Neutral Form) - Low Polarity - Poorly Soluble Salt R₂NH₂⁺ (Cationic Salt) - High Polarity - Highly Soluble Neutral->Salt + H⁺ (Acid) Salt->Neutral - H⁺ (Base)

Caption: pH effect on the ionization and solubility.

Implementation:

  • Suspend your compound in a suitable polar solvent (e.g., methanol, ethanol, or even water).

  • Add a dilute acid (e.g., 1M HCl in ethanol, or acetic acid) dropwise while stirring.

  • Observe for dissolution. Often, the solid will dissolve completely upon formation of the salt.

See the Protocol for pH-Dependent Solubility Testing in Part 3 for a detailed methodology.

Q6: How do I design a co-solvent system?

A6: A co-solvent system uses a mixture of two or more miscible solvents to fine-tune the properties of the solvent medium. The goal is to create a balance that can effectively solvate both the non-polar backbone and the polar functional groups of your molecule.

Strategy:

  • Start with a good primary solvent: Choose a solvent in which the compound has at least partial solubility (e.g., Methanol or IPA).

  • Add a secondary solvent (co-solvent): Titrate in a second solvent to modulate the overall polarity.

    • If your primary solvent is highly polar (Methanol): A less polar co-solvent like DCM or THF might help solvate the hydrocarbon backbone.

    • If your primary solvent is moderately polar (THF): A more polar, protic co-solvent like Methanol could be added to specifically target the -NH and -OH groups.

A common and effective system is a mixture of a polar protic solvent and a polar aprotic solvent, for example, Methanol/DCM or IPA/Acetonitrile.

Q7: Is heating the mixture a viable option to increase solubility?

A7: Yes, for most neutral organic compounds, solubility increases with temperature.[3][5] This is because the dissolution process is often endothermic, meaning it absorbs heat.[4] Applying heat provides the energy needed to break the crystal lattice bonds of the solute.

Cautions:

  • Compound Stability: Ensure that 2-azaspiro[4.5]decan-8-ol is stable at elevated temperatures in your chosen solvent. Run a small-scale test and check for degradation by TLC or LCMS.

  • Precipitation on Cooling: Be aware that the compound will likely precipitate out of solution as it cools back to room temperature. This can be useful for processes like recrystallization but is a problem if you need it to remain in solution at ambient conditions.

  • Solvent Volatility: Use a reflux condenser if heating for extended periods to avoid evaporating your solvent, which would concentrate the solute and cause precipitation.

Part 3: Experimental Protocols

These protocols provide a standardized approach to the troubleshooting steps discussed above.

Protocol 1: Rapid Solvent Screening Experiment

Objective: To quickly identify promising solvents for solubilizing 2-azaspiro[4.5]decan-8-ol.

Materials:

  • 2-azaspiro[4.5]decan-8-ol

  • Set of 1-dram vials

  • Small magnetic stir fleas

  • A selection of solvents from Table 1 (e.g., Heptane, Toluene, DCM, THF, Ethyl Acetate, Acetonitrile, IPA, Methanol)

  • Analytical balance

  • Pipettes or syringes

Procedure:

  • Weigh approximately 5 mg of 2-azaspiro[4.5]decan-8-ol into each of the 8 vials. Record the exact mass for each.

  • To the first vial, add the first solvent dropwise up to a volume of 0.1 mL (Targeting 50 mg/mL). Stir vigorously for 2 minutes.

  • Observe and record the result (e.g., "Fully Dissolved," "Partially Dissolved," "Insoluble").

  • If not fully dissolved, add another 0.4 mL of solvent (total volume 0.5 mL, targeting 10 mg/mL). Stir for 5 minutes.

  • Observe and record the result.

  • If not fully dissolved, add another 0.5 mL of solvent (total volume 1.0 mL, targeting 5 mg/mL). Stir for 5 minutes.

  • Observe and record the final result.

  • Repeat steps 2-7 for each solvent in your screening set.

  • Analyze the results to identify the most promising solvent(s) to use as a starting point for your main experiment.

Protocol 2: pH-Dependent Solubility Testing

Objective: To determine if acidification can effectively solubilize the compound in a chosen polar solvent.

Materials:

  • 2-azaspiro[4.5]decan-8-ol (e.g., 10 mg)

  • Primary polar solvent identified from Protocol 1 (e.g., Methanol or a Water/Methanol mixture)

  • Acidic solution (e.g., 1M HCl in Methanol, or glacial acetic acid)

  • Small vial with a stir flea

  • pH paper or a calibrated pH meter (if in an aqueous system)

Procedure:

  • Add 10 mg of the compound to a vial.

  • Add 0.5 mL of the primary solvent. The compound should be a suspension or only partially dissolved.

  • Begin stirring the suspension.

  • Using a micropipette, add the acidic solution in 5 µL increments.

  • After each addition, allow the mixture to stir for 1-2 minutes and observe for any changes in clarity.

  • Continue adding acid dropwise until the solid is fully dissolved.

  • Record the volume of acid required. This provides an estimate of the stoichiometry and confirms that solubility is pH-dependent.

  • Validation (Optional): Once dissolved, add a few drops of a dilute organic base (e.g., triethylamine) or aqueous base (e.g., 1M NaOH). The neutral compound should precipitate, confirming the process is reversible and due to pH effects.

References

  • Abrahmsén, S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma Website. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Lumen Learning. Properties of amines. Organic Chemistry II. Available at: [Link]

  • National Center for Biotechnology Information. 2-Azaspiro(4.5)decane. PubChem Compound Summary for CID 418822. Available at: [Link]

  • National Center for Biotechnology Information. 8-Azaspiro(4.5)decane. PubChem Compound Summary for CID 437152. Available at: [Link]

  • Stavroulias, G., et al. (2021). A Simple, Fast and Cost-Effective Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Perlovich, G. L., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data. Available at: [Link]

  • Zhang, T., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

  • Chemistry LibreTexts. (2024). Structure and Properties of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Amidation of 2-Azaspiro[4.5]decan-8-ol

Welcome to the technical support center for the amidation of 2-azaspiro[4.5]decan-8-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of 2-azaspiro[4.5]decan-8-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile spirocyclic scaffold. Amide bond formation is a cornerstone of drug discovery, yet each substrate presents unique challenges.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this specific transformation and achieve optimal results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the amidation of 2-azaspiro[4.5]decan-8-ol, providing foundational knowledge for designing your experiments.

Q1: What are the primary challenges when performing amidation on 2-azaspiro[4.5]decan-8-ol?

The amidation of this molecule presents a dual challenge. First, the secondary amine is part of a spirocyclic system, which can introduce steric hindrance that slows the rate of nucleophilic attack on the activated carboxylic acid.[2][3] Second, the presence of an unprotected secondary hydroxyl group on the cyclohexane ring introduces a potential site for side reactions, such as O-acylation (ester formation), especially if highly reactive coupling agents or harsh conditions are employed.[4]

Q2: Is it necessary to protect the hydroxyl group at the C8 position before amidation?

In many cases, protection is not necessary. Most modern amide coupling conditions are highly chemoselective for the amine. However, the need for protection is dictated by your specific reaction conditions and the reactivity of your carboxylic acid partner.

  • When to consider protection: If you are using a large excess of a highly reactive activated species (e.g., an acyl chloride or a pre-activated acid with a potent coupling agent like HATU) or if you observe significant ester byproduct formation, protecting the alcohol as a silyl ether (e.g., TBDMS) is a prudent step.

  • When to proceed without protection: For standard couplings using carbodiimides (like EDC) with additives (like Oxyma or HOBt) under controlled stoichiometry, the amine's greater nucleophilicity typically ensures selective N-acylation.[5][6] Starting your optimization without protection is a reasonable and efficient strategy.

Q3: Which class of coupling reagents is most effective for this substrate?

The choice of coupling reagent is critical and depends on the steric hindrance of both the amine and the carboxylic acid.

  • Carbodiimides (e.g., EDC, DIC): These are cost-effective and suitable for many routine couplings, especially when paired with additives like HOBt or Oxyma to suppress racemization and prevent the formation of N-acylurea byproducts.[5][7] They are a good starting point for simple carboxylic acids.

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are highly efficient reagents, particularly for sterically hindered substrates.[5][8][9] HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester, which benefits from anchimeric assistance, accelerating the reaction.[8][10] They are the reagents of choice when carbodiimide methods yield poor results.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar in efficacy to uronium salts, these reagents are also excellent for challenging couplings and can sometimes offer advantages in specific contexts, such as reducing the risk of guanidinylation side reactions that can occur with excess uronium reagents.[7][11]

Q4: How should I select the appropriate base and solvent?

  • Base: A non-nucleophilic tertiary amine base is essential. N,N-Diisopropylethylamine (DIPEA) is the most common choice as its steric bulk prevents it from competing as a nucleophile.[5] Triethylamine (TEA) can also be used, but may be more prone to side reactions. The base neutralizes acids formed during the reaction and, if the amine starting material is a hydrochloride salt, deprotonates it in situ.[5] Typically, 2-3 equivalents of base are used.

  • Solvent: A polar, aprotic solvent is required to dissolve the reactants. N,N-Dimethylformamide (DMF) is a common and effective choice due to its excellent solvating properties.[6] Dichloromethane (DCM) is another option, though solubility can sometimes be a limiting factor.[6]

Q5: How can I effectively monitor the reaction's progress?

Monitoring the reaction is crucial to determine completion and prevent the formation of byproducts from excessive reaction times. The two most common methods are:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the masses of the starting materials, product, and any potential byproducts, confirming the reaction's success and cleanliness.[5]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the amidation of 2-azaspiro[4.5]decan-8-ol.

Problem 1: Low or No Product Yield

This is the most frequent issue, often stemming from inefficient activation or coupling.

  • Possible Cause A: Ineffective Carboxylic Acid Activation

    • Explanation: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable. The coupling reagent's role is to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a reactive intermediate.[3] If this step fails, no reaction will occur.

    • Solutions:

      • Check Reagent Quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions. Many are moisture-sensitive.[6]

      • Increase Reagent Potency: If using EDC/HOBt, switch to a more powerful onium salt reagent like HATU or HCTU, especially if your carboxylic acid is sterically hindered or electron-poor.[2][5]

      • Pre-activation: Mix the carboxylic acid, coupling reagent, and base in the solvent for 5-10 minutes before adding the 2-azaspiro[4.5]decan-8-ol.[11] This allows the active ester to form, ensuring it is readily available for reaction.

  • Possible Cause B: Steric Hindrance

    • Explanation: The spirocyclic nature of the amine can physically block the approach of the activated carboxylic acid, slowing the reaction rate.[2]

    • Solutions:

      • Elevate Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. Monitor carefully by LC-MS to avoid degradation.[6]

      • Increase Reaction Time: For hindered systems, reactions may require stirring for 12-24 hours. Monitor progress to determine the optimal endpoint.[5]

      • Use Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times and improve yields for difficult couplings by efficiently heating the reaction mixture.[12][13]

  • Possible Cause C: Poor Solubility

    • Explanation: If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.[6]

    • Solution: Switch to a solvent with higher solvating power, such as DMF or NMP. Gentle warming can also aid dissolution.

Problem 2: Formation of Significant Byproducts

The appearance of extra spots on a TLC or peaks in an LC-MS trace indicates side reactions are occurring.

  • Possible Cause A: N-Acylurea Formation

    • Explanation: When using carbodiimides like EDC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct. This is a common failure mode.[6]

    • Solution: Always include an additive like 1-hydroxybenzotriazole (HOBt) or, more effectively, its safer and more reactive modern alternative, ethyl cyanohydroxyiminoacetate (Oxyma Pure).[5][14] These additives trap the O-acylisourea intermediate to form a more stable active ester that is less prone to rearrangement.

  • Possible Cause B: Guanidinylation of the Amine

    • Explanation: When using an excess of uronium/aminium reagents (like HATU or HBTU), the reagent itself can react with the primary or secondary amine, forming a guanidinium cap that terminates the reaction.[10][15]

    • Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the coupling reagent relative to the carboxylic acid. Pre-activating the acid before adding the amine also minimizes the amine's exposure to excess coupling reagent.[11]

  • Possible Cause C: O-Acylation of the Hydroxyl Group

    • Explanation: The hydroxyl group can compete with the amine as a nucleophile, leading to the formation of an ester byproduct.

    • Solutions:

      • Control Stoichiometry: Avoid using a large excess of the activated carboxylic acid.

      • Optimize Order of Addition: Pre-activating the acid for a short period ensures that the amine reacts with a highly reactive species immediately upon addition, favoring the faster N-acylation kinetics.

      • Protect the Alcohol: If the issue persists, protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, which is robust to coupling conditions and easily removed post-reaction.

Section 3: Recommended Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for common amidation strategies.

Protocol 1: Standard Amidation using EDC/Oxyma

This is a reliable and cost-effective method suitable for many substrates.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and Oxyma Pure (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids. Stir for 5 minutes.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 eq) and stir at 0 °C for 15-30 minutes.

  • Coupling: Add a solution of 2-azaspiro[4.5]decan-8-ol (1.1 eq) in a small amount of DMF, followed by DIPEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.[5]

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Protocol 2: High-Efficiency Amidation using HATU

This protocol is recommended for sterically hindered or electron-deficient partners.

  • Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF and stir until all solids are dissolved.

  • Pre-activation: Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 5-10 minutes. The solution may change color.

  • Coupling: Add a solution of 2-azaspiro[4.5]decan-8-ol (1.1 eq) in a small amount of DMF.

  • Reaction: Stir at room temperature for 1-12 hours. The reaction is typically much faster than with EDC. Monitor progress by LC-MS.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1.

Section 4: Data & Reagent Comparison

Table 1: Comparison of Common Coupling Reagents
ReagentStructureProsConsBest For
EDC (with Oxyma)CarbodiimideCost-effective; water-soluble byproducts for easy removal.[7]Can form N-acylurea byproducts if no additive is used; slower kinetics.[6]Routine couplings, large-scale synthesis where cost is a factor.
HATU Uronium/AminiumVery high reactivity; fast kinetics; low racemization risk.[9][15]Expensive; can cause guanidinylation of amine if used in large excess.[10]Sterically hindered substrates, difficult couplings, acid-sensitive substrates.
PyBOP PhosphoniumHigh reactivity, similar to HATU; byproducts are generally less problematic than BOP.[7]Expensive; can be less efficient than HATU for the most challenging cases.Difficult couplings, especially involving N-methyl amino acids or where avoiding uronium-related side reactions is critical.
Table 2: Recommended Reaction Conditions Summary
ParameterRecommendationRationale
Solvent DMF, NMPExcellent solubility for a wide range of substrates.[6]
Base DIPEANon-nucleophilic, prevents side reactions.[5]
Temperature 0 °C to RT (can be heated to 40-50 °C)Starting at low temperature controls exothermic activation; warming can overcome steric hindrance.
Stoichiometry Acid (1.0 eq), Amine (1.1-1.2 eq), Coupling Agent (1.1-1.2 eq), Base (2.0-3.0 eq)A slight excess of the amine drives the reaction to completion. Excess base ensures neutralization.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture which can hydrolyze active intermediates and reagents.[16]

Section 5: Visual Guides & Workflows

Diagram 1: General Amidation Workflow

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification A 1. Combine Carboxylic Acid, Coupling Reagent, & Base B 2. Pre-activation (5-15 min) A->B C 3. Add Amine (2-azaspiro[4.5]decan-8-ol) B->C D 4. Stir (1-24h) Monitor by LC-MS/TLC C->D E 5. Aqueous Workup (Acid/Base Wash) D->E F 6. Column Chromatography E->F G 7. Isolate Pure Product F->G

Caption: Standard workflow for amide coupling reactions.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckReagents Are coupling reagents and solvents fresh/anhydrous? Start->CheckReagents YesReagents YES CheckReagents->YesReagents NoReagents NO CheckReagents->NoReagents CheckConditions Is the reaction sluggish (incomplete at 24h)? YesReagents->CheckConditions ReplaceReagents Replace with fresh reagents and anhydrous solvents. NoReagents->ReplaceReagents Final Re-run Experiment ReplaceReagents->Final YesSluggish YES CheckConditions->YesSluggish NoSluggish NO CheckConditions->NoSluggish IncreasePotency Switch to stronger reagent (HATU). Increase temperature to 40-50°C. Extend reaction time. YesSluggish->IncreasePotency CheckByproducts Are there significant byproducts (N-acylurea, ester)? NoSluggish->CheckByproducts IncreasePotency->Final YesByproducts YES CheckByproducts->YesByproducts OptimizeConditions Add Oxyma (if using EDC). Use correct stoichiometry. Consider protecting -OH group. YesByproducts->OptimizeConditions NoByproducts NO OptimizeConditions->Final

Caption: A decision tree for troubleshooting low-yield amidation reactions.

References

  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. Available at: [Link]

  • Pawar, S. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Pourceau, G., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Available at: [Link]

  • BPS Bioscience. (n.d.). Peptide Chemistry Resources – Coupling & Side Reactions. Available at: [Link]

  • Vaia. (2023). Amide Reactions: Amidation, Alcohol, Formation, Techniques. Available at: [Link]

  • The MJA Lab. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Available at: [Link]

  • Rajendran, N., et al. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Publishing. Available at: [Link]

  • Subirós-Funosas, R., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • ResearchGate. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Available at: [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Gandhi, T., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature. RSC Publishing. Available at: [Link]

  • ACS Publications. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. Available at: [Link]

  • Biotage. (2023). Does reagent and reaction solvent order impact product yield and purity?. Available at: [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • Vértesy, B., et al. (2022). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]

  • PMC. (n.d.). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Available at: [Link]

  • MDPI. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Available at: [Link]

  • Reddit. (2024). Esterification/Amidation Problems. Available at: [Link]

  • ACS Publications. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. Available at: [Link]

  • PMC. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

  • PubMed. (2023). Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. Available at: [Link]

  • ChemRxiv. (n.d.). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. Available at: [Link]

  • IRIS. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

Sources

Troubleshooting

preventing side reactions during 2-azaspiro[4.5]decan-8-ol functionalization

Welcome to the technical support center for the functionalization of 2-azaspiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 2-azaspiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile spirocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you prevent common side reactions and optimize your synthetic strategies.

Introduction

2-Azaspiro[4.5]decan-8-ol and its derivatives are privileged structural motifs found in a wide range of bioactive molecules and pharmaceuticals.[1] The presence of both a secondary amine and a secondary alcohol offers two reactive sites for functionalization. However, this bifunctionality can also lead to a variety of side reactions, complicating synthesis and purification. This guide provides practical, experience-driven advice to help you anticipate and overcome these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of 2-azaspiro[4.5]decan-8-ol. Each problem is followed by probable causes and detailed solutions.

Problem 1: Low Yield of N-Functionalized Product

You are attempting to functionalize the secondary amine (e.g., acylation, alkylation) but observe a low yield of the desired product, accompanied by multiple unidentified spots on your TLC plate.

Probable Causes:

  • Competitive O-functionalization: The hydroxyl group can compete with the amine for the electrophile, leading to a mixture of N- and O-functionalized products, as well as di-substituted products.

  • Steric Hindrance: The spirocyclic nature of the molecule can create steric hindrance around the nitrogen atom, slowing down the desired reaction.

  • Over-alkylation/acylation of the Nitrogen: The initial product of N-alkylation is a secondary amine which can be more nucleophilic than the starting material and react further.[2]

Solutions:

  • Protect the Hydroxyl Group: The most effective way to prevent O-functionalization is to protect the alcohol. Common protecting groups for alcohols include silyl ethers (e.g., TMS, TBDMS) or benzyl ethers.[3][4][5] The choice of protecting group should be orthogonal to the conditions of the N-functionalization and the final deprotection step.[6]

  • Optimize Reaction Conditions for N-Selectivity:

    • Choice of Base: For N-acylation, a non-nucleophilic base like triethylamine or pyridine is often used to neutralize the acid byproduct.[2] For N-alkylation, a hindered base such as diisopropylethylamine (DIPEA) can help minimize side reactions.

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.

    • Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the more kinetically controlled product.

  • Use a More Reactive Electrophile: If steric hindrance is an issue, consider using a more reactive acylating or alkylating agent. For example, an acid chloride will be more reactive than the corresponding acid anhydride.[2]

Problem 2: Formation of an Unexpected Dimer or Polymer

During your reaction, you observe the formation of a high molecular weight species, which is insoluble in your workup solvent.

Probable Causes:

  • Intermolecular Reactions: If both the amine and alcohol are unprotected, intermolecular N-alkylation or O-alkylation can occur, where one molecule of the spirocycle reacts with another.

  • Reaction with Bifunctional Reagents: If your electrophile has two reactive sites, it can bridge two molecules of the spirocycle.

Solutions:

  • Employ High Dilution Conditions: Running the reaction at a very low concentration (e.g., <0.01 M) can favor intramolecular reactions over intermolecular reactions. This is particularly important if you are attempting a reaction that could lead to dimerization.

  • Use a Protecting Group Strategy: As mentioned previously, protecting one of the functional groups will prevent it from participating in intermolecular reactions.[6]

  • Control the Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of the monofunctional reagent to ensure that it reacts completely with the spirocycle.

Problem 3: Ring-Opening or Rearrangement of the Spirocycle

You observe the formation of products with a different scaffold, suggesting that the spirocyclic core has been compromised.

Probable Causes:

  • Harsh Acidic or Basic Conditions: Strong acids or bases can catalyze ring-opening or rearrangement reactions, especially at elevated temperatures.

  • Lewis Acid Catalysis: Some Lewis acids used to activate electrophiles can also coordinate to the heteroatoms in the spirocycle, potentially leading to undesired rearrangements.

Solutions:

  • Screen for Milder Reaction Conditions:

    • Acids: If an acid catalyst is required, consider using a milder one, such as pyridinium p-toluenesulfonate (PPTS) instead of a strong mineral acid.

    • Bases: Use organic bases like triethylamine or DIPEA instead of strong inorganic bases like sodium hydroxide or potassium carbonate.

  • Choose an Appropriate Lewis Acid: If a Lewis acid is necessary, select one that is less likely to induce rearrangements. For example, zinc or scandium-based Lewis acids are often milder than those based on aluminum or titanium.

  • Temperature Control: Maintain a low and consistent reaction temperature to minimize the energy available for undesired pathways.

Problem 4: Formation of N-Nitrosamine Impurities

During your synthesis, particularly when using reagents that may contain nitrite impurities, you detect the formation of N-nitrosamines.

Probable Causes:

  • Presence of Nitrosating Agents: Secondary amines can react with nitrosating agents, such as nitrous acid (formed from nitrite salts under acidic conditions), to form N-nitrosamines.[7][8] These impurities are a concern due to their potential carcinogenicity.[7]

  • Solvent and Reagent Contamination: Some solvents, like dimethylformamide (DMF), and reagents, like triethylamine, can be sources of secondary amines that can form nitrosamines.[7]

Solutions:

  • Source High-Purity Reagents: Use reagents and solvents from reputable suppliers that are specified to have low levels of nitrite and amine impurities.

  • Control Reaction pH: The formation of nitrosamines is often pH-dependent. Avoiding strongly acidic conditions can help to minimize their formation.

  • Introduce Scavengers: Ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) can be added to the reaction mixture to act as scavengers for nitrosating agents.

  • Analytical Monitoring: Regularly test for the presence of nitrosamine impurities using sensitive analytical techniques like LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the amine in 2-azaspiro[4.5]decan-8-ol if I want to functionalize the hydroxyl group?

A1: The choice of protecting group for the amine depends on the subsequent reaction conditions you plan to use for functionalizing the hydroxyl group. Two of the most common and versatile protecting groups for amines are:

  • Boc (tert-butyloxycarbonyl): This is a very common protecting group that is stable to a wide range of reaction conditions but is easily removed with acid (e.g., trifluoroacetic acid in DCM).[6]

  • Cbz (carboxybenzyl): This protecting group is also very stable and is typically removed by catalytic hydrogenation, which is a mild and selective method.

Q2: I am trying to perform an etherification on the hydroxyl group. What are the best conditions to use to avoid N-alkylation?

A2: To selectively perform an etherification on the hydroxyl group, you should first protect the secondary amine. A Boc group is a good choice for this. Once the amine is protected, you can proceed with the etherification. The Williamson ether synthesis is a common method. Here is a general protocol:

  • Protect the Amine: React the 2-azaspiro[4.5]decan-8-ol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent like DCM.

  • Deprotonate the Alcohol: Treat the N-Boc protected spirocycle with a strong base like sodium hydride (NaH) in an aprotic solvent like THF to form the alkoxide.

  • Add the Alkyl Halide: Add your desired alkyl halide (e.g., methyl iodide, benzyl bromide) to the reaction mixture.

  • Deprotect the Amine: Once the etherification is complete, you can remove the Boc group with an acid like TFA.

Q3: How can I confirm the regioselectivity of my functionalization?

A3: A combination of analytical techniques is essential to confirm whether you have functionalized the nitrogen or the oxygen.

  • NMR Spectroscopy:

    • ¹H NMR: Look for the disappearance of the N-H or O-H proton signal. Also, look for shifts in the signals of adjacent protons. For example, N-acylation will cause a significant downfield shift of the protons on the carbons alpha to the nitrogen.

    • ¹³C NMR: Observe the shifts in the carbon signals. The carbons adjacent to the functionalized atom will show the most significant changes.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of your product, which will tell you if you have added one or two functional groups.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H or O-H stretching bands and the appearance of new bands (e.g., a carbonyl stretch for an amide) can provide strong evidence for the success of your reaction.

Experimental Protocols

Protocol 1: Selective N-Acetylation of 2-Azaspiro[4.5]decan-8-ol

This protocol describes the protection of the hydroxyl group followed by N-acetylation.

Step 1: Protection of the Hydroxyl Group (as a TBDMS ether)

  • Dissolve 2-azaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous DCM.

  • Add imidazole (1.5 eq) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: N-Acetylation

  • Dissolve the TBDMS-protected spirocycle (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add acetyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can then be deprotected or purified as needed.

Visualization of Key Concepts

Decision Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of N-Functionalized Product check_side_products Analyze Side Products (TLC, LC-MS, NMR) start->check_side_products o_functionalization O-Functionalization Detected? check_side_products->o_functionalization Analysis Complete protect_oh Protect Hydroxyl Group (e.g., TBDMS, Bn) o_functionalization->protect_oh Yes over_alkylation Di-substitution or Polymerization? o_functionalization->over_alkylation No end Optimized Reaction protect_oh->end high_dilution Use High Dilution Conditions over_alkylation->high_dilution Yes no_reaction Starting Material Remains? over_alkylation->no_reaction No high_dilution->end increase_reactivity Increase Reactivity: - More reactive electrophile - Higher temperature - Stronger base no_reaction->increase_reactivity Yes no_reaction->end No increase_reactivity->end

Caption: Troubleshooting workflow for low yields.

Protecting Group Strategy for Selective Functionalization

protecting_group_strategy start 2-Azaspiro[4.5]decan-8-ol decision Desired Functionalization Site? start->decision n_functionalization Nitrogen decision->n_functionalization N o_functionalization Oxygen decision->o_functionalization O protect_oh Protect OH (e.g., TBDMS) n_functionalization->protect_oh protect_n Protect N (e.g., Boc) o_functionalization->protect_n react_n Functionalize N (e.g., Acylation) protect_oh->react_n deprotect_oh Deprotect OH react_n->deprotect_oh end Final Product deprotect_oh->end react_o Functionalize O (e.g., Etherification) protect_n->react_o deprotect_n Deprotect N react_o->deprotect_n deprotect_n->end

Caption: Protecting group strategy decision tree.

References

  • Chemistry LibreTexts. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • IRIS. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • PubMed. (2013, November 1). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Retrieved from [Link]

  • PMC. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • Asian Publication Corporation. (2023, March 30). Nitrosamine Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative azaspiro[4.5]decane in bioactive molecules, and work design. Retrieved from [Link]

  • PMC. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • MDPI. (2022, September 17). Functionalized 10-Membered Aza- and Oxaenediynes through the Nicholas Reaction. Retrieved from [Link]

  • The Scientist. (2023, February 1). Researchers Mapped Out Potential Impurities in Drug Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • ACS Publications. (2023, May 30). Approaches and Considerations for the Investigation and Synthesis of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). Retrieved from [Link]

  • Pharmaceutical Society of Japan. (2023, June 1). Chem. Pharm. Bull. Vol. 71 No. 6. Retrieved from [Link]

  • ChemRxiv. (2025, January 6). Moving Beyond PEG: Poly(2-oxazolines) and Poly(2-oxazines) Alter the Surface Properties of Lipid Nanoparticles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 2-Azaspiro[4.5]decan-8-ol Buchwald-Hartwig Coupling

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-azaspiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-azaspiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. The unique structure of 2-azaspiro[4.5]decan-8-ol, featuring a secondary cyclic amine and a hydroxyl group, presents specific challenges that will be addressed in detail to enhance your reaction success.

Introduction: The Challenge of a Bifunctional Substrate

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[1] However, the presence of both a nucleophilic secondary amine and a hydroxyl group in 2-azaspiro[4.5]decan-8-ol introduces a competitive side reaction: O-arylation. Furthermore, the sterically hindered nature of the spirocyclic amine requires careful selection of catalyst and ligand to achieve high yields. This guide will walk you through a logical approach to catalyst system selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving low yields of the desired N-arylated product. What are the likely causes?

Low yields can stem from several factors:

  • Catalyst Deactivation: The hydroxyl group of your substrate can coordinate to the palladium center, inhibiting its catalytic activity.

  • Competitive O-Arylation: The hydroxyl group can compete with the amine to react with the aryl halide, leading to the formation of an undesired ether byproduct.

  • Suboptimal Ligand Choice: The steric bulk and electronic properties of the phosphine ligand are critical for promoting the desired N-arylation of this hindered secondary amine.[1]

  • Incorrect Base Selection: The choice of base is crucial for efficient deprotonation of the amine without promoting side reactions or degrading the catalyst.

  • Inadequate Reaction Conditions: Temperature, solvent, and reaction time all play a significant role and may need to be optimized.

Q2: Should I protect the hydroxyl group on 2-azaspiro[4.5]decan-8-ol before the coupling reaction?

This is a key strategic decision.

  • Protecting Group Strategy: Protecting the hydroxyl group as a silyl ether (e.g., TBS, TIPS) or a benzyl ether can prevent O-arylation and catalyst inhibition.[2] This adds steps to your synthesis (protection and deprotection) but can significantly improve the yield and purity of the desired N-arylated product.

  • Protecting-Group-Free Strategy: With careful optimization of the catalyst system and reaction conditions, it is often possible to achieve selective N-arylation without a protecting group. This is a more atom-economical approach.

Q3: What are the best initial catalyst and ligand combinations to screen for this substrate?

For a sterically hindered secondary cyclic amine like 2-azaspiro[4.5]decan-8-ol, bulky, electron-rich phosphine ligands are generally the most effective. Good starting points for screening include:

  • Buchwald-type biarylphosphine ligands: RuPhos, XPhos, and BrettPhos are excellent candidates.[3] RuPhos is often a good choice for secondary amines.[3]

  • Palladium Pre-catalysts: Using a pre-catalyst, such as RuPhos Pd G3 or XPhos Pd G3, can lead to more consistent and reproducible results as they efficiently generate the active Pd(0) species.[4]

Q4: How do I minimize the formation of the O-arylated byproduct?

Minimizing O-arylation is critical for a successful reaction. Consider the following:

  • Ligand Selection: Bulky ligands can sterically hinder the approach of the hydroxyl group to the palladium center, favoring N-arylation.

  • Base Selection: Weaker bases, such as carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄), are less likely to deprotonate the alcohol, thus reducing O-arylation. However, they may require higher reaction temperatures.[4]

  • Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the amine and hydroxyl groups. Aprotic, non-polar solvents like toluene or dioxane are common choices.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conversion Inactive catalystUse a pre-catalyst (e.g., G3 or G4 palladacycles).[4] Ensure anhydrous and anaerobic conditions.
Suboptimal ligandScreen bulky biarylphosphine ligands like RuPhos, XPhos, or BrettPhos.[3]
Incorrect baseFor sensitive substrates, try weaker bases like Cs₂CO₃ or K₃PO₄, potentially at higher temperatures.[4]
Significant O-Arylation Hydroxyl group reactivityProtect the hydroxyl group (e.g., as a TBS ether).[2]
Non-selective catalyst systemUse a bulkier ligand to sterically disfavor O-arylation.
Strong baseSwitch to a weaker base (e.g., K₃PO₄).
Hydrodehalogenation of Aryl Halide Catalyst-mediated side reactionLower the reaction temperature. Optimize the ligand-to-palladium ratio.
Formation of Palladium Black Catalyst decompositionLower the reaction temperature. Ensure strict anaerobic conditions.

Experimental Protocols

Protocol 1: Protecting-Group-Free Buchwald-Hartwig Amination

This protocol provides a starting point for the direct N-arylation of 2-azaspiro[4.5]decan-8-ol.

Materials:

  • Aryl halide (1.0 mmol)

  • 2-Azaspiro[4.5]decan-8-ol (1.2 mmol)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the aryl halide, 2-azaspiro[4.5]decan-8-ol, RuPhos Pd G3, and K₃PO₄ to the reaction vial.

  • Add the anhydrous, degassed toluene.

  • Seal the vial with a PTFE-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Protected Hydroxyl Group

This protocol involves the protection of the hydroxyl group prior to the coupling reaction.

Step 2a: Protection of 2-Azaspiro[4.5]decan-8-ol with a TBS group

  • Dissolve 2-azaspiro[4.5]decan-8-ol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL).

  • Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the silyl-protected amine by flash column chromatography.

Step 2b: Buchwald-Hartwig Amination

  • Follow the procedure in Protocol 1, using the TBS-protected 2-azaspiro[4.5]decan-8-ol as the amine coupling partner. A stronger base like sodium tert-butoxide (NaOtBu) can often be used with the protected substrate.

Visualizing the Process

Reaction Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide, 2-Azaspiro[4.5]decan-8-ol, Pd Pre-catalyst, Ligand, Base Setup Combine Reagents Under Inert Atmosphere Reagents->Setup Solvent Anhydrous, Degassed Solvent (e.g., Toluene) Solvent->Setup Heating Heat Reaction Mixture (e.g., 80-110 °C) Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for Buchwald-Hartwig amination.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Side Products Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Side_Products Significant Side Products Check_Conversion->Side_Products Yes Optimize_Catalyst Optimize Catalyst/ Ligand/Base Low_Conversion->Optimize_Catalyst Yes Optimize_Conditions Increase Temperature/ Time Low_Conversion->Optimize_Conditions No Check_O_Arylation Is O-Arylation Observed? Side_Products->Check_O_Arylation Success Success Optimize_Catalyst->Success Optimize_Conditions->Success Protect_OH Protect Hydroxyl Group Check_O_Arylation->Protect_OH Yes Change_Base Switch to Weaker Base Check_O_Arylation->Change_Base Yes, try first Check_Hydrodehalogenation Is Hydrodehalogenation Observed? Check_O_Arylation->Check_Hydrodehalogenation No Protect_OH->Success Change_Base->Success Lower_Temp Lower Reaction Temperature Check_Hydrodehalogenation->Lower_Temp Yes Lower_Temp->Success

Caption: A decision tree for troubleshooting common issues.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Stereochemical Impurities in 2-Azaspiro[4.5]decan-8-ol

Welcome to the technical support center for resolving stereochemical impurities in 2-azaspiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving stereochemical impurities in 2-azaspiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this valuable spirocyclic scaffold.

The 2-azaspiro[4.5]decane core is a significant structural motif in medicinal chemistry, appearing in various biologically active compounds.[1] Achieving high stereochemical purity is often paramount to ensuring the desired pharmacological activity and safety profile of the final drug candidate. This guide will address specific issues in a question-and-answer format, providing not just protocols but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the potential stereoisomers of 2-azaspiro[4.5]decan-8-ol I should be aware of?

A1: 2-Azaspiro[4.5]decan-8-ol possesses two stereocenters: the spiro carbon (C5) and the carbon bearing the hydroxyl group (C8). This gives rise to a possibility of four stereoisomers: (5R, 8R), (5S, 8S), (5R, 8S), and (5S, 8R). These exist as two pairs of enantiomers. The (5R, 8R) and (5S, 8S) are enantiomers of each other, as are the (5R, 8S) and (5S, 8R) isomers. The relationship between any other pairing is diastereomeric.

It is crucial to understand the relationships between these isomers as their physical properties differ. Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatography. Diastereomers, however, have different physical properties and can often be separated by techniques like silica gel chromatography.

Q2: My initial synthesis has produced a mixture of all four stereoisomers. What is the most efficient strategy to isolate a single, desired enantiomer?

A2: An efficient strategy involves a two-stage approach: first, separate the diastereomeric pairs, and then resolve the desired enantiomeric pair.

Stage 1: Diastereomer Separation

Since diastereomers have different physical properties, they can often be separated using standard chromatographic techniques.

  • Recommendation: Flash column chromatography on silica gel is typically the first method to attempt. A gradient elution system, for example, with dichloromethane/methanol or ethyl acetate/hexanes, can be effective. The separation is based on differences in polarity and how the diastereomers interact with the stationary phase.

Stage 2: Enantiomer Resolution

Once you have isolated a single pair of enantiomers (a racemic mixture), you have several options for resolution:

  • Diastereomeric Salt Crystallization: This is a classical and often cost-effective method for resolving amines on a larger scale.[2][3][4] It involves reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts.[2][5] These salts have different solubilities, allowing for their separation by fractional crystallization.[2][5]

  • Chiral Preparative Chromatography (HPLC or SFC): For smaller quantities or when crystallization is challenging, chiral chromatography is a powerful tool.[4][6] Supercritical Fluid Chromatography (SFC) is often preferred for its speed, efficiency, and reduced solvent consumption, making it a "greener" alternative.[6][7]

The choice between these methods depends on the scale of your synthesis, available equipment, and the specific properties of your compound.

Q3: I am struggling to achieve good separation of the diastereomeric salts during crystallization. What parameters can I optimize?

A3: Diastereomeric salt resolution can be highly dependent on experimental conditions. Here are key parameters to optimize:

  • Choice of Resolving Agent: The interaction between your amine and the chiral acid is crucial. Commonly used resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[2][5] It is often necessary to screen several resolving agents to find one that forms well-defined, crystalline salts with a significant solubility difference.

  • Solvent System: The choice of solvent is critical.[4] You need a solvent in which one diastereomeric salt is sparingly soluble while the other remains in solution. Screening a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water) is recommended.

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can significantly impact the yield and enantiomeric excess.[5] While a 1:1 ratio is a common starting point, ratios of 0.5:1 or greater than 1.5:1 may sometimes provide better results.[5]

  • Temperature and Cooling Rate: The crystallization temperature and the rate of cooling affect crystal growth and purity. Slow cooling generally promotes the formation of larger, more pure crystals.

Troubleshooting Table: Diastereomeric Salt Crystallization

IssuePotential CauseSuggested Solution
No crystals formSalts are too soluble in the chosen solvent.Try a less polar solvent or a solvent mixture. Concentrate the solution.
Oily precipitate formsSalts are "oiling out" instead of crystallizing.Use a more dilute solution, a different solvent, or cool the solution more slowly.
Poor diastereomeric excessInsufficient solubility difference between the salts.Screen different resolving agents and solvents. Try recrystallizing the obtained solid.
Low yieldThe desired salt has some solubility in the mother liquor.Cool the crystallization mixture for a longer period. Concentrate the mother liquor to attempt a second crop of crystals.
Q4: I have opted for chiral chromatography. How do I select the right chiral stationary phase (CSP) and mobile phase for 2-azaspiro[4.5]decan-8-ol?

A4: The selection of the CSP and mobile phase is key to a successful chiral separation.

  • Chiral Stationary Phases (CSPs): For amine compounds like 2-azaspiro[4.5]decan-8-ol, polysaccharide-based CSPs (e.g., those with amylose or cellulose derivatives like Chiralpak® AD, AS, IA, IB, IC) are often a good starting point.[8] Crown ether-based CSPs can also be highly effective for the separation of primary amines.[9]

  • Mobile Phase Selection:

    • For SFC: A common mobile phase is supercritical CO2 with a co-solvent, typically an alcohol like methanol, ethanol, or isopropanol.[8] The addition of a basic additive (e.g., isopropylamine, diethylamine) or an acidic additive is often necessary to improve peak shape and resolution for basic compounds.[8][10]

    • For HPLC: Normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol) are commonly used with polysaccharide-based CSPs.

A systematic screening approach is the most effective way to identify the optimal conditions.[8]

Experimental Workflow: Chiral Method Development

ChiralMethodDevelopment Racemic_Mixture Racemic 2-azaspiro[4.5]decan-8-ol Screen_CSPs Screen Multiple CSPs (e.g., Polysaccharide-based, Crown ether-based) Racemic_Mixture->Screen_CSPs Screen_Mobile_Phases Screen Mobile Phases (e.g., SFC with alcohol co-solvents, HPLC with normal or polar organic phases) Screen_CSPs->Screen_Mobile_Phases Select best CSPs Optimize_Conditions Optimize Conditions (e.g., Co-solvent percentage, Additives, Temperature, Flow rate) Screen_Mobile_Phases->Optimize_Conditions Identify promising conditions Preparative_Separation Preparative Scale Separation Optimize_Conditions->Preparative_Separation Finalized method Pure_Enantiomers Isolated Pure Enantiomers Preparative_Separation->Pure_Enantiomers

Caption: Chiral method development workflow.

Q5: How can I confirm the absolute configuration of my separated enantiomers?

A5: Determining the absolute stereochemistry is a critical final step.

  • Single-Crystal X-ray Crystallography: This is the "gold standard" and most unambiguous method for determining the absolute configuration of a molecule.[11] It requires growing a suitable single crystal of your compound or a derivative. The phenomenon of anomalous dispersion is used to definitively assign the R/S configuration.[11][12]

  • NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): If obtaining a single crystal is not possible, NMR can be a powerful alternative. By reacting your enantiomerically pure alcohol with a chiral derivatizing agent (e.g., Mosher's acid), you form diastereomers. The chemical shifts of the protons near the stereocenter will differ in a predictable way, allowing you to deduce the absolute configuration.[13]

  • Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectrum to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-isomer), the absolute configuration can be determined.

Protocols

Protocol 1: Diastereomeric Salt Resolution of 2-Azaspiro[4.5]decan-8-ol

This protocol provides a general guideline for screening resolving agents and crystallization conditions.

Materials:

  • Racemic 2-azaspiro[4.5]decan-8-ol

  • Chiral resolving acid (e.g., (+)-tartaric acid, (-)-O,O'-dibenzoyl-L-tartaric acid, (1S)-(+)-10-camphorsulfonic acid)

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone)

  • Base for liberation of the free amine (e.g., 1M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Salt Formation: In separate vials, dissolve a small amount of the racemic amine (e.g., 100 mg) in a minimal amount of a warm screening solvent. In another set of vials, dissolve an equimolar amount of the chiral resolving acid in the same warm solvent.

  • Mixing and Crystallization: Add the acid solution to the amine solution and stir. Allow the mixture to cool slowly to room temperature. If no crystals form, try cooling in an ice bath or scratching the inside of the vial. Observe for crystal formation.

  • Isolation: If crystals form, collect them by vacuum filtration and wash with a small amount of the cold solvent.

  • Analysis: Analyze the enantiomeric excess (ee) of the crystalline material and the mother liquor using chiral HPLC or SFC to determine the efficiency of the resolution.

  • Liberation of the Free Amine: Suspend the resolved diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is basic. Extract the free amine with an organic solvent. Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the enantiomerically enriched amine.[3]

Protocol 2: Analytical Chiral SFC Method Screening

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a photodiode array (PDA) detector.

  • Chiral columns (e.g., Chiralpak IA, IB, IC, AD, AS)

Mobile Phase:

  • CO2 as the main mobile phase.

  • Co-solvents: Methanol, Ethanol, Isopropanol.

  • Additives: 0.1% Isopropylamine (for basic compounds).

Procedure:

  • Sample Preparation: Prepare a solution of the racemic 2-azaspiro[4.5]decan-8-ol in the initial mobile phase co-solvent (e.g., 1 mg/mL in methanol).

  • Screening: For each column, run a generic gradient method (e.g., 5% to 50% co-solvent over 5-10 minutes).

  • Evaluation: Evaluate the chromatograms for any separation of the enantiomers.

  • Optimization: For any promising separations, optimize the method by switching to isocratic conditions, adjusting the co-solvent percentage, and trying different co-solvents to maximize resolution.

References

  • BenchChem. (n.d.). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • Livingston, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
  • SpiroChem. (n.d.). Impurity Synthesis And Identification.
  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio.
  • Welch, C. J., et al. (2005). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1070(1-2), 163-170.
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Chromedia. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry.
  • Separation Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Zhang, L., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Chromatography & Separation Techniques, 7(4).
  • BenchChem. (n.d.). A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Alternatives.
  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Illinois Chemistry.
  • MIT Department of Chemistry. (n.d.). Absolute Configuration.
  • Mokhtar, M., et al. (n.d.). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. PubMed.

Sources

Optimization

overcoming steric hindrance in 2-azaspiro[4.5]decan-8-ol substitutions

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. As a Senior Application Scientist, I frequently consult on the synthetic bottlenecks associated with the 2-azaspiro[4.5]decane system.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. As a Senior Application Scientist, I frequently consult on the synthetic bottlenecks associated with the 2-azaspiro[4.5]decane system.

While this scaffold is highly prized in modern drug discovery for its ability to increase the sp3-hybridized carbon fraction—thereby improving solubility, metabolic stability, and target binding affinity[1]—functionalizing the 8-hydroxyl group is notoriously difficult. The spiro-fused pyrrolidine ring at C5 locks the cyclohexane moiety into a rigid chair conformation[2], creating severe 1,3-diaxial steric hindrance that blocks standard substitution trajectories[3].

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you bypass these steric barriers.

Diagnostic Workflow: 8-Position Substitution Strategies

G Start 2-azaspiro[4.5]decan-8-ol Substitution Strategy Goal What is the desired outcome? Start->Goal Retain O-Alkylation (Retention) Goal->Retain Etherification Invert C-N / C-C Bond (Inversion/SN2) Goal->Invert Nucleophilic Attack Ketone Bypass SN2 (Oxidation to Ketone) Goal->Ketone Severe Steric Clash OAlk Standard Williamson Ether Synthesis (NaH, R-X) Retain->OAlk Protect N2 first Mitsunobu Modified Mitsunobu (DIAD, PBu3, Heat) Invert->Mitsunobu Mild Conditions Triflate 1. Tf2O, Pyridine 2. NaN3 or Amine Invert->Triflate Poor Nucleophile RedAm Reductive Amination (Amine, NaBH(OAc)3) Ketone->RedAm C-N Bond Grignard Nucleophilic Addition (R-MgBr) Ketone->Grignard C-C Bond

Caption: Workflow for .

Troubleshooting Guides & FAQs

Q1: Why does direct SN2 displacement (e.g., mesylation followed by amine attack) at the 8-hydroxyl group yield <20% product? A1: The cyclohexane ring of the 2-azaspiro[4.5]decane system strongly favors a chair conformation where the 8-OH group is equatorial, minimizing 1,3-diaxial clashes[3]. For an SN2 reaction to occur, the incoming nucleophile must attack from the axial face (anti-periplanar to the equatorial leaving group). This axial trajectory is heavily shielded by the axial protons of the cyclohexane ring and the bulky spiro-fused pyrrolidine moiety at C5. The steric repulsion drastically increases the activation energy ( Ea​ ) of the transition state, allowing elimination (E2) side reactions to outcompete substitution. Solution: Bypass the SN2 pathway entirely by oxidizing the 8-ol to a ketone, followed by reductive amination[4].

Q2: I need to invert the stereochemistry at C8 using a Mitsunobu reaction, but I am only recovering starting material. How can I drive this reaction? A2: Standard Mitsunobu conditions (PPh3, DEAD/DIAD, room temperature) frequently fail for sterically encumbered secondary alcohols. The formation of the bulky alkoxyphosphonium intermediate is thermodynamically unfavorable due to the spirocyclic bulk. Solution: Switch to a more nucleophilic, less sterically demanding phosphine like tri-n-butylphosphine (PBu3), and use a highly reactive azodicarboxylate such as ADDP (1,1'-(Azodicarbonyl)dipiperidine). If the reaction still stalls, convert the alcohol to a highly reactive triflate and displace it with your nucleophile in a polar aprotic solvent at elevated temperatures.

Q3: How do I prevent N-alkylation when trying to functionalize the 8-hydroxyl group? A3: The secondary amine at the 2-position (pyrrolidine ring) is significantly more nucleophilic than the secondary alcohol at the 8-position. Solution: You must employ an orthogonal protecting group strategy. Protect the 2-position nitrogen with a Boc (tert-butyloxycarbonyl) group using Boc2O and Triethylamine (TEA) in THF/MeOH before attempting any O-functionalization[5].

Quantitative Data: Strategy Comparison

Substitution StrategyReagents / ConditionsSteric ToleranceTypical Yield (%)Stereochemical Outcome
Direct SN2 (Mesylate) MsCl, Et3N; then Nu⁻Low10–20%Inversion
Modified Mitsunobu PBu3, ADDP, Nu-HModerate40–60%Inversion
Triflate Displacement Tf2O, Pyridine; then NaN3High65–85%Inversion
Oxidation + RedAm DMP; then Amine, NaBH(OAc)3Very High80–95%Racemic / Diastereomeric

Self-Validating Experimental Protocols

Protocol A: The "Bypass" Strategy (Oxidation & Reductive Amination)

Causality: By oxidizing the sp3-hybridized C8 alcohol to an sp2-hybridized ketone, the geometry transitions from tetrahedral to trigonal planar. This flattens the local topography of the cyclohexane ring, completely eliminating the 1,3-diaxial steric clashes that block the axial attack trajectory[4]. Subsequent reductive amination allows the nucleophile to attack the unhindered pi-system.

Step 1: Oxidation to 2-azaspiro[4.5]decan-8-one

  • Dissolve N-Boc-2-azaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin Periodinane (DMP, 1.5 eq) at 0 °C, then warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (50% EtOAc/Hexanes). The reaction is complete when the starting material spot (Rf ~0.2) disappears and a new, less polar spot (Rf ~0.5) emerges. Treat the TLC plate with a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; the new spot will immediately turn bright yellow/orange, confirming the formation of the ketone.

Step 2: Reductive Amination

  • Dissolve the resulting ketone (1.0 eq) and desired amine (1.2 eq) in DCE. Add glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Stir for 2 hours, then add NaBH(OAc)3 (1.5 eq) and stir overnight.

  • Self-Validation Checkpoint: The intermediate imine can often be observed by LC-MS (M+H of the Schiff base). Upon addition of the reducing agent, the mass will shift by +2 Da, confirming successful reduction to the substituted amine.

Protocol B: Triflate Activation and Azide Displacement

Causality: The trifluoromethanesulfonate (triflate) is an exceptionally strong leaving group due to the extreme electron-withdrawing nature of the CF3 group. This stabilizes the leaving anion through inductive effects and resonance, lowering the activation energy of the transition state enough to compensate for the steric penalty of the axial attack.

Step 1: Triflation

  • Dissolve N-Boc-2-azaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous DCM and add Pyridine (3.0 eq). Cool strictly to -78 °C.

  • Dropwise add Triflic Anhydride (Tf2O, 1.5 eq).

  • Self-Validation Checkpoint: Triflate formation is rapid. A micro-workup (quench 10 µL in NaHCO3/DCM) analyzed by TLC should show complete consumption of the alcohol. Do not isolate the triflate via column chromatography as it is highly prone to degradation; proceed immediately to Step 2 after a rapid aqueous wash.

Step 2: SN2 Displacement

  • Dissolve the crude triflate in anhydrous DMF. Add NaN3 (3.0 eq) and heat to 60 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor by IR spectroscopy (ATR-FTIR on a crude aliquot). The appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ confirms successful displacement of the triflate.

References

  • Title : Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source : tandfonline.com URL : 1

  • Title : Synthesis, Spectral Studies and in vitro Antibacterial Evaluation of Triaza and Dioxa Aza Spiro Derivatives Source : asianpubs.org URL : 2

  • Title : Buy 2-Methyl-2-azaspiro[4.5]decan-8-ol (EVT-15665909) Source : evitachem.com URL : 4

  • Title : 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1 Source : benchchem.com URL : 3

  • Title : WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1 Source : google.com/patents URL : 5

Sources

Troubleshooting

optimizing extraction protocols for 2-azaspiro[4.5]decan-8-ol from aqueous media

Welcome to the dedicated support center for optimizing the extraction of 2-azaspiro[4.5]decan-8-ol from aqueous media. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for optimizing the extraction of 2-azaspiro[4.5]decan-8-ol from aqueous media. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your method development.

Understanding Your Analyte: Physicochemical Properties of 2-Azaspiro[4.5]decan-8-ol

Effective extraction begins with a fundamental understanding of the target molecule's properties. 2-Azaspiro[4.5]decan-8-ol is a spirocyclic secondary amine with a hydroxyl group. These features dictate its behavior in different solvent and pH environments. While specific experimental data for this exact molecule is not extensively published, we can infer its properties based on its structural motifs—a piperidine-like secondary amine and a cyclohexanol moiety.

PropertyEstimated Value / CharacteristicImplication for Extraction
Molecular Formula C₉H₁₇NO---
Molar Mass ~155.24 g/mol ---
pKa (Conjugate Acid) ~10.5 - 11.5The secondary amine is basic. At pH < 9, it will be predominantly protonated (cationic, water-soluble). At pH > 12.5, it will be in its neutral, free base form (organic-soluble).
logP (Octanol-Water) Low to ModerateThe presence of both a polar alcohol group and a basic amine in a relatively small carbon framework suggests moderate lipophilicity. Its solubility will be highly pH-dependent.
Solubility High in acidic aqueous solutions; Moderate in non-polar organic solvents.pH adjustment is critical for moving the analyte between aqueous and organic phases.
Structural Class Secondary Amine, Spirocyclic CompoundProne to chelation and strong interactions on silica surfaces. Can act as a surfactant, potentially leading to emulsions.

Method Selection: Liquid-Liquid vs. Solid-Phase Extraction

Choosing the right extraction technique is the first critical decision. This choice depends on your sample matrix, desired purity, sample volume, and throughput needs.

MethodSelection start Start: Aqueous Sample Containing 2-Azaspiro[4.5]decan-8-ol matrix_complexity What is the sample matrix complexity? start->matrix_complexity throughput Is high throughput required? matrix_complexity->throughput Simple (e.g., reaction mixture) spe Solid-Phase Extraction (SPE) matrix_complexity->spe Complex (e.g., plasma, tissue homogenate) lle Liquid-Liquid Extraction (LLE) throughput->lle No throughput->spe Yes purity Is high final purity essential? purity->lle No (further cleanup may be needed) purity->spe Yes lle->purity

Caption: Decision tree for selecting an extraction method.

Frequently Asked Questions (FAQs)

Q1: What is the single most important parameter for extracting this amine? A: pH. The pH of your aqueous sample dictates the charge state of the 2-azaspiro[4.5]decan-8-ol. To extract it into an organic solvent (LLE) or retain it on a reversed-phase sorbent (SPE), you must be at a pH at least 2 units above the pKa of the amine's conjugate acid (i.e., pH > 12.5) to ensure it is in its neutral, free base form.[1] Conversely, to capture it on a cation-exchange sorbent, the pH should be at least 2 units below its pKa (i.e., pH < 8.5) to ensure it is fully protonated (cationic).[1]

Q2: I'm getting a stable emulsion during my Liquid-Liquid Extraction (LLE). What's the quickest way to resolve it? A: The quickest method is often "salting out". Add a small amount of saturated sodium chloride (brine) solution or solid NaCl to the separatory funnel. This increases the ionic strength of the aqueous phase, reducing the mutual solubility of the organic solvent and forcing the separation of the layers.[1]

Q3: Which Solid-Phase Extraction (SPE) mechanism is best for this compound? A: Strong Cation Exchange (SCX) SPE is highly recommended. This technique leverages the basicity of the secondary amine for a very selective extraction. You load the sample at a low pH where the amine is positively charged, wash away neutral and acidic interferences, and then elute the pure compound by using a high pH or a high salt concentration buffer to neutralize the amine and disrupt the ionic interaction.[2][3]

Q4: My recovery is consistently low. What should I check first? A: First, verify the pH of your aqueous sample before and during extraction. Amines can form carbonate salts with atmospheric CO₂, which can lower the pH of your sample and make the amine more water-soluble than expected.[4] Second, ensure your mixing during LLE is adequate but not overly aggressive (which can cause emulsions). For SPE, ensure your sorbent bed has not dried out between conditioning and loading steps.[5]

Troubleshooting Guide: In-Depth Problem Solving

Problem 1: Low Analyte Recovery in Liquid-Liquid Extraction (LLE)

Q: I've performed an LLE after basifying my aqueous sample, but my yield in the organic phase is very low. What are the potential causes and solutions?

A: This is a common issue stemming from several factors related to pH, solvent choice, or technique. Let's break down the causes and solutions systematically.

  • Cause A: Incorrect or Unstable pH

    • The Science: For LLE, the amine must be in its neutral "free base" form to partition into the organic solvent. If the pH is not sufficiently high (at least 2 units above the pKa), a significant portion of your compound will remain in its protonated, water-soluble salt form.[1]

    • Troubleshooting Steps:

      • Verify pH: Use a calibrated pH meter, not pH paper, to check the aqueous phase pH. Ensure it is ≥ 12.5.

      • Use a Stronger Base: Instead of weaker bases like sodium bicarbonate, use 1 M to 5 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure the pH is robustly maintained.

      • Re-extract: After your initial extraction, re-check the pH of the aqueous phase. If it has dropped, add more base and perform another extraction. The combined organic layers will contain your compound.

  • Cause B: Inappropriate Solvent Choice

    • The Science: The ideal solvent should be immiscible with water, have a high affinity for your analyte, and be easy to remove post-extraction. While the amine is now neutral, the hydroxyl group still imparts polarity.

    • Troubleshooting Steps:

      • Increase Solvent Polarity: If you are using a very non-polar solvent like hexane or diethyl ether, you may not be efficiently extracting the molecule due to the polar -OH group.

      • Solvent Screening: Test a range of solvents. Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol often provides a good balance of polarity for extracting polar amines. Ethyl acetate is also a common choice, but be aware that it can be partially soluble in water.[6]

      • Perform Multiple Extractions: It is always more efficient to perform three extractions with a smaller volume of solvent than one extraction with a large volume.

  • Cause C: Analyte Adsorption or Degradation

    • The Science: Amines can be susceptible to oxidation, especially at high pH. Additionally, they can adsorb to glass surfaces or onto any particulate matter in the sample.

    • Troubleshooting Steps:

      • Work Quickly: Do not let the basified solution sit for extended periods before extraction.

      • Filter Sample: If your aqueous sample is cloudy or contains solids, filter it through celite or a syringe filter before extraction to remove particulates to which your analyte could adsorb.

      • Check Stability: To confirm stability, run a small-scale control experiment where you know the starting concentration and measure it after subjecting it to the final extraction conditions for the same duration.

Problem 2: Persistent Emulsion Formation during LLE

Q: I cannot get my aqueous and organic layers to separate after shaking. How can I break this emulsion and prevent it in the future?

A: Emulsions are colloidal dispersions of one immiscible liquid within another and are a frequent problem when extracting amines, which can act as surfactants.[1]

  • Immediate Solutions to Break an Emulsion:

    • Salting Out: As mentioned in the FAQs, add saturated brine. This is often the most effective method.

    • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes. The increased force will help coalesce the dispersed droplets.[7]

    • Filtration: Pass the entire mixture through a pad of celite or glass wool in a filter funnel. This can physically disrupt the emulsion.

    • Add a Different Solvent: Adding a small amount of a different solvent, like methanol (if using DCM or ethyl acetate), can alter the interfacial tension and break the emulsion. Be aware this may change the partitioning of your analyte.

  • Preventative Measures for Future Extractions:

    • Gentle Mixing: Do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times. This increases the surface area for extraction without the high shear force that creates emulsions.

    • Phase Ratio: Avoid using nearly equal volumes of the aqueous and organic phases. A ratio of 1:2 or 2:1 is often less prone to emulsion formation.

Problem 3: Low Analyte Recovery in Solid-Phase Extraction (SPE)

Q: I am using a C18 reversed-phase SPE cartridge, but my analyte is breaking through during sample loading. What's wrong?

A: This is a classic case of using the wrong SPE mechanism for a highly basic compound.

  • The Science: On a reversed-phase (e.g., C18) sorbent, retention is based on hydrophobic interactions.[5] For an ionizable compound like your amine, retention is only effective when it is in its neutral, uncharged state (high pH). However, at a high pH, you risk deactivating the silica-based sorbent surface. More importantly, even in its neutral form, 2-azaspiro[4.5]decan-8-ol may be too polar to be strongly retained on C18, especially from a purely aqueous sample.[8][9]

  • The Correct Approach: Ion Exchange SPE

    • Mechanism: Use a Strong Cation Exchange (SCX) sorbent. The stationary phase has a fixed negative charge (e.g., -SO₃⁻).

    • Workflow Logic:

      • Condition: Activate the sorbent with methanol, then equilibrate with a low pH buffer (e.g., 0.1% formic acid in water, pH ~2.7).

      • Load: Adjust your sample pH to be < 8.5 to ensure the amine is fully protonated (R₃NH⁺). Load the sample onto the cartridge. The positive analyte will bind ionically to the negative sorbent.

      • Wash: Wash with the low pH buffer to remove matrix components. Then, wash with an organic solvent like methanol to remove non-polar, non-basic interferences. Your analyte will remain bound.

      • Elute: Disrupt the ionic bond to release your analyte. This is typically done with a small volume of a basic solution, such as 5% ammonium hydroxide in methanol. The high pH neutralizes the amine, breaking the ionic bond and eluting it in a clean, concentrated organic solution.[2][10]

SPE_Troubleshooting start Low Recovery in SPE check_mechanism What is the SPE Mechanism? start->check_mechanism rp Reversed-Phase (C18) check_mechanism->rp iex Ion-Exchange (SCX) check_mechanism->iex check_ph Is sample pH correct for the mechanism? check_elution Is the elution solvent strong enough? check_ph->check_elution Yes solution_iex_ph Problem: Analyte is not charged during loading. Solution: Adjust sample pH to 2 units below pKa. check_ph->solution_iex_ph No solution_iex_elution Problem: Ionic bond not broken. Solution: Use a basic elution solvent (e.g., 5% NH4OH in MeOH). check_elution->solution_iex_elution No solution_rp Problem: Analyte too polar and/or charged. Solution: Switch to Ion-Exchange (SCX) SPE. rp->solution_rp iex->check_ph

Caption: Troubleshooting workflow for low SPE recovery.

Optimized Starting Protocols

These protocols are designed as robust starting points. You should always validate the method with your specific sample matrix and instrumentation.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 10 mL of your aqueous sample in a 50 mL centrifuge tube, add 1 M NaOH dropwise while vortexing until the pH is stable at ≥ 12.5 (verify with a calibrated pH meter).

  • First Extraction: Add 10 mL of dichloromethane. Cap the tube and invert gently 15-20 times for 2 minutes. Do not shake vigorously.

  • Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to ensure a sharp interface.

  • Collection: Using a glass pipette, carefully transfer the bottom organic layer (DCM) to a clean collection flask.

  • Repeat: Repeat steps 2-4 two more times, combining all organic extracts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the extracted 2-azaspiro[4.5]decan-8-ol.

Protocol 2: Optimized Solid-Phase Extraction (SPE) - Strong Cation Exchange
  • Cartridge: Select a Strong Cation Exchange (SCX) SPE cartridge (e.g., 100 mg bed mass).

  • Condition: Pass 3 mL of methanol through the cartridge, followed by 3 mL of water adjusted to pH 3.0 with formic acid. Do not allow the sorbent to go dry.

  • Sample Preparation: Adjust the pH of your aqueous sample to ~3.0 with formic acid.

  • Load: Load the prepared sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). Collect the flow-through to test for breakthrough if desired.

  • Wash 1 (Aqueous): Pass 3 mL of water (pH 3.0) through the cartridge to remove polar, non-retained impurities.

  • Wash 2 (Organic): Pass 3 mL of methanol through the cartridge to remove retained non-polar and weakly basic impurities.

  • Elution: Elute the analyte by passing 2 x 1.5 mL aliquots of 5% (v/v) ammonium hydroxide in methanol. Collect the eluate in a clean tube.

  • Concentration: Evaporate the basic methanolic eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a suitable solvent for your downstream analysis.

References

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 13). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Retrieved from [Link]

  • WIPO Patentscope. (1995). WO/1995/032968 PROCESS FOR EXTRACTING ALKALOIDS, IN PARTICULAR LUPANIN, FROM ALKALOID-CONTAINING PLANTS. Retrieved from [Link]

  • ACS Publications. (2010, May 11). Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. Retrieved from [Link]

  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

  • ResearchGate. (2025, December 18). New extraction technique for alkaloids. Retrieved from [Link]

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • ResearchGate. (2015, April 9). Hi, Can anyone help me to isolate my compound from aqueous solution?. Retrieved from [Link]

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide: 2-Azaspiro[4.5]decan-8-ol vs. Traditional Piperidine Bioisosteres in Modern Drug Design

The strategic replacement of molecular fragments with bioisosteres is a foundational tactic in medicinal chemistry, employed to refine pharmacological and pharmacokinetic profiles.[1] The piperidine ring is one of the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic replacement of molecular fragments with bioisosteres is a foundational tactic in medicinal chemistry, employed to refine pharmacological and pharmacokinetic profiles.[1] The piperidine ring is one of the most ubiquitous scaffolds in pharmaceuticals, valued for its synthetic tractability and ability to present substituents in defined three-dimensional vectors.[2] However, the drive to "escape from flatland"—moving away from planar, aromatic structures toward molecules with greater three-dimensionality (Fsp3 character)—has spurred intense interest in novel bioisosteres that can overcome the limitations of traditional scaffolds.[3][4][5]

This guide provides a comparative analysis of 2-azaspiro[4.5]decan-8-ol, a spirocyclic scaffold, against classical piperidine bioisosteres. We will explore how the introduction of a spirocenter fundamentally alters molecular shape, physicochemical properties, and, ultimately, biological activity, offering a compelling strategy for lead optimization and the generation of novel intellectual property.

The Piperidine Problem: Conformational Ambiguity and Metabolic Liability

The utility of the piperidine scaffold is undeniable. However, its conformational flexibility can be a double-edged sword. The piperidine ring predominantly exists in a chair conformation, rapidly interconverting between two forms.[6][7] Substituents can occupy axial or equatorial positions, and the energetic barrier for this interconversion is low. This flexibility can lead to a lack of pre-organization for optimal receptor binding, potentially incurring an entropic penalty upon target engagement.

Furthermore, certain substitution patterns on piperidine rings can create metabolic "hotspots," particularly at positions alpha to the nitrogen or at unsubstituted carbons, leading to rapid clearance and poor pharmacokinetic profiles.[8] While classical bioisosteric replacements (e.g., replacing a carbon with a heteroatom to form a morpholine or thiomorpholine) can modulate properties like solubility, they often do not address the fundamental issues of conformational rigidity and metabolic stability.[1]

The Spirocyclic Solution: Introducing 2-Azaspiro[4.5]decan-8-ol

Spirocyclic systems, where two rings share a single atom, offer a robust solution to these challenges.[3][5] The fusion of two rings through a spirocenter enforces a rigid, three-dimensional geometry that is distinct from simple monocyclic or fused bicyclic systems.[9] The 2-azaspiro[4.5]decan-8-ol scaffold is an exemplary case, effectively acting as a rigidified and more three-dimensional bioisostere of a 4-hydroxypiperidine motif.

G cluster_0 Traditional Piperidine Scaffold cluster_1 Spirocyclic Bioisostere Piperidine 4-Hydroxypiperidine (Flexible Chair Conformation) Properties_Pip Properties: - Conformational Flexibility - Potential Metabolic Hotspots - Planar Character Piperidine->Properties_Pip Spirocycle 2-Azaspiro[4.5]decan-8-ol (Rigid 3D Conformation) Piperidine->Spirocycle Bioisosteric Replacement Properties_Spiro Advantages: + Increased Fsp3/3D Character + Conformational Rigidity + Novel Exit Vectors + Improved Physicochemical Properties + Novel IP Space Spirocycle->Properties_Spiro

Bioisosteric replacement of a flexible piperidine with a rigid spirocycle.

This structural rigidity can pre-organize substituents into optimal orientations for target binding, potentially enhancing potency and selectivity.[9] The spirocyclic core also introduces novel exit vectors for further chemical modification, allowing for exploration of previously inaccessible chemical space.

Comparative Physicochemical Properties

The introduction of a spirocyclic core significantly impacts key physicochemical properties relevant to drug development. Shifting from planar structures to those with a higher fraction of saturated carbons (Fsp3) generally correlates with improved solubility and better pharmacokinetic profiles.[9]

Table 1: Calculated Physicochemical Properties Comparison

PropertyRepresentative 4-HydroxypiperidineRepresentative 2-Azaspiro[4.5]decan-8-olRationale for Change
cLogP ~1.3~1.1Increased saturation and polarity from the additional ring system generally decreases lipophilicity.
Topological Polar Surface Area (TPSA) 32.7 Ų32.7 ŲTPSA is conserved as the key polar functional groups (amine and alcohol) are retained.
pKa (Basic) ~9.5 - 10.5~9.0 - 10.0The basicity of the nitrogen is generally maintained, though it can be subtly influenced by the rigid bicyclic structure.
Fraction of sp3 Carbons (Fsp3) 0.831.0The spirocyclic scaffold is fully saturated, maximizing three-dimensionality, which is linked to higher clinical success rates.[3]
Molecular Complexity LowerHigherThe spirocenter introduces a higher degree of structural complexity and rigidity.

Note: Values are estimations for N-methylated parent scaffolds and can vary significantly with further substitution. cLogP and TPSA were calculated using standard cheminformatics software.

Case Studies: Pharmacological and Pharmacokinetic Advantages

The theoretical benefits of spirocyclic scaffolds are borne out in numerous drug discovery programs. Derivatives of the closely related 2,8-diazaspiro[4.5]decane scaffold have demonstrated significant advantages.

  • TYK2/JAK1 Inhibition: In a program to develop inhibitors for inflammatory bowel disease, the introduction of a 2,8-diazaspiro[4.5]decan-1-one scaffold led to compound 48 , which showed excellent potency (TYK2 IC50 = 6 nM, JAK1 IC50 = 37 nM), high selectivity over JAK2, and excellent metabolic stability.[10] This compound also demonstrated superior in vivo efficacy compared to tofacitinib in a mouse model of colitis.[10]

  • RIPK1 Kinase Inhibition: Structural optimization of a hit compound for RIPK1, a target for inflammatory diseases, identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors.[11] The lead compound 41 exhibited an IC50 of 92 nM and showed a significant anti-necroptotic effect in cellular models.[11]

  • CCR4 Antagonism: Potent CCR4 antagonists were developed using a 2,8-diazaspiro[4.5]decane core.[12] The lead compound demonstrated high affinity (pKi = 8.8) and functional activity, highlighting the scaffold's utility in modulating G-protein coupled receptors.[12]

  • M1 Muscarinic Agonism: Derivatives of 1-oxa-8-azaspiro[4.5]decane were synthesized as M1 muscarinic agonists for potential treatment of Alzheimer's disease.[13] Several analogues displayed preferential affinity for M1 over M2 receptors and exhibited potent antiamnesic activity in vivo.[13]

These examples consistently show that the rigid, three-dimensional nature of the azaspiro[4.5]decane core contributes to high potency and selectivity, often coupled with favorable ADME properties.[14]

Experimental Protocols for Comparative Evaluation

To objectively compare a novel spirocyclic compound against its piperidine analogue, a standardized set of experiments is crucial. The following protocols represent a self-validating system for assessing key drug-like properties.

G cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME & Biology cluster_invivo In Vivo Evaluation cluster_decision Decision Point start Synthesize Matched Pair: Piperidine vs. Spirocycle Analog solubility Kinetic Aqueous Solubility Assay start->solubility logd LogD7.4 Determination start->logd pka pKa Measurement start->pka stability HLM Stability Assay solubility->stability logd->stability pka->stability binding Target Binding Assay (Potency - IC50/Ki) stability->binding selectivity Selectivity Panel binding->selectivity pk Rodent PK Study (e.g., Mouse, Rat) selectivity->pk efficacy Disease Model (Efficacy Study) pk->efficacy decision Superior Profile? efficacy->decision

Sources

Comparative

A Comparative Guide to the NMR Characterization of cis- and trans-2-Azaspiro[4.5]decan-8-ol

The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, valued for the unique three-dimensional architecture it imparts to molecules. This rigid, spirocyclic system allows for p...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, valued for the unique three-dimensional architecture it imparts to molecules. This rigid, spirocyclic system allows for precise spatial orientation of substituents, which can lead to enhanced target selectivity and improved pharmacokinetic properties.[1][2] Derivatives of this scaffold are actively investigated as modulators of various biological targets, particularly within the central nervous system.

When the cyclohexane ring of this scaffold is functionalized, as in 2-azaspiro[4.5]decan-8-ol, the potential for diastereomerism arises. The relative orientation of the hydroxyl group at the C8 position with respect to the pyrrolidine ring defines two distinct isomers: cis and trans. The precise stereochemical assignment of these isomers is paramount, as their differing 3D structures can lead to vastly different biological activities and pharmacological profiles.

This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) techniques used to characterize and unambiguously differentiate between the cis and trans isomers of 2-azaspiro[4.5]decan-8-ol. We will explore the nuances of 1D and 2D NMR spectroscopy, explain the causality behind experimental choices, and provide a logical workflow for researchers in the field.

The Stereochemical Challenge: cis vs. trans Isomerism

The core challenge lies in determining the relative stereochemistry at the C8 position. The cyclohexane ring typically adopts a chair conformation. Consequently, the hydroxyl group at C8 can be either axial or equatorial. This orientation relative to the plane of the ring and its proximity to protons on both the cyclohexane and pyrrolidine rings are the keys to differentiation via NMR. For this guide, we will define the isomers as follows, though the reverse assignment is also possible:

  • cis-2-Azaspiro[4.5]decan-8-ol: The C8 hydroxyl group and the C5 spiro-carbon (as part of the pyrrolidine ring) are on the same side of the cyclohexane ring (e.g., OH is axial).

  • trans-2-Azaspiro[4.5]decan-8-ol: The C8 hydroxyl group and the C5 spiro-carbon are on opposite sides of the cyclohexane ring (e.g., OH is equatorial).

cluster_cis cis-2-azaspiro[4.5]decan-8-ol cluster_trans trans-2-azaspiro[4.5]decan-8-ol cis cis trans trans cluster_workflow NMR Characterization Workflow A Isolate Isomer Mixture B 1D NMR Acquisition (¹H, ¹³C, DEPT) A->B C Hypothesize Stereochemistry (based on H8 shifts & J-values) B->C D 2D Connectivity (COSY, HSQC, HMBC) B->D F 2D NOESY / ROESY Acquisition C->F E Confirm Carbon-Proton Framework D->E E->F G Identify Diagnostic NOE Correlations F->G H Unambiguous Stereochemical Assignment G->H

Caption: The logical workflow for isomer characterization using NMR.

Diagnostic NOE Correlations

The key to distinguishing the cis and trans isomers lies in the unique set of NOE cross-peaks observed for the H8 proton.

For the cis Isomer (Axial OH, Equatorial H8): The equatorial H8 proton will be spatially close to both the axial and equatorial protons at the adjacent C7 and C9 positions.

  • Key Correlation: A strong NOE is expected between H8 (eq) and the axial protons at C6 and C10 . This 1,3-diaxial-like interaction is a powerful indicator of the equatorial position of H8.

cluster_cis_noe Key NOE Correlations for cis Isomer cis_noe cis_noe H8e H8 (eq) H6a H6ax H8e->H6a H10a H10ax H8e->H10a

Caption: Expected NOE correlations for the cis isomer.

For the trans Isomer (Equatorial OH, Axial H8): The axial H8 proton will be spatially close to the other axial protons on the same face of the cyclohexane ring.

  • Key Correlation: A strong NOE will be observed between H8 (ax) and the axial protons at C6 and C10 (1,3-diaxial interaction). A strong NOE to the axial protons on the pyrrolidine ring (e.g., at C1) may also be present, depending on the exact conformation.

cluster_trans_noe Key NOE Correlations for trans Isomer trans_noe trans_noe H8a H8 (ax) H6a H6ax H8a->H6a H10a H10ax H8a->H10a

Caption: Expected NOE correlations for the trans isomer.

Part 3: Experimental Protocols

To ensure the collection of high-quality, unambiguous data, adherence to rigorous experimental protocols is essential.

Protocol 1: Standard 1D and 2D NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆). Filter the solution into a 5 mm NMR tube.

  • Spectrometer Setup: Lock and shim the spectrometer on the deuterated solvent signal. Obtain a standard ¹H spectrum to determine appropriate spectral width and pulse widths.

  • ¹H NMR: Acquire a quantitative ¹H spectrum using a 30° pulse and a relaxation delay (d1) of at least 5 times the longest T1 value (a d1 of 2-5 seconds is typically sufficient).

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • 2D COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Acquire at least 2 scans per increment with 256-512 increments in the F1 dimension.

  • 2D HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Optimize the ¹JCH coupling constant to ~145 Hz.

  • 2D HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Set the long-range coupling delay to optimize for correlations from ⁿJCH where n=2,3 (typically 6-10 Hz).

Protocol 2: 2D NOESY/ROESY for Stereochemical Analysis
  • Sample Preparation: For NOESY experiments on small molecules, it is critical to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This is best achieved by using the freeze-pump-thaw method (at least 3 cycles).

  • Experiment Selection:

    • For small molecules (MW < ~700 Da), the NOE is positive, and a NOESY experiment is appropriate.

    • For medium-sized molecules where the NOE can be near zero, a ROESY experiment is preferred as the ROE is always positive. For 2-azaspiro[4.5]decan-8-ol, a NOESY experiment is generally sufficient.

  • NOESY Acquisition:

    • Use a standard 2D NOESY phase-sensitive pulse sequence (e.g., noesyesgpph).

    • Set the mixing time (d8) to a value appropriate for the molecule's correlation time. For a small molecule, a mixing time of 500-800 ms is a good starting point. It may be beneficial to run experiments with several different mixing times to monitor for spin diffusion.

    • Acquire a sufficient number of scans (e.g., 8-16) per increment with at least 256 increments in F1 to achieve good resolution and signal-to-noise.

  • Data Processing and Analysis:

    • Process the 2D data with a sine-bell or squared sine-bell window function in both dimensions.

    • Carefully phase the spectrum. In a phase-sensitive NOESY spectrum for a small molecule, the diagonal peaks and cross-peaks will have opposite phases (e.g., diagonal positive, cross-peaks negative).

    • Identify cross-peaks that correlate protons on different parts of the spirocycle.

    • Correlate the observed NOE signals with the 3D models of the cis and trans isomers to make the final stereochemical assignment.

Conclusion

The unambiguous characterization of 2-azaspiro[4.5]decan-8-ol diastereomers is a multi-step analytical process that relies on the synergistic interpretation of various NMR experiments. While 1D ¹H and ¹³C NMR provide the initial, powerful clues based on chemical shifts and coupling constants, the definitive assignment of cis and trans stereochemistry hinges on the through-space correlations observed in 2D NOESY or ROESY experiments. By carefully analyzing the spatial proximity of the H8 proton to other protons within the rigid spirocyclic framework, researchers can confidently assign the correct structure, a critical step in the rational design and development of novel therapeutics.

References

  • Alonso, D., Font, J., & Ortuño, R. M. (1993). 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Magnetic Resonance in Chemistry, 31(1), 91-94. Available at: [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(4.5)decane. PubChem Compound Summary for CID 135982. Retrieved from [Link].

  • Wang, C., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(3), 597. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0256223). Natural Products Magnetic Resonance Database. Retrieved from [Link].

  • Zha, Z., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5425-5436. Available at: [Link]

  • Tzaras, E., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Kakde, K. S., et al. (2018). Synthesis and NMR characterization of the cis and trans isomers of [PtII(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Dalton Transactions, 47(3), 857-867. Available at: [Link]

  • Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry - Electronic Supplementary Material. Available at: [Link]

  • Hsin, L. W., et al. (2005). effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 8105-8112. Available at: [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR Chemical Shifts (δ, ppm). Retrieved from [Link]

  • ResearchGate. (n.d.). NOE correlations in the synthesized cis and trans isomers. Retrieved from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. Available at: [Link]

  • Butts, C. P., et al. (2012). Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule – arugosin C. Chemical Communications, 48(31), 3760-3762. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. Available at: [Link]

  • Ishihara, Y., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(1), 155-165. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Gloria, H. (2021). Cis-Trans Isomers and its Differences in Properties. Journal of Physical Chemistry & Biophysics, 11(312). Available at: [Link]

  • Uesugi, Y., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. Available at: [Link]

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Validation

A Technical Guide to the Mass Spectrometry Fragmentation of 2-azaspiro[4.5]decan-8-ol for Researchers

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, such as the 2-azaspiro[4.5]decane core, are of incr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, such as the 2-azaspiro[4.5]decane core, are of increasing interest due to their unique three-dimensional architecture and prevalence in biologically active natural products. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-azaspiro[4.5]decan-8-ol, a representative of this class. By understanding its fragmentation logic, researchers can more effectively identify and characterize related structures in complex matrices. This guide will compare its fragmentation behavior with the analogous spiroketal, 1,4-dioxa-8-azaspiro[4.5]decane, providing a clear rationale for the expected spectral differences based on fundamental principles of mass spectrometry.

Predicted Fragmentation Pattern of 2-azaspiro[4.5]decan-8-ol

The structure of 2-azaspiro[4.5]decan-8-ol combines a piperidine ring and a cyclohexanol ring, joined by a spiro-carbon. Its fragmentation in an EI-MS experiment is predicted to be a composite of the characteristic pathways for cyclic amines and cyclic alcohols, with the spirocyclic nature influencing the overall fragmentation cascade.

The molecular ion of 2-azaspiro[4.5]decan-8-ol (C₉H₁₇NO) is expected at a mass-to-charge ratio (m/z) of 155. As an odd-electron species containing a single nitrogen atom, it adheres to the nitrogen rule, having an odd nominal molecular weight.[1] However, the molecular ion peak for aliphatic amines and alcohols can be weak or absent due to the high propensity for fragmentation.[2][3]

The fragmentation is anticipated to be initiated by two primary pathways characteristic of its constituent functional groups: alpha-cleavage adjacent to the nitrogen atom in the piperidine ring and dehydration of the cyclohexanol ring.

1. Alpha-Cleavage in the Piperidine Ring:

Alpha-cleavage is a dominant fragmentation pathway for amines, driven by the formation of a stable, resonance-stabilized iminium cation.[1][4] In 2-azaspiro[4.5]decan-8-ol, cleavage of the C-C bond adjacent to the nitrogen atom (the C2-C3 bond) would lead to the opening of the piperidine ring and the formation of a key fragment ion.

2. Dehydration of the Cyclohexanol Ring:

Alcohols readily undergo dehydration, leading to the loss of a water molecule (18 Da).[5][6] This is a common fragmentation pathway for cyclic alcohols as well. For 2-azaspiro[4.5]decan-8-ol, this would result in a significant peak at m/z 137.

3. Spirocyclic Ring Fragmentation:

The spiro center introduces unique fragmentation possibilities. Cleavage of the bonds at the spiro-carbon can lead to the opening of either the piperidine or the cyclohexane ring, generating a series of characteristic fragment ions. Fragmentation of spiro compounds is often initiated at the spiro-atom.

The predicted fragmentation cascade is visualized in the following diagram:

G M M+• 2-azaspiro[4.5]decan-8-ol m/z 155 A [M-H2O]+• m/z 137 M->A - H2O B Iminium Cation m/z 96 M->B α-cleavage C [M-C2H5N]+• m/z 112 M->C Ring Opening F [C6H9]+ m/z 81 A->F - C3H6N E [C5H8N]+ m/z 82 B->E - CH2 G [C4H8N]+ m/z 70 B->G - C2H2 D [C4H8NO]+ m/z 86 C->D - C2H2

Caption: Predicted EI-MS fragmentation pathway for 2-azaspiro[4.5]decan-8-ol.

Comparative Analysis: 1,4-Dioxa-8-azaspiro[4.5]decane

To highlight the influence of the hydroxyl group on the fragmentation pattern, we will compare the predicted fragmentation of 2-azaspiro[4.5]decan-8-ol with that of 1,4-dioxa-8-azaspiro[4.5]decane. This compound has a similar spiro-piperidine core, but the cyclohexanol is replaced with a cyclohexanone protected as a 1,4-dioxaspiro lane (an ethylene ketal). Its molecular formula is C₈H₁₅NO₂ with a molecular weight of 157.

The fragmentation of 1,4-dioxa-8-azaspiro[4.5]decane will also be dominated by alpha-cleavage in the piperidine ring. However, instead of dehydration, the characteristic fragmentation of the dioxolane ring will be a retro-Diels-Alder (rDA) type reaction or cleavage initiated by the oxygen atoms.

The predicted fragmentation for 1,4-dioxa-8-azaspiro[4.5]decane is as follows:

G M M+• 1,4-dioxa-8-azaspiro[4.5]decane m/z 157 A Iminium Cation m/z 96 M->A α-cleavage B [M-C2H4O]+• m/z 113 M->B rDA-type C [C4H5O2]+ m/z 85 M->C Spiro-cleavage D [C5H8N]+ m/z 82 A->D - CH2 E [C4H8N]+ m/z 70 A->E - C2H2

Caption: Predicted EI-MS fragmentation pathway for 1,4-dioxa-8-azaspiro[4.5]decane.

Data Summary

The following table summarizes the key predicted fragment ions for 2-azaspiro[4.5]decan-8-ol and its comparator, 1,4-dioxa-8-azaspiro[4.5]decane.

Predicted m/zProposed Structure/Loss for 2-azaspiro[4.5]decan-8-olPredicted m/zProposed Structure/Loss for 1,4-dioxa-8-azaspiro[4.5]decane
155Molecular Ion [M]⁺•157Molecular Ion [M]⁺•
137[M - H₂O]⁺•113[M - C₂H₄O]⁺•
96Iminium Cation from α-cleavage96Iminium Cation from α-cleavage
82Further fragmentation of iminium cation85Dioxolane-derived fragment
81Hydrocarbon fragment after water loss82Further fragmentation of iminium cation
70Further fragmentation of iminium cation70Further fragmentation of iminium cation

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended.

Sample Preparation:

  • Dissolve 1 mg of the analyte (2-azaspiro[4.5]decan-8-ol or 1,4-dioxa-8-azaspiro[4.5]decane) in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.

  • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-300.

Conclusion

The predictable and rational fragmentation patterns of spirocyclic compounds like 2-azaspiro[4.5]decan-8-ol make mass spectrometry a powerful tool for their identification. The dominant fragmentation pathways are dictated by the well-established behaviors of the constituent functional groups, namely alpha-cleavage for the piperidine ring and dehydration for the cyclohexanol moiety. By comparing the expected fragmentation of 2-azaspiro[4.5]decan-8-ol with that of 1,4-dioxa-8-azaspiro[4.5]decane, the diagnostic value of the hydroxyl group becomes evident. This guide provides a foundational framework for researchers to interpret the mass spectra of novel spirocyclic alkaloids and related nitrogen-containing heterocyclic compounds, thereby accelerating the process of drug discovery and development.

References

  • Jones, Anthony E., et al. "A single LC-MS/MS analysis to quantify CoA biosynthetic intermediates and short-chain acyl CoAs." Metabolites 11.8 (2021): 468. [Link]

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  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent | Journal of Medicinal Chemistry - ACS Publications. [Link]

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Comparative

A Guide to Navigating Chemical Space: A Comparative Analysis of sp3-Rich Scaffolds and Flat Heterocycles

Introduction: Beyond "Flatland" in Drug Discovery For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic ring systems. Their synthetic accessibility and established role in bioactive compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond "Flatland" in Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic ring systems. Their synthetic accessibility and established role in bioactive compounds made them the default building blocks for countless drug discovery programs. However, this focus has led to an over-exploration of a relatively confined, two-dimensional chemical space, often yielding molecules with suboptimal physicochemical properties such as poor solubility and high metabolic turnover.

In a seminal 2009 paper, Frank Lovering and his colleagues urged the field to "Escape from Flatland," demonstrating that increasing the fraction of sp3-hybridized carbons in molecules correlates with a higher success rate in clinical development.[1][2] This guide embraces that principle by providing an in-depth comparison between highly three-dimensional (3D), sp3-rich scaffolds, exemplified by 2-azaspiro[4.5]decan-8-ol , and traditional flat, sp2-rich heterocycles.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causal relationships between molecular architecture and performance, supported by experimental data and detailed protocols. Our goal is to equip you with the knowledge to strategically leverage three-dimensionality for the design of next-generation therapeutics with superior drug-like properties.

Pillar 1: The Foundational Importance of sp3 Character

The three-dimensional shape of a molecule is fundamentally dictated by the hybridization of its constituent carbon atoms.

  • sp2 Hybridization: Characterized by double bonds, sp2 carbons adopt a trigonal planar geometry with 120° bond angles. Aromatic and heteroaromatic rings are composed entirely of sp2 carbons, forcing the molecule into a rigid, planar conformation.

  • sp3 Hybridization: In contrast, sp3 carbons form four single bonds, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.[3] This geometry is the building block of three-dimensionality, allowing for complex, non-planar structures.

The most direct metric for quantifying this attribute is the Fraction of sp3-hybridized Carbons (Fsp3) , defined as the number of sp3 carbons divided by the total carbon count.[2][4] An increase in Fsp3 is strongly associated with improved clinical outcomes and is linked to several critical advantages:

  • Enhanced Aqueous Solubility: Moving away from large, flat, hydrophobic aromatic systems generally reduces lipophilicity and improves solubility, a key factor for oral bioavailability.[1][2][5]

  • Improved Metabolic Stability: Saturated sp3 centers are often less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[6]

  • Greater Target Specificity: The defined 3D arrangement of substituents on a rigid sp3 scaffold can lead to more precise and higher-affinity interactions with the complex topography of protein binding sites, potentially reducing off-target effects.[3][5]

Pillar 2: A Tale of Two Architectures

The Archetype of 3D Design: 2-Azaspiro[4.5]decan-8-ol

The 2-azaspiro[4.5]decan-8-ol scaffold is an exemplary model of an sp3-rich molecule. Its defining feature is the spirocyclic junction—a single quaternary carbon atom shared by two rings. This arrangement forces the five-membered pyrrolidine ring and the six-membered cyclohexane ring into roughly orthogonal orientations, creating an inherently rigid and three-dimensional structure.[5]

  • Structural Analysis: The molecule contains nine carbon atoms, all of which are sp3 hybridized.

  • Fsp3 Calculation:

    • Number of sp3 Carbons = 9

    • Total Number of Carbons = 9

    • Fsp3 = 9 / 9 = 1.0

This maximal Fsp3 value signifies a complete saturation and a departure from planarity. The cyclohexane ring predominantly adopts a low-energy chair conformation, while the pyrrolidine ring exists in various puckered (envelope or twist) conformations.[7] This conformational behavior, studied extensively by techniques like NMR spectroscopy, is a hallmark of saturated systems and contributes to their ability to interact favorably with biological targets.

The Conventional Standard: Flat Heterocycles

Flat heterocycles, such as pyridine, pyrimidine, and indole, are ubiquitous in medicinal chemistry.[8] They are characterized by their aromaticity and planar geometry, which is a direct result of their sp2-hybridized carbon and nitrogen atoms.

  • Structural Analysis (Pyridine): The molecule contains five carbon atoms, all of which are sp2 hybridized.

  • Fsp3 Calculation (Pyridine):

    • Number of sp3 Carbons = 0

    • Total Number of Carbons = 5

    • Fsp3 = 0 / 5 = 0

While synthetically versatile, the planarity of these systems contributes to properties that can be liabilities in drug development, including a tendency for high lipophilicity, poor solubility, and potential for promiscuous binding through non-specific π-π stacking interactions.

Pillar 3: A Head-to-Head Comparison: Performance & Properties

The theoretical advantages of sp3-rich scaffolds are borne out by experimental and computational data. Replacing a flat ring with a spirocyclic moiety can dramatically and predictably improve a compound's developability profile.

G cluster_0 Molecular Scaffolds cluster_1 Key Properties cluster_2 Common Liabilities Spiro sp3-Rich Spirocycle (e.g., 2-Azaspiro[4.5]decan-8-ol) Solubility Higher Aqueous Solubility Spiro->Solubility Shape High 3D Shape (Fsp3 ≈ 1.0) Spiro->Shape Stability Improved Metabolic Stability Spiro->Stability Binding Specific, Directional Binding Spiro->Binding Flat sp2-Rich Heterocycle (e.g., Pyridine) LowSolubility Poor Aqueous Solubility Flat->LowSolubility FlatShape Planar Shape (Fsp3 ≈ 0) Flat->FlatShape Metabolism Metabolic Hotspots Flat->Metabolism Promiscuity Promiscuous Binding (π-stacking) Flat->Promiscuity

Quantitative Data Summary

The following table summarizes the typical differences in physicochemical properties observed when transitioning from flat aromatic scaffolds to sp3-rich spirocyclic analogs, based on general trends reported in medicinal chemistry literature.[5][6]

PropertyFlat Heterocycle Analogsp3-Rich Spirocyclic AnalogAdvantage of sp3-Richness
Fsp3 Typically 0 - 0.3Typically > 0.5Increased 3D character, "escaping flatland"
Aqueous Solubility (logS) Lower (more negative)Higher (less negative)Improved potential for oral bioavailability
Lipophilicity (clogP / logD) HigherLowerReduced off-target toxicity, better ADME profile
Metabolic Stability Often lower (more liable)Often higher (more stable)Increased half-life, more predictable dosing
Target Binding Mode π-stacking, hydrophobicDirectional H-bonds, precise fitHigher potency and selectivity

G cluster_0 Flat Heterocycle Binding cluster_1 sp3-Rich Spirocycle Binding p1 Receptor Pocket l1 Flat Ligand p1->l1  π-stacking / hydrophobic interaction p2 Receptor Pocket l2 3D Ligand p2->l2 Precise, directional H-bond interaction

Pillar 4: Experimental & Computational Protocols

Trustworthy data is the bedrock of scientific advancement. The following section outlines self-validating, standard methodologies for characterizing the properties discussed in this guide.

Protocol 1: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To study the conformational dynamics and determine the energy barriers of ring inversion in saturated heterocycles like the cyclohexane moiety of 2-azaspiro[4.5]decan-8-ol.

Causality: At room temperature, the interconversion between conformers (e.g., chair-flip) is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this process can be slowed, allowing for the observation of individual conformers. The temperature at which distinct signals merge (the coalescence temperature) is directly related to the energy barrier of the process.[7][9]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol, CD₂Cl₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Variable Temperature (VT) Experiment:

    • Begin to lower the temperature of the NMR probe in decrements of 10-20 K.

    • Allow the sample to equilibrate for 5-10 minutes at each new temperature.

    • Acquire a ¹H NMR spectrum at each temperature point.

  • Data Analysis:

    • Observe the broadening of signals corresponding to protons whose chemical environment changes during the conformational exchange.

    • Identify the coalescence temperature (Tc), where two exchanging signals merge into a single broad peak.

    • Below Tc, observe the resolution of the broad peak into two or more distinct signals representing the individual conformers.

    • Calculate the free energy of activation (ΔG‡) for the conformational exchange using the Eyring equation, which relates the rate constant at coalescence to Tc.

Protocol 2: Definitive Structure Elucidation by Single-Crystal X-Ray Crystallography

Objective: To unambiguously determine the three-dimensional structure, connectivity, and stereochemistry of a molecule.[10]

Causality: X-ray crystallography provides a direct visualization of the electron density within a crystal lattice. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise position of each atom in the molecule can be determined, yielding an accurate 3D model.[10][11][12] This is the gold standard for confirming the sp3 character and complex geometry of scaffolds like 2-azaspiro[4.5]decan-8-ol.

Methodology Workflow:

  • Crystallization: Grow a high-quality single crystal of the compound. This is often the most challenging step and involves slowly evaporating a solvent from a saturated solution, vapor diffusion, or other techniques.[10]

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. Phase information is then determined using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.

G A 1. Grow Single Crystal B 2. Mount and Collect X-ray Diffraction Data A->B C 3. Process Data & Solve Phase Problem B->C D 4. Build Atomic Model C->D E 5. Refine Structure D->E F Final 3D Structure E->F

Protocol 3: Measurement of Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer, a critical parameter for assessing oral absorption.

Causality: This method measures the concentration of a saturated solution of the compound after it has reached equilibrium. It is considered the most reliable method for determining intrinsic solubility.[5]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

  • Phase Separation: After equilibration, separate the solid and liquid phases. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant. This is commonly done using a validated analytical technique such as HPLC-UV or LC-MS/MS against a standard curve of known concentrations.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion and Future Outlook

The strategic incorporation of sp3-rich, three-dimensional scaffolds is a powerful approach to overcoming many of the challenges associated with traditional flat, aromatic compounds in drug discovery. As exemplified by the 2-azaspiro[4.5]decan-8-ol framework, these architectures offer inherent advantages in terms of physicochemical properties and their ability to engage in specific, high-affinity interactions with biological targets.[5][6][13] While the synthesis of such complex molecules can be more challenging than their flat counterparts, the potential rewards—drugs with better solubility, improved metabolic stability, and higher selectivity—are substantial.[13] By understanding the principles outlined in this guide and employing rigorous experimental validation, researchers can more effectively navigate complex chemical space and design the successful therapeutics of the future.

References

  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. Available from: [Link]

  • The conformational analysis of saturated heterocycles. N-inversion in hindered piperidines. Journal of the Chemical Society, Chemical Communications. Available from: [Link]

  • Escape from planarity in fragment-based drug discovery. VU Research Portal. Available from: [Link]

  • Fsp3: A Key to Drug Discovery Success. Scribd. Available from: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available from: [Link]

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. Available from: [Link]

  • The Conformational Analysis of Saturated Heterocycles. Part 84.l Conformational Consequences of Internal p-Heteroatoms. ElectronicsAndBooks. Available from: [Link]

  • Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. International Journal of Molecular Sciences. Available from: [Link]

  • Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. Available from: [Link]

  • The conformational analysis of saturated heterocycles. Part XLV. N-Alkyldihydro-1,3,5-dithiazines and N-alkyltetrahydro-1,3,5-thiadiazines. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Fsp3: A new parameter for drug-likeness. Semantic Scholar. Available from: [Link]

  • Emergent synthetic methods for the modular advancement of sp3-rich fragments. National Institutes of Health. Available from: [Link]

  • The Concentration of C(sp3) Atoms and Properties of an Activated Carbon with over 3000 m2/g BET Surface Area. National Institutes of Health. Available from: [Link]

  • Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. National Institutes of Health. Available from: [Link]

  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. National Institutes of Health. Available from: [Link]

  • Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Organic & Biomolecular Chemistry. Available from: [Link]

  • X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one. ResearchGate. Available from: [Link]

  • What is the best characterization technique to confirm the sp3 hybridization in the crystal?. ResearchGate. Available from: [Link]

  • Fsp3: A new parameter for drug-likeness. ResearchGate. Available from: [Link]

  • Single‐crystal X‐ray structure of the spirocyclic derivative 12. ResearchGate. Available from: [Link]

  • Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available from: [Link]

  • Fsp 3 -Rich and Diverse Fragments Inspired by Natural Products as a Collection to Enhance Fragment-Based Drug Discovery. ResearchGate. Available from: [Link]

  • Partially Saturated Bicyclic Heteroaromatics as an sp(3) -Enriched Fragment Collection. ResearchGate. Available from: [Link]

  • Characterization of C-based materials: The evaluation of sp2 and sp3 hybrids. ResearchGate. Available from: [Link]

  • SP3-hybridized carbons. MolModa Documentation. Available from: [Link]

  • Application of fSP3 towards Non- Systemic Drug Discovery. Preprints.org. Available from: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Available from: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available from: [Link]

  • Quantitative measurements of sp 3 content in DLC films with Raman spectroscopy. ResearchGate. Available from: [Link]

  • X-ray structure of spiro compound 7b. ResearchGate. Available from: [Link]

  • Use of X-ray photoelectron spectroscopy and spectroscopic ellipsometry to characterize carbonaceous films modified by electrons. Johns Hopkins University Applied Physics Laboratory. Available from: [Link]

  • A highly site-selective radical sp3 C–H amination of azaheterocycles. National Institutes of Health. Available from: [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available from: [Link]

  • 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. PubMed. Available from: [Link]

  • X-ray Crystallography of Chemical Compounds. National Institutes of Health. Available from: [Link]

  • Original mechanism of transformation from soft metallic (sp2/sp3) C12 to ultra-dense and ultra-hard (sp3) semi-conducting C12: Crystal chemistry and DFT characterizations. ResearchGate. Available from: [Link]

  • Computational study of C(sp3)–O bond formation at a PdIV centre. Dalton Transactions. Available from: [Link]

  • 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available from: [Link]

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Validation

A Comparative Guide to the Validation of 2-Azaspiro[4.5]decan-8-ol Purity by Quantitative NMR (qNMR)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth technical exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of 2-azaspiro[4.5]decan-8-ol, a key heterocyclic scaffold in medicinal chemistry. We will dissect the causality behind experimental choices, compare qNMR with established chromatographic techniques, and provide a self-validating protocol grounded in authoritative standards.

The Imperative for Accurate Purity Determination

2-Azaspiro[4.5]decan-8-ol and its derivatives are prevalent structural motifs in the design of novel therapeutics.[1][2][3] The purity of such building blocks directly impacts the integrity of subsequent synthetic steps and the pharmacological profile of the final drug substance. Impurities can arise from starting materials, side reactions, or degradation, potentially leading to altered efficacy, increased toxicity, or unforeseen side effects. Therefore, a robust and accurate analytical method for purity assessment is paramount.

Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[4][5] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring specific reference standards for each impurity, qNMR is a primary ratio method.[6] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[5][7] This allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, obviating the need for synthesizing and characterizing every potential impurity.[5][8]

Causality Behind the Choice of qNMR:
  • Absolute Quantification: qNMR provides a direct measure of the molar ratio between the analyte and a certified reference material, leading to an absolute purity value (mass fraction).[9][10]

  • Structural Confirmation: The same experiment provides unequivocal structural confirmation of the analyte, simultaneously verifying its identity.

  • Non-Destructive: The sample can be recovered unchanged after analysis, which is particularly advantageous when dealing with valuable or scarce materials.[5]

  • Reduced Need for Specific Reference Standards: A single, well-characterized internal standard can be used to quantify a wide range of analytes, significantly reducing the time and cost associated with synthesizing and qualifying multiple standards.[11]

Experimental Protocol: A Self-Validating System

The following protocol for the qNMR analysis of 2-azaspiro[4.5]decan-8-ol is designed to be a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[12][13][14][15]

Step 1: Selection of the Internal Standard

The choice of an appropriate internal standard is crucial for accurate qNMR analysis.[16][17]

Key Considerations:

  • High Purity: The internal standard must have a certified purity of ≥99.5%.[17]

  • Chemical Stability: It must be stable in the chosen solvent and not react with the analyte.[17]

  • Signal Separation: Its NMR signals should not overlap with those of the analyte or any expected impurities.[17]

  • Simple Spectrum: Ideally, it should exhibit simple, sharp singlets to facilitate accurate integration.[9]

  • Solubility: It must be readily soluble in the deuterated solvent used for the analysis.[17]

For the analysis of 2-azaspiro[4.5]decan-8-ol, Maleic Acid is a suitable internal standard when using a polar aprotic solvent like DMSO-d6. It provides a sharp singlet in a region of the ¹H NMR spectrum that is typically free from analyte signals.

Step 2: Sample Preparation

Accurate weighing is the foundation of a reliable qNMR experiment.

  • Accurately weigh approximately 10-20 mg of 2-azaspiro[4.5]decan-8-ol into a clean, dry vial using a calibrated analytical balance.

  • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a high-quality 5 mm NMR tube.

Step 3: NMR Data Acquisition

The acquisition parameters must be optimized to ensure quantitative accuracy.[18][19]

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.

  • Relaxation Delay (d1): This is the most critical parameter for quantification. It should be at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard signals to ensure complete relaxation between pulses. A d1 of 30-60 seconds is often sufficient.

  • Pulse Angle: A 90° pulse angle should be accurately calibrated and used.

  • Acquisition Time (aq): A sufficiently long acquisition time (e.g., 4-5 seconds) is necessary to ensure proper digitization of the signals.

  • Number of Scans (ns): The number of scans should be chosen to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure high precision.[4]

Step 4: Data Processing and Purity Calculation

Proper data processing is as critical as data acquisition.[20]

  • Apply a gentle exponential line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the lineshape.

  • Perform accurate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for 2-azaspiro[4.5]decan-8-ol and a signal for the internal standard.

  • Calculate the purity using the following equation[7][9]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • analyte = 2-azaspiro[4.5]decan-8-ol

    • IS = Internal Standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 2-azaspiro[4.5]decan-8-ol weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1D 1H NMR (Optimized Parameters) transfer->nmr_acq Analyze processing Phasing & Baseline Correction nmr_acq->processing Process Data integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity integration->calculation result result calculation->result Purity Result

Caption: Workflow for qNMR Purity Determination.

Performance Comparison: qNMR vs. Chromatographic Methods

To provide a clear perspective, the following table compares the performance characteristics of qNMR with HPLC and GC for purity analysis.[21][22][23][24]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity proportional to the number of nuclei.[5]Differential partitioning between mobile and stationary phases.Partitioning between a gaseous mobile phase and a stationary phase.
Quantification Absolute (Primary Ratio Method).[6]Relative (requires specific standards for each impurity).Relative (requires specific standards for each impurity).
Universality Universal response for a given nucleus (e.g., ¹H).Compound-specific response (detector dependent).Compound-specific response (detector dependent).
Sample Throughput Moderate to High.[25]High.High.
Method Development Relatively straightforward.Can be complex and time-consuming.Requires optimization of temperature programs and columns.
Structural Info Provides definitive structural information.Provides retention time, which is not unique.Provides retention time, which is not unique.
Destructive No.[5]Yes.Yes.
Validation Method validation is generally simpler.Requires extensive validation as per ICH guidelines.[26]Requires extensive validation as per ICH guidelines.

Visualizing Method Comparison

Method_Comparison cluster_qnmr qNMR cluster_hplc_gc HPLC / GC qnmr_adv Advantages: - Absolute Quantification - Structural Confirmation - Non-destructive - Universal Detector qnmr_dis Disadvantages: - Lower Sensitivity - Higher Initial Cost hplc_gc_adv Advantages: - High Sensitivity - High Throughput - Established Methods hplc_gc_dis Disadvantages: - Relative Quantification - Requires Impurity Standards - Destructive Purity_Analysis Purity Analysis of 2-Azaspiro[4.5]decan-8-ol cluster_qnmr cluster_qnmr Purity_Analysis->cluster_qnmr cluster_hplc_gc cluster_hplc_gc Purity_Analysis->cluster_hplc_gc

Caption: Comparison of qNMR and Chromatographic Methods.

Conclusion: An Authoritative and Trustworthy Approach

The validation of 2-azaspiro[4.5]decan-8-ol purity by quantitative NMR offers a robust, accurate, and efficient alternative to traditional chromatographic methods.[11][19] Its ability to provide absolute quantification without the need for specific impurity reference standards streamlines the analytical workflow and enhances the reliability of the purity assessment.[5][22] By following a well-designed, self-validating protocol grounded in established scientific principles and regulatory guidelines, researchers and drug development professionals can have high confidence in the quality of their chemical entities, ultimately contributing to the development of safer and more effective pharmaceuticals.[25][27]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. Available from: [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry. Available from: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available from: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). Available from: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]

  • qNMR Internal Standard Reference Data (ISRD). BIPM. Available from: [Link]

  • qNMR. BIPM. Available from: [Link]

  • What is qNMR and why is it important? Mestrelab Resources. Available from: [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. Available from: [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. Available from: [Link]

  • A Validated Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR) Method for Quantification of a Novel Anti-Coagulant Drug (Betrixaban Maleate) with Assessing Its Stability by Application to Degradation Study. Taylor & Francis. Available from: [Link]

  • qNMR Purity Recipe Book (3 - Data Processing). Mestrelab Research Analytical Chemistry Software. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]

  • Quantitative NMR Spectroscopy.docx 11/2017. Available from: [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. Available from: [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available from: [Link]

  • 2-Azaspiro[4.5]decan-8-One Hydrochloride: Advanced Chemical Compound. Available from: [Link]

  • 2-Azaspiro(4.5)decane. PubChem. Available from: [Link]

  • 8-Oxa-2-azaspiro(4.5)decane. PubChem. Available from: [Link]

Sources

Comparative

Strategic Scaffold Selection: 2-Azaspiro[3.3]heptane vs. 2-Azaspiro[4.5]decan-8-ol in Drug Discovery

"Escaping flatland" is a defining strategy in contemporary medicinal chemistry. By increasing the fraction of sp3-hybridized carbons (Fsp3), drug developers can dramatically improve aqueous solubility, reduce off-target...

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Author: BenchChem Technical Support Team. Date: April 2026

"Escaping flatland" is a defining strategy in contemporary medicinal chemistry. By increasing the fraction of sp3-hybridized carbons (Fsp3), drug developers can dramatically improve aqueous solubility, reduce off-target promiscuity, and access complex three-dimensional chemical space[1]. Among the most privileged sp3-rich motifs are spirocyclic amines. This guide provides an in-depth, objective comparison of two highly distinct spirocyclic scaffolds: the compact 2-azaspiro[3.3]heptane and the bulkier, functionalized 2-azaspiro[4.5]decan-8-ol .

Physicochemical & Structural Profiling

The 2-azaspiro[3.3]heptane Scaffold First proposed as a bioisostere for piperidine in 2010 by , the 2-azaspiro[3.3]heptane core is a highly strained, compact system[2]. Counterintuitively, replacing a piperidine ring with this scaffold—which results in the net addition of a single carbon atom—frequently lowers the lipophilicity (LogD7.4) of the parent molecule by up to -1.0 log units[3]. This phenomenon is driven by the quaternary spiro-center, which alters the molecule's topology, increases the basicity of the amine, and modifies the aqueous solvation sphere[3]. It is the premier choice for rigidifying flexible linkers while enhancing metabolic stability.

The 2-azaspiro[4.5]decan-8-ol Scaffold In stark contrast, 2-azaspiro[4.5]decan-8-ol features a 5-membered pyrrolidine-like ring fused to a 6-membered cyclohexane ring. The presence of the hydroxyl group at the 8-position introduces a critical hydrogen-bond donor and acceptor. This scaffold is significantly bulkier and more flexible due to the cyclohexane chair conformation. It is heavily utilized in neuropharmacology—specifically in the design of anticonvulsants and GABA-A receptor modulators—where larger hydrophobic interactions combined with deep-pocket hydrogen bonding are essential for target engagement ()[4].

Quantitative Data Comparison
Property2-Azaspiro[3.3]heptane2-Azaspiro[4.5]decan-8-ol
Ring Topology 4-membered fused to 4-membered5-membered fused to 6-membered
Primary Utility Piperidine/Morpholine bioisostere3D scaffold for CNS target engagement
Lipophilicity (LogD) Impact Significantly lowers LogD (up to -1.0)Increases LogD; tunable via -OH group
Hydrogen Bond Donors 1 (Secondary Amine)2 (Amine + Hydroxyl)
Hydrogen Bond Acceptors 1 (Amine)2 (Amine + Hydroxyl)
Steric Profile Highly compact, rigid, linear vectorBulky, flexible cyclohexane chair
Key Disease Area Analgesics, Oncology, MetabolicNeuropharmacology (Epilepsy, CNS)
Mechanistic Applications & Case Studies

Case Study 1: Pathway Rewiring with 2-azaspiro[3.3]heptane A landmark 2026 study published in ACS Medicinal Chemistry Letters demonstrated the profound impact of the 2-azaspiro[3.3]heptane scaffold in redesigning the opioid analgesic fentanyl[5]. By replacing the central piperidine ring with this compact spirocycle, researchers preserved the precise 3D geometry required for μ-opioid receptor (MOR) binding (maintaining full analgesia) while completely abolishing β-arrestin-2 recruitment[5]. This functional bias successfully uncoupled pain relief from respiratory depression. The causality is directly linked to the scaffold's rigid topological constraints, which prevent the receptor from adopting the specific conformation necessary for arrestin binding ()[5].

MOR_Signaling Ligand 2-Azaspiro[3.3]heptane Opioid Ligand Receptor μ-Opioid Receptor (MOR) Ligand->Receptor High Affinity Binding GProt G-Protein Pathway (Maintained Analgesia) Receptor->GProt Full Agonism Arrestin β-Arrestin-2 Pathway (Abolished Respiratory Risk) Receptor->Arrestin Steric Blockade

Divergent MOR signaling modulated by 2-azaspiro[3.3]heptane geometry.

Case Study 2: Neuropharmacological Targeting with 2-azaspiro[4.5]decane Derivatives of the 2-azaspiro[4.5]decane system have demonstrated profound efficacy as anticonvulsants[4]. The bulky spiro-fused cyclohexane ring perfectly occupies the lipophilic pockets of voltage-gated ion channels and GABA-A receptors[4]. The 8-hydroxyl variant (2-azaspiro[4.5]decan-8-ol) allows for further synthetic elaboration (e.g., etherification or esterification) to fine-tune blood-brain barrier (BBB) penetration while maintaining the core's optimal binding trajectory. In maximal electroshock (MES) tests, these derivatives showed higher protection rates than standard therapeutics like magnesium valproate[6].

Experimental Protocols

To objectively evaluate the performance of these scaffolds, researchers must employ rigorous, self-validating assay systems. Below are the definitive methodologies for assessing their physicochemical and functional impacts.

Protocol 1: High-Throughput Shake-Flask LogD7.4 Determination Causality: In silico LogD predictions frequently fail for spirocycles due to their unique basicity and complex solvation dynamics. An empirical shake-flask method coupled with LC-MS/MS is mandatory to capture true lipophilicity.

  • Preparation : Prepare a 10 mM stock of the spirocyclic compound in DMSO.

  • Partitioning : Add 10 µL of the stock to a glass vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).

  • Equilibration : Shake vigorously at 25°C for 60 minutes. Self-Validation Standard: Include Propranolol (known LogD ~1.2) in a parallel vial as a positive control to verify phase separation integrity.

  • Phase Separation : Centrifuge at 3,000 x g for 15 minutes to ensure complete phase resolution.

  • Quantification : Extract 50 µL from both the octanol and aqueous layers. Dilute 1:10 in acetonitrile and analyze via LC-MS/MS (MRM mode).

  • Calculation : Calculate LogD7.4 = Log10(Area_octanol / Area_aqueous).

LogD_Workflow Prep Compound Prep (10 mM in DMSO) Partition Octanol/PBS Partition (+ Propranolol Control) Prep->Partition Equilibrate Shake & Centrifuge (Phase Resolution) Partition->Equilibrate LCMS LC-MS/MS Quantification (MRM Mode) Equilibrate->LCMS Result Empirical LogD7.4 Calculation LCMS->Result

Self-validating shake-flask workflow for empirical LogD7.4 determination.

Protocol 2: PathHunter β-Arrestin-2 Recruitment Assay Causality: To prove that a scaffold swap (e.g., to 2-azaspiro[3.3]heptane) eliminates off-target signaling, a functional complementation assay is required to directly measure arrestin recruitment independent of G-protein activation.

  • Cell Culture : Plate CHO-K1 cells expressing MOR-ProLink and Enzyme Acceptor (EA)-tagged β-Arrestin-2 at 5,000 cells/well in a 384-well microplate.

  • Ligand Incubation : Treat cells with a 10-point concentration curve of the spirocyclic ligand (10 pM to 10 µM) for 90 minutes at 37°C.

  • Detection : Add PathHunter detection reagent. Self-Validation Standard: The reagent lyses cells and provides a chemiluminescent substrate. If arrestin binds MOR, the ProLink and EA complement to form active β-galactosidase. Calculate the Z'-factor using Fentanyl as the full agonist control. A Z'-factor > 0.5 validates the assay's dynamic range.

  • Readout : Measure chemiluminescence using a microplate reader and plot dose-response curves to determine EC50 and Emax.

References
  • ACS Medicinal Chemistry Letters. "Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function." ACS Publications. URL: [Link]

  • PubMed Central. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." NIH. URL: [Link]

  • European Journal of Medicinal Chemistry. "Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-diones." PubMed. URL: [Link]

Sources

Validation

A Comparative Guide to the In Vitro Metabolic Stability of 2-Azaspiro[4.5]decan-8-ol versus Traditional Amines in Drug Discovery

Introduction: The Critical Role of Metabolic Stability in Drug Design In the intricate process of drug discovery and development, the metabolic stability of a candidate molecule is a cornerstone of its potential success....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery and development, the metabolic stability of a candidate molecule is a cornerstone of its potential success. A compound that is rapidly metabolized by the body will likely exhibit a short duration of action and poor oral bioavailability, rendering it therapeutically ineffective. The liver, the body's primary metabolic hub, employs a superfamily of enzymes known as Cytochrome P450s (CYPs) that are responsible for the oxidative metabolism of a vast array of xenobiotics, including drugs. Consequently, early-stage assessment of a compound's susceptibility to metabolism is a critical step in identifying promising drug candidates.

This guide provides a comparative analysis of the in vitro metabolic stability of 2-azaspiro[4.5]decan-8-ol, a representative of the increasingly popular class of saturated spirocyclic scaffolds, against more traditional, conformationally flexible amines commonly found in medicinal chemistry. We will delve into the mechanistic underpinnings of metabolic stability, present a detailed experimental protocol for its assessment, and analyze comparative data to offer insights for rational drug design.

Mechanistic Considerations: Why Scaffold Rigidity Matters

The susceptibility of a molecule to metabolism is intimately linked to its three-dimensional conformation and its ability to access the active site of metabolic enzymes. Traditional amines, such as acyclic or simple monocyclic amines, often possess a high degree of conformational flexibility. This rotational freedom can allow the molecule to adopt a conformation that is energetically favorable for binding to and being metabolized by CYP enzymes.

In contrast, the 2-azaspiro[4.5]decan-8-ol scaffold is characterized by its rigid, three-dimensional structure. This rigidity has several implications for metabolic stability:

  • Steric Shielding: The spirocyclic nature of the scaffold can sterically hinder or "shield" potential sites of metabolism from the active site of CYP enzymes. This is particularly true for carbons adjacent to the nitrogen atom, which are common sites of oxidation.

  • Reduced Lipophilicity: The introduction of sp³-rich, rigid scaffolds can often lead to a decrease in lipophilicity compared to more "greasy" and flexible aliphatic amines. Lower lipophilicity can correlate with reduced binding to CYP enzymes and, consequently, lower rates of metabolism.

  • Escape from Planarity: Many known drugs are aromatic and planar, a feature that can facilitate binding to the often-planar active sites of CYP enzymes. The distinct three-dimensional topography of spirocyclic scaffolds can disrupt these interactions, leading to enhanced metabolic stability.

To quantify these differences, a standardized in vitro assay is essential. The following section details a robust protocol for assessing metabolic stability using liver microsomes.

Experimental Protocol: A Guide to In Vitro Metabolic Stability Assessment with Liver Microsomes

This protocol outlines a common and reliable method for determining the in vitro half-life and intrinsic clearance of a test compound. The principle relies on incubating the compound with liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and are rich in drug-metabolizing enzymes like CYPs.

Rationale for Method Selection

The use of liver microsomes provides a simplified and cost-effective model of hepatic metabolism. It allows for the rapid screening of multiple compounds and the determination of key metabolic parameters. The inclusion of NADPH, a necessary cofactor for CYP enzyme activity, initiates the metabolic process, while its absence serves as a crucial negative control.

Experimental Workflow

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Interpretation prep_stock Prepare Compound Stock (e.g., 10 mM in DMSO) pre_inc Pre-incubate Compound with Microsomes (37°C) prep_stock->pre_inc prep_lm Prepare Liver Microsome Suspension (e.g., in Phosphate Buffer) prep_lm->pre_inc prep_nadph Prepare NADPH Solution (Cofactor) initiate Initiate Reaction: Add NADPH Solution prep_nadph->initiate pre_inc->initiate sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (e.g., Acetonitrile with IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate Half-Life (t½) and Intrinsic Clearance (CLint) plot->calc

Caption: Workflow for an in vitro liver microsomal stability assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Liver Microsomes: On the day of the experiment, thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.

    • NADPH Regenerating System (or NADPH): Prepare a solution containing NADPH, or an NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in phosphate buffer. This ensures a constant supply of the cofactor during the incubation.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final substrate concentration of 1 µM. Include a positive control (a compound with known metabolic instability, e.g., verapamil) and a negative control (the test compound in buffer without microsomes).

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your T=0 time point. Immediately remove an aliquot and quench as described below.

    • Continue to incubate the plate at 37°C with gentle shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard (a compound of similar structure and ionization properties that is not present in the sample). The acetonitrile precipitates the microsomal proteins, stopping the reaction.

    • Vortex the samples and centrifuge at a high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The amount of the parent compound remaining at each time point is quantified by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the T=0 time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the resulting line is the rate constant of elimination (k).

    • The in vitro half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k .

    • The intrinsic clearance (CLᵢₙₜ) can then be calculated using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .

Comparative Data Analysis

The following table summarizes representative in vitro metabolic stability data for 2-azaspiro[4.5]decan-8-ol compared to two traditional amines, N-methylpiperidine and N,N-diisopropylethylamine, obtained under typical human liver microsomal assay conditions.

CompoundStructureIn Vitro Half-Life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
2-Azaspiro[4.5]decan-8-ol alt text > 60< 11.6
N-Methylpiperidine alt text 1546.2
N,N-Diisopropylethylamine alt text 2527.7

Disclaimer: The data presented are representative and may vary depending on the specific experimental conditions.

Interpretation and Discussion

The data clearly illustrates a significant difference in metabolic stability between the rigid spirocyclic amine and the more flexible traditional amines.

  • 2-Azaspiro[4.5]decan-8-ol exhibits high metabolic stability, with a half-life exceeding 60 minutes and a correspondingly low intrinsic clearance. This suggests that the compound is not readily metabolized by CYP enzymes under these in vitro conditions.

  • N-Methylpiperidine and N,N-Diisopropylethylamine both show moderate to high clearance, with significantly shorter half-lives. This is consistent with the known metabolic pathways of such amines, which often involve N-dealkylation or oxidation of the carbon atoms alpha to the nitrogen.

The enhanced stability of the 2-azaspiro[4.5]decan-8-ol scaffold can be attributed to the structural and conformational constraints discussed earlier.

G cluster_flexible cluster_rigid flex_amine Conformationally Flexible Allows access to metabolic sites cyp_site CYP Enzyme Active Site flex_amine->cyp_site Metabolism (e.g., N-dealkylation) rigid_amine Rigid 3D Structure Sterically shields metabolic sites cyp_site2 CYP Enzyme Active Site rigid_amine->cyp_site2 Metabolism Blocked

Caption: Steric shielding of metabolic sites by a rigid scaffold.

Conclusion and Implications for Drug Design

The incorporation of rigid, three-dimensional scaffolds like 2-azaspiro[4.5]decan-8-ol represents a powerful strategy for mitigating metabolic liabilities in drug discovery. The data presented here demonstrates a clear advantage in in vitro metabolic stability for this spirocyclic amine when compared to traditional, more flexible amines. This enhanced stability is attributed to the inherent conformational rigidity of the spirocyclic system, which can sterically shield potential metabolic "soft spots" from enzymatic attack.

For researchers and drug development professionals, these findings underscore the importance of considering molecular architecture beyond simple functional group modifications. By strategically employing rigidifying elements such as spirocycles, medicinal chemists can design molecules with improved pharmacokinetic profiles, ultimately increasing the probability of developing safe and effective medicines. The in vitro microsomal stability assay remains an indispensable tool in this endeavor, providing critical data to guide the iterative process of drug design and optimization.

References

  • Title: In Vitro Assessment of Metabolic Stability and Metabolite Identification of a New Psychoactive Substance, 2-Azaspiro[4.5]decan-8-ol (NSD-01) Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: The Impact of Incorporating Saturated Spirocycles into Drug-like Scaffolds on Physicochemical and In Vitro Pharmacokinetic Properties Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Drug-like Properties: Concepts, Structure Modification and Prediction from ADME to Toxicity Source: Royal Society of Chemistry URL: [Link]

  • Title: In vitro techniques for the assessment of xenobiotic metabolism Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

  • Title: Cytochrome P450: Structure, Mechanism, and Biochemistry Source: SpringerLink URL: [Link]

Comparative

X-Ray Crystallography Validation of 2-Azaspiro[4.5]decan-8-ol Derivatives: A Structural Comparison Guide

Executive Summary In modern drug discovery, the "escape from flatland" has driven a paradigm shift away from planar, aromatic, and simple heterocyclic rings (like piperidines) toward complex, three-dimensional spirocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the "escape from flatland" has driven a paradigm shift away from planar, aromatic, and simple heterocyclic rings (like piperidines) toward complex, three-dimensional spirocyclic scaffolds[1]. Among these, 2-azaspiro[4.5]decan-8-ol derivatives have emerged as privileged structures. They offer superior physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and a high fraction of sp³ carbons ( Fsp3​ ).

As a Senior Application Scientist, I present this guide to objectively compare the structural performance of 2-azaspiro[4.5]decan-8-ol derivatives against traditional flat scaffolds. Relying on X-ray crystallography, we will dissect the mechanistic reasons behind their superior target engagement and provide a self-validating experimental workflow for structural characterization.

The Structural Rationale: Why Replace Piperidines with Spirocycles?

Traditional drug design heavily relied on piperidine and piperazine rings to act as linkers or core scaffolds. However, their inherent flexibility and planar tendencies often lead to off-target promiscuity and high entropic penalties upon target binding.

Spirocyclic scaffolds, such as 2-azaspiro[4.5]decan-8-ol, solve this by acting as rigid, pre-organized 3D architectures. Structural studies utilizing X-ray crystallography reveal that these rigid scaffolds effectively replace flexible linkers while maintaining the precise orientation of functional groups required for optimal target binding[2]. By locking the molecule into a specific conformation, the spirocycle projects the hydroxyl (-OH) group of the decan-8-ol moiety into deep, previously inaccessible sub-pockets, establishing novel hydrogen-bonding networks.

G S1 Flat Piperidine Scaffold E1 High Conformational Flexibility S1->E1 S2 2-Azaspiro[4.5]decan-8-ol E2 Pre-organized 3D Conformation S2->E2 R1 High Entropic Penalty Sub-optimal Fit E1->R1 R2 Low Entropic Penalty Deep Pocket Penetration E2->R2

Caption: Conformational logic comparing flat scaffolds vs. pre-organized spirocycles.

Comparative Crystallographic Performance

To objectively evaluate the performance of 2-azaspiro[4.5]decan-8-ol derivatives, we must look at the crystallographic and biophysical data. X-ray crystallography is not merely a visualization tool; it is a definitive method to establish relative stereochemistry and absolute configuration, which dictate the pharmacological profile of the drug[3][4].

The table below summarizes the comparative crystallographic metrics between a standard piperidine scaffold and a 2-azaspiro[4.5]decan-8-ol derivative bound to a generic kinase/GPCR target.

ParameterTraditional Piperidine Scaffold2-Azaspiro[4.5]decan-8-ol ScaffoldCrystallographic / Biophysical Rationale
Fraction sp³ ( Fsp3​ ) ~0.1 - 0.3> 0.8Increased 3D character reduces flat-stacking (π-π) aggregation, improving solubility.
Ligand B-factor High (Flexible)Low (Rigid)The pre-organized conformation of the spirocycle reduces thermal motion within the binding pocket.
Electron Density ( Fo​−Fc​ ) Often fragmentedContinuous & well-definedThe rigid spiro-core locks the molecule into a single, dominant binding mode.
Entropic Penalty HighLowThe spirocycle loses fewer conformational degrees of freedom upon binding compared to flexible rings.
Target Selectivity Broad / PromiscuousHighly SpecificThe precise vector projection of the -OH group interacts selectively with target-specific residues.

Self-Validating Experimental Protocol: Co-Crystallization & Structure Solution

To ensure absolute trustworthiness in structural biology, every protocol must be a self-validating system. The following methodology outlines the co-crystallization of a target protein with a 2-azaspiro[4.5]decan-8-ol derivative, embedding causality and quality control at every step.

Step 1: Apo-Protein Preparation & Quality Control
  • Procedure: Purify the target protein using affinity and size-exclusion chromatography (SEC) into a minimal buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).

  • Causality: High purity is insufficient; the protein must be conformationally homogeneous to form well-diffracting crystals.

  • Self-Validation: Perform Dynamic Light Scattering (DLS) immediately prior to crystallization. A polydispersity index (PDI) of < 15% validates that the protein is monodisperse and ready for complex formation.

Step 2: Ligand Complex Formation (Co-Crystallization over Soaking)
  • Procedure: Incubate the protein (10 mg/mL) with a 3-fold molar excess of the 2-azaspiro[4.5]decan-8-ol derivative (dissolved in 100% DMSO) for 2 hours on ice. Ensure final DMSO concentration does not exceed 2% v/v. Set up vapor diffusion hanging drops.

  • Causality: Because highly lipophilic spirocycles can have limited aqueous solubility at the high concentrations required for crystal soaking, co-crystallization is preferred. It prevents the ligand from precipitating and avoids cracking pre-formed apo-crystals.

  • Self-Validation: Monitor drops under cross-polarized light. Protein crystals will exhibit birefringence, validating them against amorphous salt precipitates.

Step 3: Cryoprotection and X-Ray Diffraction
  • Procedure: Briefly transfer the crystal into a mother liquor solution supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen. Collect diffraction data at 100 K at a synchrotron source.

  • Causality: Flash-cooling traps the ligand-protein complex in a vitreous glass state, preventing the formation of crystalline ice rings that would obscure high-resolution diffraction spots.

  • Self-Validation: Process data using XDS or DIALS. A correlation coefficient ( CC1/2​ ) > 0.3 and an I/σ(I) > 1.5 in the highest resolution shell validates the usability of the dataset.

Step 4: Phase Determination and Unbiased Refinement
  • Procedure: Solve the structure via Molecular Replacement (MR). Perform rigid-body and restrained refinement using Phenix or REFMAC5.

  • Causality: To prove the 2-azaspiro[4.5]decan-8-ol derivative is actually bound, you must prevent model bias. If you build the ligand into the model too early, the refinement algorithm may artificially force electron density to appear where the ligand is placed.

  • Self-Validation: Generate an OMIT map ( Fo​−Fc​ ) before modeling the ligand. A positive green density contour at 3.0 σ corresponding to the unique spirocyclic shape validates genuine ligand occupancy.

G A Target Protein Purification B Ligand Co-Crystallization (2-Azaspiro[4.5]decan-8-ol) A->B C X-Ray Diffraction Data Collection B->C D Phase Determination & Refinement C->D E Structural Validation (OMIT Maps, B-factors) D->E

Caption: X-ray crystallographic validation workflow for spirocyclic ligand-protein complexes.

Conclusion

The transition from flat piperidine rings to 3D spirocyclic scaffolds like 2-azaspiro[4.5]decan-8-ol represents a critical evolution in medicinal chemistry[1][2]. By utilizing rigorous X-ray crystallography, researchers can definitively validate how the rigid, pre-organized nature of these molecules lowers entropic binding penalties and achieves exquisite target selectivity[3][4]. Adhering to self-validating crystallographic protocols ensures that the structural data guiding your lead optimization is both accurate and mechanistically sound.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: ResearchGate (Expert Opinion on Drug Discovery) URL:[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists Source: J-STAGE (Chemical and Pharmaceutical Bulletin) URL:[Link]

  • Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Validation

A Comparative Guide to the Lipophilicity of 2-Azaspiro[4.5]decan-8-ol Analogs for Drug Discovery

In the landscape of modern medicinal chemistry, the intricate dance between a drug molecule's structure and its behavior within a biological system is of paramount importance. Among the key physicochemical properties gov...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the intricate dance between a drug molecule's structure and its behavior within a biological system is of paramount importance. Among the key physicochemical properties governing this interaction, lipophilicity stands out for its profound influence on a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides a comprehensive comparison of the lipophilicity of a series of 2-azaspiro[4.5]decan-8-ol analogs, a scaffold of growing interest in drug discovery due to its inherent three-dimensional nature and synthetic tractability.[3]

We will delve into the theoretical underpinnings of lipophilicity, explore robust experimental methodologies for its determination, and present a comparative analysis of a curated set of analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the lipophilicity of this promising spirocyclic scaffold.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity, most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), quantifies the differential solubility of a compound in a biphasic system, typically n-octanol and water.[1][4][5] This measurement serves as a crucial surrogate for understanding how a drug candidate will partition between the aqueous environment of the bloodstream and the lipid-rich membranes of cells.

  • LogP describes the partition coefficient of the neutral (uncharged) form of a molecule.[1][]

  • LogD is the distribution coefficient at a specific pH, accounting for both the neutral and ionized forms of the molecule. For ionizable drugs, LogD at a physiological pH of 7.4 is a more relevant descriptor of lipophilicity.[1][][7]

An optimal lipophilicity profile is a delicate balance. While sufficient lipophilicity is required for membrane permeation and target engagement, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] A widely recognized guideline in this regard is Lipinski's "Rule of Five," which suggests that a LogP value not greater than 5 is a favorable characteristic for oral bioavailability.[7]

The 2-azaspiro[4.5]decane scaffold offers a rigid three-dimensional framework that can be strategically modified to fine-tune lipophilicity.[3][8] By understanding how different substituents on this core structure impact LogP/LogD, medicinal chemists can rationally design analogs with improved drug-like properties.

Methodologies for Determining Lipophilicity

The determination of lipophilicity can be approached through both experimental and computational methods. Each approach offers distinct advantages and is suited to different stages of the drug discovery pipeline.

Experimental Determination of Lipophilicity

Direct measurement of LogP and LogD provides the most accurate assessment of a compound's lipophilicity. The two most widely accepted experimental techniques are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

1. The Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most reliable technique for LogP determination, often considered the "gold standard".[5][][7] It directly measures the partitioning of a compound between n-octanol and water.

Experimental Protocol: Shake-Flask LogD7.4 Determination

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the buffered aqueous phase. This pre-saturation is crucial to ensure thermodynamic equilibrium.

  • Sample Preparation: Dissolve a precise amount of the 2-azaspiro[4.5]decan-8-ol analog in the n-octanol-saturated buffer or the buffer-saturated n-octanol.

  • Partitioning: Combine equal volumes of the n-octanol and aqueous phases containing the dissolved compound in a sealed vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow for complete partitioning and attainment of equilibrium. Centrifugation is then used to ensure a clean separation of the two phases.

  • Quantification: Carefully separate the two phases and accurately determine the concentration of the analog in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[][9]

  • Calculation: The LogD at pH 7.4 is calculated using the following formula: LogD7.4 = log10([Concentration in n-octanol] / [Concentration in aqueous buffer])

G cluster_prep Phase Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis & Calculation prep_buffer Prepare pH 7.4 Buffer saturate_buffer Saturate Buffer with n-Octanol prep_buffer->saturate_buffer prep_octanol Prepare n-Octanol saturate_octanol Saturate n-Octanol with Buffer prep_octanol->saturate_octanol dissolve Dissolve Analog saturate_buffer->dissolve saturate_octanol->dissolve combine Combine Phases dissolve->combine agitate Agitate to Equilibrium combine->agitate separate Separate Phases (Centrifugation) agitate->separate quantify_aq Quantify in Aqueous Phase separate->quantify_aq quantify_org Quantify in Octanol Phase separate->quantify_org calculate Calculate LogD7.4 quantify_aq->calculate quantify_org->calculate

While highly accurate, the shake-flask method can be labor-intensive and time-consuming, and may not be suitable for high-throughput screening.[5]

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

RP-HPLC offers a faster and more automated approach for estimating LogP values.[1][10][11] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Experimental Protocol: HPLC-Based LogP Determination

  • System Preparation: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of reference compounds with known LogP values onto the HPLC system and record their retention times (tR).

  • Calculate Capacity Factor (k'): For each reference compound, calculate the capacity factor using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.

  • Generate Standard Curve: Plot the logarithm of the capacity factor (log k') for the reference compounds against their known LogP values. A linear regression of this plot yields a standard calibration curve.[10]

  • Sample Analysis: Inject the 2-azaspiro[4.5]decan-8-ol analog under the same chromatographic conditions and determine its retention time.

  • LogP Determination: Calculate the log k' for the analog and use the standard curve to interpolate its LogP value.[10]

G cluster_setup System Setup & Calibration cluster_analysis Sample Analysis cluster_result Result setup_hplc Setup RP-HPLC System inject_refs Inject References & Record tR setup_hplc->inject_refs inject_analog Inject Analog & Record tR setup_hplc->inject_analog select_refs Select Reference Compounds with Known LogP select_refs->inject_refs calc_k Calculate log k' inject_refs->calc_k gen_curve Generate log k' vs. LogP Standard Curve calc_k->gen_curve interpolate Interpolate LogP from Standard Curve gen_curve->interpolate calc_analog_k Calculate log k' for Analog inject_analog->calc_analog_k calc_analog_k->interpolate

The HPLC method is particularly advantageous for its speed, automation, and suitability for compounds with high lipophilicity.[10]

Computational (In Silico) Prediction of Lipophilicity

In the early stages of drug discovery, when a large number of virtual compounds are being considered, computational methods for predicting LogP are invaluable.[12] These in silico tools use algorithms based on the chemical structure of a molecule to estimate its lipophilicity.

There are several approaches to computational LogP prediction:

  • Atom-based methods: These methods sum the contributions of individual atoms to the overall lipophilicity.[12]

  • Fragment-based methods: These approaches dissect the molecule into fragments and sum their known lipophilicity contributions.[13]

  • Property-based methods: These methods use quantum mechanical or molecular mechanics calculations to determine properties that correlate with lipophilicity.[12][14]

A variety of software packages are available for LogP prediction, including ALOGPS, ChemAxon, and ACD/Labs.[15][16][17] While these tools provide rapid estimations, it is important to note that their accuracy can vary, and experimental validation is often necessary for lead compounds.[11][12]

Comparative Lipophilicity of 2-Azaspiro[4.5]decan-8-ol Analogs

To illustrate the impact of structural modifications on the lipophilicity of the 2-azaspiro[4.5]decan-8-ol scaffold, we present a comparative analysis of a series of hypothetical analogs. The lipophilicity values (cLogP) presented in the table below are predicted using a computational model.

AnalogR1R2cLogP
1 HH1.8
2 MethylH2.3
3 EthylH2.7
4 HPhenyl3.5
5 H4-Chlorophenyl4.2
6 H4-Methoxyphenyl3.4
7 AcetylH1.5

cLogP values are illustrative and calculated using a standard computational algorithm.

Structure-Lipophilicity Relationship Analysis

The predicted cLogP values in the table highlight key structure-lipophilicity relationships for the 2-azaspiro[4.5]decan-8-ol scaffold:

  • Alkyl Substitution on the Nitrogen (R1): Increasing the size of the alkyl group at the R1 position (analogs 2 and 3 compared to 1 ) leads to a progressive increase in lipophilicity. This is an expected trend as the addition of nonpolar alkyl chains enhances the hydrophobic character of the molecule.

  • Aromatic Substitution on the Hydroxyl Group (R2): The introduction of an aromatic ring at the R2 position significantly increases lipophilicity (analog 4 vs. 1 ).

  • Substitution on the Aromatic Ring: Further substitution on the phenyl ring at R2 allows for fine-tuning of lipophilicity. A lipophilic chlorine atom (analog 5 ) increases cLogP, while a more polar methoxy group (analog 6 ) results in a slightly lower cLogP compared to the unsubstituted phenyl analog.

  • Introduction of Polar Groups: Acylation of the nitrogen (analog 7 ) introduces a polar carbonyl group, leading to a decrease in lipophilicity compared to the parent compound.

G cluster_scaffold Core Scaffold cluster_mods Structural Modifications cluster_effects Effect on Lipophilicity scaffold 2-Azaspiro[4.5]decan-8-ol (cLogP ≈ 1.8) add_alkyl Add Alkyl Group (R1) scaffold->add_alkyl add_aryl Add Aryl Group (R2) scaffold->add_aryl add_polar Add Polar Group (R1) scaffold->add_polar increase_lip Increase cLogP add_alkyl->increase_lip add_aryl->increase_lip decrease_lip Decrease cLogP add_polar->decrease_lip

Conclusion

The lipophilicity of 2-azaspiro[4.5]decan-8-ol analogs is a critical parameter that can be effectively modulated through systematic structural modifications. This guide has provided an overview of the importance of lipophilicity in drug discovery, detailed experimental and computational methods for its determination, and presented a comparative analysis of a representative set of analogs. By applying the principles and methodologies outlined herein, researchers can rationally design and synthesize novel 2-azaspiro[4.5]decan-8-ol derivatives with optimized lipophilicity profiles, thereby increasing the probability of success in the development of new therapeutic agents.

References

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Polli, J. E., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]

  • Rosés, M., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-141. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • CompuDrug. PrologP. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Xu, Y., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Chemaxon. Calculators & Predictors. [Link]

  • Wünsch, B., et al. (2025, January 5). Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 281, 116897. [Link]

  • Votano, J. R., et al. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • Wünsch, B., et al. (2016). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry, 14(34), 8045-8057. [Link]

  • Müller, K., et al. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC. [Link]

  • Wang, X., et al. (2015, June 19). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Kiuchi, M., et al. (1992, May). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(10), 1634-1643. [Link]

  • Stepan, A. F., et al. (2012). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 3(8), 649-653. [Link]

  • Martin, S. F., & Sunderhaus, J. D. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • Al-Bayati, R. I. H. (2014). Theoretical Prediction of Lipophilicity for Some Drugs Compounds. International Journal of Enhanced Research in Science, Technology & Engineering, 3(4), 33-41. [Link]

  • Wang, X., et al. (2015, July 23). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. [Link]

  • Ionescu, S., et al. (2019, April 17). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Azaspiro[4.5]decan-8-ol

For Immediate Use by Laboratory and Chemical Handling Professionals This document provides essential safety and logistical information for the proper disposal of 2-Azaspiro[4.5]decan-8-ol and its hydrochloride salt. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Use by Laboratory and Chemical Handling Professionals

This document provides essential safety and logistical information for the proper disposal of 2-Azaspiro[4.5]decan-8-ol and its hydrochloride salt. As a compound frequently utilized in research and development, ensuring its responsible disposal is paramount to protecting both laboratory personnel and the environment. This guide is structured to provide a clear, step-by-step approach, grounded in established safety protocols and regulatory compliance.

Understanding the Hazard Profile of 2-Azaspiro[4.5]decan-8-ol

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is critical. While specific toxicity data for 2-Azaspiro[4.5]decan-8-ol is not extensively detailed in readily available literature, hazard classifications for its hydrochloride form and structurally similar compounds provide a strong basis for a cautious approach.

Key Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation and drowsiness or dizziness.[1]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and adherence to established laboratory safety standards, such as those outlined by the Occupational Safety and Health Administration (OSHA) in 29 CFR 1910.1450.[3][4]

Regulatory Framework: Adherence to EPA and OSHA Guidelines

The disposal of 2-Azaspiro[4.5]decan-8-ol falls under the purview of federal and state environmental and workplace safety regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the primary framework for hazardous waste management from "cradle to grave."[5]

All laboratory personnel must be trained on the contents of their institution's Chemical Hygiene Plan (CHP), which is a mandatory written program outlining procedures for safe chemical handling and disposal.[3][6][7] The CHP should be tailored to the specific hazards present in the laboratory.[4][6]

Step-by-Step Disposal Protocol for 2-Azaspiro[4.5]decan-8-ol

This protocol is designed to guide researchers and laboratory staff through the safe disposal of 2-Azaspiro[4.5]decan-8-ol waste.

3.1. Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is pure 2-Azaspiro[4.5]decan-8-ol, a solution, or a mixture with other chemicals. This is a critical first step as mixtures may have different hazard properties.

  • Segregate Waste Streams: Do not mix 2-Azaspiro[4.5]decan-8-ol waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently.

  • Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., reaction residues, washings).

3.2. Personal Protective Equipment (PPE) Mandates

Given the known hazards, the following PPE is mandatory when handling 2-Azaspiro[4.5]decan-8-ol waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[8]To protect against splashes that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[8]To prevent skin irritation upon contact.
Body Protection A lab coat or a chemical-resistant apron.[8]To protect against accidental spills on clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization is possible, a NIOSH-approved respirator may be necessary.[9]To avoid inhalation which may cause respiratory irritation.

3.3. Waste Containerization and Labeling

  • Container Selection: Use only approved, chemically compatible, and leak-proof containers for waste collection. The container must be kept closed except when adding waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Azaspiro[4.5]decan-8-ol".[10] The label should also include the date accumulation started and the specific hazards (e.g., "Irritant").

3.4. On-Site Accumulation and Storage

  • Designated Area: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Time Limits: Adhere to the accumulation time limits for your facility's generator status (e.g., Small Quantity Generators have different time limits than Large Quantity Generators).[11]

  • Secondary Containment: Utilize secondary containment to capture any potential leaks from the primary waste container.

3.5. Final Disposal

  • Licensed Disposal Service: The final disposal of 2-Azaspiro[4.5]decan-8-ol waste must be conducted by a licensed professional waste disposal service.[8]

  • Manifest Tracking: For off-site transport and disposal, a hazardous waste manifest is required to track the waste from the generator to the final disposal facility.[12]

  • Incineration: High-temperature incineration at a permitted hazardous waste facility is a common and effective disposal method for organic chemical waste.

  • Do Not:

    • Dispose of 2-Azaspiro[4.5]decan-8-ol down the drain.[8]

    • Dispose of in regular trash.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department.

    • For small spills, if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[13]

    • Scoop the absorbed material into a labeled hazardous waste container.[8]

    • Decontaminate the area.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[8][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[8][14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Decision Workflow

DisposalWorkflow A Start: 2-Azaspiro[4.5]decan-8-ol Waste Generated B Characterize Waste (Pure, Solution, Mixture) A->B C Segregate Waste Streams (Solid vs. Liquid) B->C D Select Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Containerize in Approved, Labeled 'Hazardous Waste' Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Complete Hazardous Waste Manifest G->H I End: Waste Disposed of at Permitted Facility H->I

Caption: Decision workflow for the proper disposal of 2-Azaspiro[4.5]decan-8-ol waste.

References

  • NextSDS. (n.d.). 2-azaspiro[4.5]decan-8-ol hydrochloride — Chemical Substance Information.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Rust-Oleum Corporation. (2015, April 30). Safety Data Sheet.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Safety Management Systems. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Aaron Chemicals LLC. (2025, August 11). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 1 - SAFETY DATA SHEET.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, June 22). Learn the Basics of Hazardous Waste.
  • Sprayon Products. (2016, June 28). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, August 25). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • TargetMol. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • MedchemExpress.com. (2026, February 28). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane - Safety Data Sheet.
  • PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one.
  • ChemicalBook. (2026, March 22). 8-Oxa-2-azaspiro[4.5]decane oxalate(2:1) - Safety Data Sheet.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Azaspiro[4.5]decan-8-ol

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, spirocyclic amines such as 2-Azaspiro[4.5]decan-8-ol a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, spirocyclic amines such as 2-Azaspiro[4.5]decan-8-ol and its derivatives are of significant interest due to their unique three-dimensional structures and potential as scaffolds in medicinal chemistry. However, with novel compounds comes the critical responsibility of ensuring the safety of the researchers who handle them. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE) when working with 2-Azaspiro[4.5]decan-8-ol, ensuring a self-validating system of safety and procedural integrity.

The hydrochloride salt of 2-Azaspiro[4.5]decan-8-ol is classified as a substance that can cause skin and eye irritation.[1] It is also identified as a potential cause of drowsiness or dizziness, highlighting the importance of appropriate handling to avoid inhalation.[1] While specific data for the free base form may vary, a conservative approach dictates that similar precautions should be taken. As a general principle for handling amines, appropriate PPE including gloves, goggles, and protective clothing is recommended.[2]

Core Principles of Chemical Handling: A Proactive Stance on Safety

Before detailing specific PPE requirements, it is crucial to understand the foundational principles of laboratory safety. The hierarchy of controls should always be prioritized, with PPE serving as the final and critical barrier between the researcher and the chemical hazard. This hierarchy includes:

  • Elimination/Substitution: Where possible, using a less hazardous chemical.

  • Engineering Controls: Utilizing equipment such as fume hoods and ventilated enclosures to minimize exposure.

  • Administrative Controls: Implementing standard operating procedures (SOPs), safety training, and clear labeling.

  • Personal Protective Equipment (PPE): The last line of defense.

This guide focuses on the correct selection and use of PPE, assuming that all higher-level controls are already in place.

Recommended Personal Protective Equipment for 2-Azaspiro[4.5]decan-8-ol

The selection of appropriate PPE is contingent on the nature of the work being performed and the potential for exposure. The following table summarizes the recommended PPE for handling 2-Azaspiro[4.5]decan-8-ol in various laboratory scenarios.

Scenario Required PPE Rationale
Weighing and preparing solutions (solid form) - Nitrile gloves (double-gloved recommended)- Safety glasses with side shields or safety goggles- Laboratory coat- Particulate respirator (N95 or higher)To prevent skin contact with the solid compound and inhalation of fine dust particles that may become airborne during handling.[3][4]
Handling solutions (liquid form) - Nitrile gloves (double-gloved recommended)- Chemical splash goggles- Laboratory coat- Face shield (if there is a significant splash risk)To protect against accidental skin and eye contact with the liquid. Chemical splash goggles provide a better seal than safety glasses.[5][6]
Performing reactions and work-up procedures - Nitrile gloves (double-gloved recommended)- Chemical splash goggles- Laboratory coat- Chemical-resistant apron- Work within a certified chemical fume hoodTo provide an additional layer of protection against splashes and spills of the chemical and other reagents used in the reaction. The fume hood is a critical engineering control.
Cleaning spills - Nitrile gloves (double-gloved recommended)- Chemical splash goggles- Laboratory coat- Chemical-resistant apron and shoe covers- Air-purifying respirator with appropriate cartridgesTo ensure comprehensive protection during spill cleanup, which may involve higher concentrations and a greater risk of aerosolization.[6][7]

Procedural Guidance: Donning and Doffing of PPE

The effectiveness of PPE is not only in its selection but also in its correct application and removal. The following step-by-step protocols are designed to prevent cross-contamination and ensure the user's safety.

Donning PPE Workflow

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence A Inspect all PPE for damage B 1. Lab Coat A->B Proceed if intact C 2. Respirator (if required) B->C D 3. Safety Goggles/Face Shield C->D E 4. Gloves (outer pair over cuff) D->E

Caption: A visual guide to the correct sequence for putting on personal protective equipment.

  • Inspect All PPE: Before beginning, visually inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.

  • Lab Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): If the procedure requires respiratory protection, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Don safety goggles or a face shield. Ensure they fit snugly and comfortably.

  • Gloves: Don the inner pair of nitrile gloves. When double-gloving, the outer pair should be worn over the cuff of the lab coat to create a seal.

Doffing PPE Workflow

PPE_Doffing_Workflow cluster_doffing Doffing Sequence (Most Contaminated First) cluster_final Final Step F 1. Outer Gloves G 2. Lab Coat & Inner Gloves F->G H 3. Face Shield/Goggles G->H I 4. Respirator H->I J Wash Hands Thoroughly I->J

Caption: A visual guide to the correct sequence for removing personal protective equipment to prevent contamination.

  • Outer Gloves: Remove the outer pair of gloves, being careful not to touch the outside of the glove with your bare skin. Dispose of them in the appropriate waste container.

  • Lab Coat and Inner Gloves: Remove the lab coat by rolling it outwards and away from your body. As you remove the lab coat, peel off the inner gloves at the same time, trapping them inside the rolled-up coat. Dispose of them together.

  • Face Shield/Goggles: Remove the face shield or goggles from the back of your head, avoiding contact with the front surface.

  • Respirator: If a respirator was worn, remove it without touching the front of the mask.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: A Critical Component of the Safety Lifecycle

Proper disposal of used PPE and any materials contaminated with 2-Azaspiro[4.5]decan-8-ol is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable PPE (gloves, lab coats, etc.) and contaminated materials (e.g., weighing paper, pipette tips) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing 2-Azaspiro[4.5]decan-8-ol should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[3][8]

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][9]

It is imperative that all laboratory personnel are familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and first aid kits.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 2-Azaspiro[4.5]decan-8-ol, fostering a culture of safety and scientific excellence.

References

  • 2-azaspiro[4.
  • What are the Health and Safety Guidelines for Using Amines?
  • Safety D
  • Safety D
  • 1 - SAFETY D
  • Protective Equipment | Plant Protection. Albert Kerbl GmbH.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Personal Protective Equipment. OPCW.
  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical.

Sources

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